Irigenin

Catalog No.
S628619
CAS No.
548-76-5
M.F
C18H16O8
M. Wt
360.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Irigenin

CAS Number

548-76-5

Product Name

Irigenin

IUPAC Name

5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

InChI

InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3

InChI Key

TUGWPJJTQNLKCL-UHFFFAOYSA-N

SMILES

Array

Synonyms

irigenin

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O

The exact mass of the compound Irigenin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of hydroxyisoflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanisms of Action in Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Irigenin fights cancer by halting cell proliferation, inducing cell death (apoptosis), and inhibiting metastasis through multiple molecular pathways. Key mechanisms and experimental evidence are summarized below.

Cancer Type Cell Lines/Models Used Key Findings & Mechanisms Signaling Pathways Involved
Glioblastoma (GBM) DBTRG, C6 (in vitro); GBM xenograft mice (in vivo) [1] Inhibited proliferation, induced G2/M cell cycle arrest, promoted apoptosis, suppressed migration [1] YAP/β-catenin signaling inhibited [1]
Lung Cancer A549, NCI-H522 [2] Inhibited migration and invasion; suppressed Fibronectin-EDA-induced metastasis [2] Selective blockade of EDA binding to α9β1/α4β1 integrins [2]
Gastric Cancer AGS cells [3] [4] Induced Fas-mediated extrinsic apoptosis [3] [4] PI3K/AKT signaling inhibited [3] [4]
Colon Cancer Caco-2 cells [3] [4] Suppressed proliferation [3] [4] ERK/MAPK signaling downregulated [3] [4]
Osteoarthritis (OA) Primary chondrocytes (in vitro); OA rat model (in vivo) [5] Restored matrix homeostasis, suppressed inflammation and apoptosis [5] Nrf2/HO-1 pathway activated [5]

The anticancer mechanisms involve several signaling pathways, which can be visualized as follows:

g cluster_path1 YAP/β-catenin Pathway (e.g., Glioblastoma) cluster_path2 Integrin/EDA Pathway (e.g., Lung Cancer Metastasis) cluster_path3 Apoptosis Pathways cluster_path4 Nrf2 Antioxidant Pathway (e.g., Chondroprotection) This compound This compound YAP YAP Expression This compound->YAP Suppresses EDA Fibronectin EDA This compound->EDA Blocks C-C loop PI3K PI3K/AKT This compound->PI3K Inhibits BAX BAX/BCL-2 Ratio This compound->BAX Modulates Nrf2 Nrf2 This compound->Nrf2 Activates & Promotes Nuclear Translocation BetaCatenin β-catenin Signaling YAP->BetaCatenin Activates OncogenicEffects1 Proliferation ↓ Migration ↓ Apoptosis ↑ BetaCatenin->OncogenicEffects1 Integrins α9β1 / α4β1 Integrins EDA->Integrins Binds to OncogenicEffects2 Cell Migration ↓ Invasion ↓ Integrins->OncogenicEffects2 Apoptosis Apoptosis ↑ PI3K->Apoptosis Normally inhibits Caspases Caspase-3/9 BAX->Caspases Caspases->Apoptosis HO1 HO-1 Nrf2->HO1 AntioxidantEffects Oxidative Stress ↓ Inflammation ↓ HO1->AntioxidantEffects

Summary of this compound's multifaceted mechanisms of action across different disease models.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of detailed methodologies from key studies.

Study Focus Cell Lines / Models Key Assays & Techniques

| Anti-H. pylori & Anti-inflammatory [6] | H. pylori ATCC 700392; RAW 264.7 macrophage cell line | Anti-H. pylori Activity: MTT assay [6] COX Inhibition: Colorimetric COX inhibitor screening assay kit [6] Nitric Oxide (NO) Inhibition: Griess reagent [6] | | Glioblastoma (in vitro) [1] | DBTRG, C6 GBM cell lines; Astrocytes (normal control) | Cell Viability: CCK-8 assay [1] Clonogenicity: Colony formation assay [1] Proliferation Marker: Immunofluorescence for Phospho-Histone H3 (PH3) [1] Cell Cycle: Flow cytometry with PI staining [1] Apoptosis: Western blot for apoptosis-related proteins [1] Migration: Wound healing/Cell motility assay [1] | | Glioblastoma (in vivo) [1] | GBM xenograft mouse model | Therapeutic Evaluation: Regular injections of this compound; Tumor volume measurement [1] Pathway Analysis: Immunohistochemistry/ Western blot of YAP and β-catenin pathway molecules in tumor tissues [1] | | Osteoarthritis (in vitro) [5] | Primary chondrocytes (Oxidative stress: 400 µM H₂O₂) | Cell Viability/Toxicity: CCK-8 kit; Calcein/PI Live-Dead staining [5] Matrix Homeostasis & Inflammation: Western Blot, RT-qPCR, Immunofluorescence (IF) for COL2, MMP13, iNOS, COX2 [5] Apoptosis: Western Blot (Cleaved Caspase-3, BAX, BCL2); Flow Cytometry (Annexin V/PI); TUNEL Assay [5] Oxidative Stress & Pathway: Molecular Docking (Keap1/Nrf2); ROS (DCFH-DA kit); IF for Nrf2 nuclear translocation; Nrf2 inhibition with ML385 [5] | | Osteoarthritis (in vivo) [5] | OA rat model | Therapeutic Evaluation: Regular this compound injections [5] Outcome Assessment: Micro-CT; Histological staining (Safranin O/Fast Green); Immunohistochemistry [5] | | Lung Cancer Metastasis [2] | A549, NCI-H522 (Constitutively express EDA-FN) | In-silico Screening: Molecular docking against EDA (PDB ID: 1J8K); ADME property prediction [2] Cytotoxicity/Anti-proliferation: MTT assay [2] Migration & Invasion: Wound healing assay; Transwell invasion assay [2] Mechanism: EDA knock-in and knockdown studies [2] |

The experimental workflow for validating this compound's effects, particularly in osteoarthritis, can be summarized as:

g cluster_assays Key Assays cluster_outcomes Outcome Measures Start Induce Oxidative Stress (H₂O₂ treatment) A1 In Vitro: Primary Chondrocytes Start->A1 A2 Treat with this compound (Dose-finding via CCK-8/Live-Dead) A1->A2 B1 In Vivo: OA Rat Model A1->B1 A3 Assess Therapeutic Effects A2->A3 A4 Investigate Mechanism A3->A4 C1 Matrix Homeostasis: WB, RT-qPCR, IF for COL2, MMP13, iNOS, COX2 A3->C1 C2 Apoptosis: WB (Caspase-3, BAX/BCL2), Flow Cytometry, TUNEL A3->C2 A5 Validate Mechanism (Using Nrf2 inhibitor ML385) A4->A5 C3 Oxidative Stress: ROS assay, Nrf2 nuclear translocation (IF) A4->C3 C4 Pathway Binding: Molecular Docking (Keap1-Nrf2 complex) A4->C4 B2 Administer this compound (Regular injections) B1->B2 B3 Evaluate Outcomes B2->B3 D1 Cartilage Degeneration: Micro-CT, Histology B3->D1 D2 Molecular Changes: Immunohistochemistry B3->D2

Generalized experimental workflow for validating this compound's effects, based on protocols from multiple studies [5] [1] [2].

Drug Development Potential

This compound shows promising characteristics for drug development. A molecular docking study revealed that this compound binds to the C-C loop of Fibronectin's EDA domain with a high affinity (ΔG = -10.04 kcal/mol), suggesting its potential as a selective metastasis inhibitor [2]. It also complies with Lipinski's Rule of Five, indicating a high probability of good oral bioavailability [2].

Furthermore, this compound has demonstrated selective antibacterial activity against Helicobacter pylori, a major risk factor for gastric cancer, by selectively inhibiting the bacterial enzyme HpIMPDH with low activity against the human equivalent [6]. It also exhibited significant anti-inflammatory effects by inhibiting COX-2 more than COX-1, a desirable profile for reducing inflammation with fewer gastric side effects [6].

References

Botanical Sources and Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Irigenin is an O-methylated isoflavone found in various plants. The table below lists its primary natural sources and basic chemical information.

Source Plant Plant Part Reference / Isolation Context
Belamcanda chinensis (Leopard Lily) Rhizomes [1] [2] [3]
Iris kemaonensis Rhizomes [1]
Iris confusa Rhizomes [4]
Iris germanica Rhizomes [5]
Iris domestica Not Specified [5]
Iris kashmiriana Not Specified [6]
Property Description
IUPAC Name 5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one [1]
Chemical Formula C18H16O8 [1] [5]
Molar Mass 360.31 g/mol [1] [7]
CAS Registry Number 548-76-5 [5] [7]

Extraction and Analysis Methodologies

Extraction efficiency is highly dependent on the solvent polarity, as this compound and related isoflavones are poorly soluble in water [2].

Extraction Workflow and Solvent Comparison

A comprehensive study on Belamcanda chinensis established a clear workflow and demonstrated significant differences between extraction solvents [2]. The process involves sample preparation, extraction, and chemical profiling via HPLC with multivariate analysis.

G cluster_extraction Extraction cluster_analysis Multivariate Analysis cluster_solvent Solvent Comparison (from [8]) start Start: Dried Rhizome Powder ext1 Solvent Extraction (Reflux) start->ext1 ext2 Filtration ext1->ext2 ext3 Concentration (Under reduced pressure) ext2->ext3 chem_profile Chemical Profiling ext3->chem_profile ana1 HPLC-UV Data Alignment (25 characteristic peaks) chem_profile->ana1 solvent_a Aqueous Extract solvent_b Ethanol Extract ana2 Principal Component Analysis (PCA) ana1->ana2 ana3 Partial Least Squares - Discriminate Analysis (PLS-DA) ana2->ana3 result Result: Extract for Efficacy & PK Studies ana3->result note_a Lower yield of principal isoflavones solvent_a->note_a note_b Higher yield of principal isoflavones solvent_b->note_b

Figure 1. Experimental workflow for this compound extraction and analysis

The choice of solvent creates distinct chemical profiles. A comparison of key parameters is below:

Parameter Aqueous Extract Ethanol Extract
Overall Chemical Profile Distinctly different from ethanol extracts [2]. Distinctly different from aqueous extracts [2].
Yield of Principal Isoflavones Lower [2]. Higher [2].
Recommended for Efficacy Not recommended due to poor solubility and lower yield of active compounds [2]. Recommended for higher bioavailability and efficacy [2].
Chromatographic Isolation and Purification

For obtaining pure this compound from a complex plant extract, the following protocol can be used based on the isolation from Iris confusa [4]:

  • Initial Fractionation: The crude extract is first separated into a polar fraction (PF) and a non-polar fraction (NPF) using liquid-liquid partitioning.
  • Vacuum Liquid Chromatography (VLC): The PF, containing this compound, is subjected to VLC packed with silica gel H 60.
  • Further Purification: The output from VLC is further purified using a combination of ion-exchange resin (Diaion HP-20), Sephadex LH-20, and silica gel 60 columns.
  • Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC) on silica gel 60 F₂₅₄ plates using a solvent system of methylene chloride: methanol: formic acid (85:15:0.2 v/v/v). Spots are visualized under UV light before and after exposure to ammonia vapor [4].

Rationale and Pharmacological Relevance

The significant effort in optimizing this compound extraction is driven by its promising and diverse bioactivities, which are summarized below.

Pharmacological Activity Proposed Mechanism of Action Key Findings / Experimental Models
Anticancer
- Anti-metastatic (Lung Ca.) Binds C-C loop of Fibronectin EDA, blocking α9β1/α4β1 integrin interaction [6] [7]. Inhibited migration & invasion of A549/NCI-H522 cells (IC₅₀: ~60 µM); in silico ΔG: -10.04 kcal/mol [6].
- Glioblastoma Suppresses YAP/β-catenin signaling [8]. Induced G2/M arrest & apoptosis; inhibited proliferation & migration in DBTRG, C6 cells (IC₅₀: ~50 µM) [8].
- Gastric Cancer Sensitizes to TRAIL-induced apoptosis [7]. Increased pro-apoptotic molecules [7].
Anti-Helicobacter pylori Inhibits H. pylori inosine-5'-monophosphate dehydrogenase (HpIMPDH) [4]. MIC of polar fraction: 62.50 µg/mL; this compound IC₅₀ vs. HpIMPDH: 2.07 µM (selective over human) [4].
Anti-inflammatory & Antioxidant Activates Nrf2/HO-1 pathway [9]. Reduced IL-6, TNF-α, COX-2; alleviated osteoarthritis in rat model [9].
Cardioprotective Upregulates miR-425, inhibiting RIPK1 [3]. Alleviated apoptosis, oxidative stress, and inflammation in doxorubicin-induced cardiotoxicity models [3].

Key Takeaways for Researchers

  • Optimize Extraction with Ethanol: For preclinical research requiring high compound yield and bioactivity, ethanol extraction is superior to traditional water decoction [2].
  • Employ a Multi-Technique Approach: A combination of VLC, flash chromatography, and preparative TLC is effective for isolation [4]. Purity and identity should be confirmed using HPLC, MS, and NMR [2].
  • Consider its Glycoside Form: Iridin is the 7-glucoside of this compound [1] [10]. The metabolic conversion between iridin and this compound aglycone in vivo is a relevant factor for bioavailability and drug design [10].

References

Comprehensive Technical Guide: Irigenin from Belamcanda chinensis - Chemistry, Bioactivity, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Source and Basic Chemistry

Belamcanda chinensis (L.) DC., commonly known as She-gan in Traditional Chinese Medicine, is a perennial herbaceous plant belonging to the Iridaceae family that has been extensively used in various Chinese medicinal formulations for treating respiratory conditions like cough and pharyngitis. The rhizomes of B. chinensis contain numerous biologically active compounds, with isoflavonoids representing a particularly important class of phytoconstituents responsible for its therapeutic effects. Among these isoflavonoids, Irigenin (an O-methylated isoflavone) has emerged as a lead compound with significant potential for drug development due to its diverse pharmacological activities. The chemical structure of this compound features a 3-phenylchroman skeleton characteristic of isoflavones, with specific methoxy and hydroxy substitutions that contribute to its biological activity and stability.

Iris tectorum Maxim, another plant from the same Iridaceae family often confused with B. chinensis in herbal markets, also contains this compound but in different proportions along with other isoflavones. Recent metabolomics studies utilizing UHPLC-HRMS/MS have revealed significant chemical profile differences between these two species, with B. chinensis typically exhibiting higher abundance of this compound, which contributes to its superior anticancer effects compared to I. tectorum [1]. This chemical distinction underscores the importance of proper species identification in herbal product quality control and pharmacological research. The structural characteristics of this compound, including its specific hydroxylation pattern and methoxy groups, make it a promising scaffold for medicinal chemistry optimization in drug discovery programs.

Extraction, Isolation and Analytical Methods

Extraction and Processing Techniques

The initial processing of Belamcanda chinensis rhizomes involves several critical steps to ensure the quality and potency of the final extract. Harvesting is typically conducted during pre-fall or early autumn when the bioactive compound concentration peaks, with preference given to plants at least three years old. Post-harvest, the roots undergo meticulous cleaning and drying using either natural air drying in ventilated areas away from direct sunlight or artificial methods like dehydrators set at appropriate temperatures to preserve the integrity of heat-sensitive compounds. The dried material is then ground into fine powder using industrial equipment such as hammer mills or pulverizers, with careful temperature control to prevent degradation of bioactive components [2].

For this compound extraction, several advanced techniques have been developed and optimized:

  • Solvent Extraction: This conventional method involves using solvents like ethanol or methanol in varying concentrations (e.g., 70% ethanol) with ultrasonication for 60 minutes. The solvent-to-material ratio, temperature, and extraction time significantly influence yield [1].
  • High-Speed Counter-Current Chromatography (HSCCC): A highly efficient two-step HSCCC method has been developed specifically for this compound purification. The first phase uses a solvent system of n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v), followed by a second purification with ethyl acetate-methanol-water (10:2:9, v/v). This method yields high-purity this compound (141.8 mg, 95.8%) from crude extracts [3].
  • Supercritical Fluid Extraction (SFE): This advanced method utilizes supercritical carbon dioxide as a solvent under specific temperature and pressure conditions, offering advantages for extracting delicate compounds without solvent residues [2].
Purification and Analysis

Following extraction, purification is essential to remove impurities and isolate the target compounds. This typically involves a combination of filtration, centrifugation, and adsorption techniques using materials like activated carbon or silica gel. For final purification, preparative HPLC with isocratic elution (e.g., 45% methanol) has been successfully employed to obtain this compound of pharmaceutical grade [3].

Advanced analytical techniques have been established for quality control and quantification:

  • LC-HRMS/MS Metabolomics: UHPLC-Q Exactive-HRMS/MS systems with Waters Acquity UPLC BEH C18 columns (2.1 × 100 mm, 1.7 μm) provide comprehensive chemical profiling. Typical mobile phases consist of 0.1% formic acid in water (A) and acetonitrile (B) with gradient elution [1].
  • Digital Reference Standard (DRS) Analysis: This innovative approach enables qualitative and quantitative analysis of multiple compounds, including this compound, using only two reference standards through Linear Calibration using Two Reference Substances (LCTRS) and Relative Retention Time (RRT) techniques, significantly reducing analytical costs [1].

Table 1: Extraction and Purification Methods for this compound

Method Solvent System/Conditions Yield/Purity Key Advantages
Solvent Extraction 70% ethanol, ultrasonication 60 min Varies by starting material Simple, scalable, cost-effective

| HSCCC | Step 1: n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v) Step 2: ethyl acetate-methanol-water (10:2:9, v/v) | 141.8 mg, 95.8% purity from crude extract | High purity, no solid support, minimal compound loss | | Supercritical Fluid Extraction | CO₂ under specific temperature and pressure | Dependent on parameters | No solvent residues, suitable for heat-sensitive compounds | | Preparative HPLC | 45% methanol isocratic | High purity (>95%) | Excellent separation, precise collection |

Biological Activities and Pharmacological Effects

Anti-Inflammatory Activities

This compound demonstrates potent anti-inflammatory effects through multiple mechanisms, primarily by modulating key inflammatory mediators and signaling pathways. In lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells, this compound concentration-dependently inhibited the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), with parallel suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both protein and mRNA expression levels. This effect was mediated through suppression of NF-κB activation, as evidenced by decreased nuclear factor-kappaB (NF-κB) binding activity in electrophoretic mobility shift assays (EMSA) and reduced p65 protein levels in the nucleus [4]. The anti-inflammatory activity of this compound has particular therapeutic relevance for Helicobacter pylori management, as it demonstrated significant COX-2 inhibitory activity (IC₅₀ of 47.90 ± 1.50 µg/mL) with a favorable selectivity index (SI of 2.34) compared to COX-1, suggesting a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs [5].

In models of acute lung injury (ALI), this compound treatment effectively attenuated pulmonary inflammation by inactivating the mitogen-activated protein kinase (MAPK) signaling pathway. In vivo studies showed that this compound reduced pathological changes, lung Wet/Dry weight ratio, total protein content in bronchoalveolar lavage fluid (BALF), and decreased production of inflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-18, while also inhibiting neutrophil infiltration [6]. Network pharmacology approaches identified EGFR, HRAS, AKT1, SRC, and HSP90AA1 as potential key targets of this compound in ALI, with Gene Ontology and KEGG enrichment analyses confirming its effects on inflammatory response, cytokine production, and cell death regulation primarily through MAPK signaling pathway modulation [6].

Anti-Cancer Mechanisms

This compound exhibits multifaceted anti-cancer properties through various mechanisms depending on cancer type. In gastric cancer research, this compound demonstrated a significant sensitization effect on TRAIL-induced apoptosis. In TRAIL-resistant gastric cancer cells, combined treatment with this compound and TRAIL markedly potentiated apoptosis both in vitro and in vivo through enhanced activation of caspase-8/-9/-3 and PARP, upregulation of FADD, DR5 and Bax, and downregulation of cFLIP, Bcl-2 and Survivin. This sensitization effect was associated with ROS production, suggesting reactive oxygen species play a mediating role in this process [7].

In glioblastoma (GBM), this compound inhibited proliferation through suppression of YAP/β-catenin signaling. Treatment with this compound (IC₅₀ ≈ 50 μM) arrested the cell cycle at G2/M phase by decreasing Cyclin B1 expression and induced apoptosis in GBM cells. Additionally, this compound inhibited migration of GBM cells, with overexpression of YAP partially restoring the anti-tumor effects, confirming the crucial role of YAP/β-catenin pathway in its mechanism [8]. For lung cancer, this compound targeted the C-C loop of Fibronectin Extra Domain A (EDA), which normally promotes metastatic capacity through α9β1 integrin engagement. By binding to key residues (LEU46, PHE47, PRO48, GLU58, LEU59, and GLN60) in the C-C loop of EDA, this compound inhibited migration and invasion of lung carcinoma cells, effectively blocking EDA-induced metastatic progression [9].

Table 2: Anti-Cancer Effects of this compound Across Different Cancer Types

Cancer Type Experimental Models Key Mechanisms Effective Concentrations/IC₅₀
Gastric Cancer NCI-N87, SGC-7901, BGC-823, MGC-803 cell lines; in vivo xenograft Sensitizes TRAIL-induced apoptosis via ROS-mediated caspase activation; ↑DR5, FADD, Bax; ↓cFLIP, Bcl-2, Survivin Dose-dependent: 10-50 μM for sensitization [7]
Glioblastoma DBTRG, C6 cell lines; in vivo xenograft Suppresses YAP/β-catenin signaling; G2/M cell cycle arrest (↓Cyclin B1); induces apoptosis; inhibits migration IC₅₀ ≈ 50 μM; 40-50 μM in functional assays [8]
Lung Cancer A549, NCI-H522 cell lines Binds C-C loop of EDA domain in Fibronectin (ΔG = -10.04 Kcal/mol); inhibits α9β1 integrin-mediated signaling; suppresses migration/invasion IC₅₀ = 58 μM (A549), 61 μM (NCI-H522) [9]
Colon Cancer Coca-2 cell line Downregulates ERK/MAPK signaling pathway; reduces p-P38 and p-ERK expression Varies by study [10]
Additional Pharmacological Activities

Beyond anti-inflammatory and anti-cancer effects, this compound exhibits other valuable pharmacological properties. It demonstrates significant antioxidant capacity through free radical scavenging activities, contributing to its overall therapeutic potential. Additionally, this compound has shown hepatoprotective effects in various models, though interestingly, Iris tectorum (which contains lower this compound levels but higher tectoridin) demonstrated stronger hepatoprotective activity than B. chinensis in comparative studies [1]. The compound also exhibits anti-diabetic potential through mechanisms that may involve modulation of glucose metabolism and insulin sensitivity, though these effects require further investigation to fully elucidate the underlying molecular pathways [10].

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Activity Assessment

Protocol for Evaluating NO and PGE₂ Production in Macrophages:

  • Cell Culture: Maintain murine macrophage RAW 264.7 cells in DMEM high glucose culture medium supplemented with 10% fetal bovine serum (FBS) under standard conditions (37°C, 5% CO₂) [4] [5].
  • Treatment: Seed cells in 96-well plates at 4×10³ cells/well and pre-treat with varying concentrations of this compound (typically 10-100 μM) for 1-2 hours before stimulating with LPS (100 ng/mL) for 24 hours [4].
  • NO Measurement: Collect culture supernatants and mix with equal volumes of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, 2.5% H₃PO₄). Measure absorbance at 540 nm and calculate NO concentration using a sodium nitrite standard curve [4].
  • PGE₂ Measurement: Use commercial ELISA kits according to manufacturer's instructions. Typically add standards or samples to antibody-coated plates, followed by detection antibody and substrate solution, measuring absorbance at 450 nm [4].
  • Viability Assessment: Perform parallel MTT assays by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide to cells after treatment, incubating for 4 hours, dissolving formed formazan crystals in DMSO, and measuring absorbance at 570 nm [5].

Western Blot Analysis for iNOS and COX-2 Expression:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors, centrifuge at 14,000×g for 15 minutes at 4°C, and collect supernatants [4].
  • Electrophoresis: Separate proteins (20-40 μg per lane) on 8-12% SDS-polyacrylamide gels and transfer to PVDF membranes [4].
  • Immunoblotting: Block membranes with 5% non-fat milk, then incubate with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C, followed by HRP-conjugated secondary antibodies for 1-2 hours at room temperature [4].
  • Detection: Visualize bands using enhanced chemiluminescence substrate and imaging systems, with densitometric analysis for quantification [4].
Anti-Cancer Activity Evaluation

Protocol for TRAIL Sensitization in Gastric Cancer Cells:

  • Cell Culture: Maintain human gastric cancer cell lines (BGC-823, SGC-7901) in RPMI 1640 medium with 10% FBS [7].
  • Combination Treatment: Pre-treat cells with subtoxic concentrations of this compound (10-50 μM) for 2-4 hours, then add TRAIL (50-100 ng/mL) and incubate for additional 24-48 hours [7].
  • Apoptosis Assessment: Use Annexin V-FITC/PI double staining followed by flow cytometry. Harvest cells, wash with PBS, resuspend in binding buffer containing Annexin V-FITC and PI, incubate for 15 minutes in dark, and analyze within 1 hour [7].
  • Western Blot for Apoptotic Markers: Analyze protein expression of caspases (-8, -9, -3), PARP, FADD, DR5, Bax, cFLIP, Bcl-2, and Survivin using specific antibodies as described in section 4.1 [7].
  • ROS Detection: Incubate cells with DCFH-DA (10 μM) for 30 minutes at 37°C, then analyze fluorescence intensity by flow cytometry or fluorescence microscopy [7].

Protocol for Migration and Invasion Assays:

  • Wound Healing Assay: Culture cells to confluent monolayers in 6-well plates, create scratches using sterile pipette tips, wash to remove debris, and treat with this compound (10-50 μM). Capture images at 0, 12, and 24 hours at same locations and measure wound width [9].
  • Transwell Invasion Assay: Coat transwell inserts with Matrigel (diluted in serum-free medium). Seed cells in serum-free medium in upper chamber with this compound treatment, place complete medium in lower chamber as chemoattractant, incubate for 24-48 hours, fix non-invaded cells on upper surface, stain invaded cells on lower surface with crystal violet, and count under microscope [9].

Mechanistic Pathways and Molecular Targets

This compound exerts its diverse pharmacological effects through modulation of multiple critical signaling pathways in different disease contexts. The NF-κB pathway represents a key anti-inflammatory mechanism, where this compound inhibits LPS-induced activation by preventing IκB degradation and subsequent nuclear translocation of the p65 subunit, thereby reducing expression of pro-inflammatory mediators like iNOS and COX-2 [4]. In acute lung injury models, this compound primarily targets the MAPK signaling cascade, effectively reducing phosphorylation of p38, JNK, and ERK proteins, which leads to diminished production of TNF-α, IL-1β, IL-6, and IL-18, and ultimately attenuated neutrophil infiltration and pulmonary inflammation [6].

In cancer systems, this compound demonstrates multi-target mechanisms depending on the cancer type. For glioblastoma treatment, this compound suppresses the YAP/β-catenin signaling axis, decreasing YAP expression and nuclear localization while inhibiting β-catenin-mediated transcriptional activity, resulting in cell cycle arrest at G2/M phase and enhanced apoptosis [8]. Regarding anti-metastatic effects in lung cancer, this compound specifically binds to the C-C loop region of Fibronectin's EDA domain, disrupting its interaction with α9β1 integrins and consequently inhibiting epithelial-mesenchymal transition (EMT) and metastatic progression [9]. Additionally, this compound sensitizes TRAIL-resistant gastric cancer cells through enhancement of death receptor-mediated apoptosis, upregulating DR5 expression while simultaneously modulating Bcl-2 family proteins and inhibitor of apoptosis proteins (IAPs) like Survivin [7].

Diagram 1: Comprehensive signaling pathways modulated by this compound showing key molecular targets in inflammatory and cancer pathways. The diagram illustrates how this compound (yellow node) interacts with multiple signaling components, with red arrows indicating inhibition and blue arrows indicating activation or progression of biological processes.

G cluster_TRAIL TRAIL Apoptosis Pathway This compound This compound DR5 DR5 This compound->DR5 Upregulates cFLIP cFLIP This compound->cFLIP Downregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Survivin Survivin This compound->Survivin Downregulates TRAIL TRAIL TRAIL->DR5 Binding FADD FADD DR5->FADD Recruits Procaspase8 Procaspase8 FADD->Procaspase8 Recruits Caspase8 Caspase8 Procaspase8->Caspase8 Activation Caspase3 Caspase3 Caspase8->Caspase3 Activates Bid Bid Caspase8->Bid Cleaves PARP PARP Caspase3->PARP Cleaves tBid tBid Bid->tBid Forms Bax Bax tBid->Bax Activates CytochromeC CytochromeC Bax->CytochromeC Releases Apaf1 Apaf1 CytochromeC->Apaf1 Binds Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis PARP->Apoptosis Promotes

Diagram 2: Detailed mechanism of this compound-mediated sensitization of TRAIL-induced apoptosis in cancer cells. The diagram highlights how this compound (yellow node) enhances extrinsic and intrinsic apoptosis pathways through modulation of key regulatory proteins, with red arrows indicating inhibition and blue arrows indicating activation or progression.

Research Gaps and Future Perspectives

Despite the promising pharmacological profile of this compound, several significant research gaps need to be addressed to advance its therapeutic development. Currently, there is insufficient data regarding its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), which are crucial for drug candidate evaluation. Specifically, detailed pharmacokinetic studies examining this compound's oral bioavailability, tissue distribution, metabolic pathways, and elimination profiles are notably lacking in the literature [10]. Additionally, while this compound shows excellent efficacy in various cell culture and animal models, its blood-brain barrier permeability remains largely uncharacterized, despite demonstrated effects against glioblastoma [8].

The structure-activity relationship (SAR) of this compound analogs also represents an underinvestigated area that offers significant potential for medicinal chemistry optimization. Systematic modification of this compound's hydroxyl and methoxy groups could yield derivatives with improved potency, selectivity, and drug-like properties. Furthermore, research should explore this compound's potential in combination therapies with existing chemotherapeutic agents, building on its demonstrated ability to sensitize resistant cancer cells to TRAIL-induced apoptosis [7]. Such combination strategies could potentially lower required doses of individual drugs while enhancing therapeutic efficacy and reducing side effects.

From a technical perspective, future studies should prioritize:

  • Developing advanced formulation strategies to overcome potential solubility and stability limitations
  • Establishing standardized quality control protocols for this compound-containing preparations using the DRS analyzer approach [1]
  • Conducting comprehensive safety assessments including chronic toxicity studies
  • Exploring synergistic combinations with other therapeutic agents across different disease models

References

A Framework for Studying Irigenin ADME

Author: Smolecule Technical Support Team. Date: February 2026

For a compound like irigenin, a comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) study is essential. The following diagram outlines the core workflow for such an investigation, from initial assessment to data analysis.

G Start Start: this compound ADME Investigation A1 In Silico Screening (Predict log P, TPSA, P-gp substrate) Start->A1 A2 In Vitro Absorption Models (Caco-2, PAMPA) A1->A2 A3 In Vitro Distribution Assays (Plasma Protein Binding, Tissue Homogenate Incubations) A2->A3 A4 In Vivo Animal Studies (IV and PO dosing, tissue collection) A3->A4 A5 Bioanalytical Method (LC-MS/MS quantification) A4->A5 Biological Samples A5->A3 Refine Conditions A6 Data Analysis & Modeling (PK parameters, Vd, F%) A5->A6 A6->A1 Iterate & Validate

A workflow for the systematic investigation of this compound's ADME properties.

Key Experimental Protocols and Data Interpretation

To put the above workflow into practice, here are detailed methodologies for core experiments and guidance on interpreting the resulting data.

Experimental Protocols
  • Caco-2 Cell Permeability Assay

    • Purpose: To predict human intestinal absorption and identify active transport mechanisms.
    • Methodology:
      • Culture Caco-2 cells on semi-permeable membrane inserts for 21 days to form differentiated, polarized monolayers.
      • Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) before the experiment.
      • Add this compound to the donor compartment (e.g., apical side for absorption studies).
      • Incubate at 37°C and collect samples from the receiver compartment at regular intervals over 2-3 hours.
      • Analyze samples using a validated High-Performance Liquid Chromatography (HPLC) or LC-MS/MS method to determine this compound concentration.
    • Data Analysis: Calculate the Apparent Permeability coefficient (Papp) and assess efflux ratio to determine if this compound is a substrate for transporters like P-glycoprotein.
  • Plasma Protein Binding (Ultrafiltration)

    • Purpose: To determine the fraction of this compound that is bound to plasma proteins, which influences its distribution and free concentration.
    • Methodology:
      • Incubate this compound with fresh animal or human plasma at 37°C for a set time to reach equilibrium.
      • Load the incubated plasma into an ultrafiltration device with a molecular weight cut-off membrane.
      • Centrifuge the device at a controlled speed and temperature to separate the free (unbound) compound in the filtrate.
      • Quantify the concentration of this compound in the initial plasma and the filtrate using LC-MS/MS.
    • Data Analysis: Calculate the fraction unbound (fu) and fraction bound using the formula: % Bound = [(C_plasma - C_filtrate) / C_plasma] * 100.
Quantitative Data Interpretation

The table below outlines key parameters you would aim to derive from these experiments and how to interpret them for your this compound study.

Parameter Experimental Model Interpretation & Impact on this compound Profile
Papp (×10⁻⁶ cm/s) Caco-2 Assay A high Papp (>10) suggests good passive diffusion and high absorption potential. A low value indicates poor permeability.
Efflux Ratio Caco-2 (B-A / A-B) A ratio significantly >2 suggests this compound is an efflux transporter substrate (e.g., by P-gp), which can limit its oral bioavailability.
Fraction Unbound (fu) Plasma Protein Binding A low fu indicates high plasma protein binding, which can restrict tissue distribution and reduce pharmacological activity.
Volume of Distribution (Vd) In Vivo PK Study A large Vd suggests extensive distribution into tissues beyond the bloodstream. A small Vd indicates confinement to plasma.

Phase II Glucuronidation of Irigenin

Author: Smolecule Technical Support Team. Date: February 2026

Research using human liver microsomes (HLMs) has shown that irigenin undergoes direct phase II metabolism via glucuronidation, bypassing phase I reactions [1]. This process is primarily catalyzed by two enzymes:

  • UGT1A1: This enzyme is mainly responsible for producing one of the glucuronide metabolites (M1) [1].
  • UGT1A9: This enzyme primarily produces a different glucuronide metabolite (M2) [1].

The table below summarizes the key metabolites and the enzymes involved:

Metabolite Designation Metabolic Reaction Catalyzing UGT Isoforms Key Experimental Findings
M1 Glucuronidation UGT1A1 (primary) Metabolite M1 was mostly produced by UGT1A1 [1].
M2 Glucuronidation UGT1A9 (primary) Metabolite M2 was mostly produced by UGT1A9 [1].

Experimental Workflow for Metabolite Identification

The following diagram outlines the key experimental steps used to identify and characterize this compound's metabolites in vitro [1]:

G start Start: Incubation of This compound with HLMs step1 Metabolite Detection using HPLC-MS/MS start->step1 step2 Metabolite Quantification (Response Factor Method) step1->step2 step3 Enzyme Identification (Chemical Inhibition & Recombinant UGTs) step2->step3 step4 Kinetic Parameter Analysis step3->step4

The specific methodologies for the key steps are as follows:

  • Metabolite Detection and Identification: this compound was incubated with HLMs in the presence of UDPGA. The metabolites were separated and detected using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Two metabolites (M1 and M2) were identified, both with a molecular ion ([M+H]+) at m/z 537.12, which is 176 Da higher than the this compound aglycone, confirming the addition of a glucuronide group [1].

  • Metabolite Quantification: Since the glucuronide metabolites were not commercially available, their concentrations were determined using a response factor method. This approach calculates the ratio of the peak area of the parent drug (obtained after hydrolysis of the glucuronide) to the peak area of the glucuronide itself. The response factors for this compound to M1 and M2 were determined to be 0.87 and 0.90, respectively [1].

  • Enzyme Phenotyping: To identify the specific UGT enzymes responsible, experiments were performed using chemical inhibitors of various UGTs and recombinant human UGT enzymes. The results from these studies pinpointed UGT1A1 and UGT1A9 as the primary isoforms metabolizing this compound in the liver [1].

A Practical Path for Phase I Metabolism Research

Based on standard metabolic pathways and the available data, here is a potential approach to investigate this compound's phase I metabolism:

  • Re-examine In Vitro Conditions: Phase I metabolism requires different experimental conditions than phase II. New studies should incubate this compound with HLMs in the presence of an NADPH-regenerating system, which is essential for cytochrome P450 (CYP)-mediated oxidation, the most common phase I reaction [2].
  • Screen for Common Reactions: Use HPLC-MS/MS to screen for classic phase I transformations, such as hydroxylation, O-demethylation, or reduction.
  • Identify Involved Enzymes: Once potential phase I metabolites are found, use specific chemical inhibitors or recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify which ones are responsible, similar to the methodology used for phase II phenotyping [2] [3].

References

Phase I Metabolism and Enzyme Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Recent studies elucidate irigenin's Phase I metabolic characteristics in Human Liver Microsomes (HLMs) and the specific Cytochrome P450 (CYP) enzymes involved.

The table below summarizes the key quantitative findings from enzyme kinetic analyses:

Kinetic Parameter Value in HLMs Value with Recombinant CYP2C19 Key Metabolite Identified
Kinetics Model Michaelis-Menten [1] Michaelis-Menten [1] Demethylated this compound [1]
( K_m ) (µM) 31.17 ± 3.62 [1] 20.13 ± 2.79 [1] -
( V_{max} ) (pmol/min/mg protein) 892.47 ± 33.51 [1] 837.15 ± 29.46 (pmol/min/pmol P450) [1] -
( CL_{int} ) (( V_{max}/K_m )) 28.62 [1] 41.58 [1] -

Primary CYP Enzymes Involved:

  • CYP2C19 has been identified as the most important enzyme for this compound's Phase I metabolism [1] [2]. Reaction phenotyping using recombinant enzymes confirmed that CYP2C19 exhibits the highest metabolic rate among the tested CYP isoforms [1].
  • Other significant enzymes include CYP1A2 and CYP2C9 [1]. Inhibition studies in HLMs using chemical inhibitors like Ticlopidine (CYP2C19) and α-Naphthoflavone (CYP1A2) significantly reduced metabolite formation, corroborating these enzymes' roles [1].

Detailed Experimental Protocol

The following diagram outlines the key steps for assessing this compound's Phase I metabolic stability, based on the cited research [1]:

G start Start Experiment inc Incubation System start->inc hlm • HLMs (0.5 mg/mL) • Tris-HCl Buffer (50 mM) • MgCl₂ (10 mM) • this compound (100 µM) inc->hlm initiate Pre-incubate 5 min at 37°C hlm->initiate nadph Initiate reaction with NADPH (1 mM) initiate->nadph stop Terminate reaction with ice-cold methanol after 30 min nadph->stop analysis Analysis by HPLC stop->analysis end Data Analysis analysis->end

Key Experimental Conditions:

  • Incubation Time: 30 minutes [1].
  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with a C18 column. The mobile phase consisted of (A) 0.1% acetic acid and 2 mM ammonium acetate in water and (B) acetonitrile, using a gradient elution. Detection was at 260 nm [1].
  • Metabolite Identification: UPLC-linear ion Trap-Orbitrap Mass Spectrometry was used to obtain precise mass information for the metabolites [1].

Phase II Metabolism and Research Considerations

For a complete ADME profile, it is crucial to consider Phase II metabolism.

  • Glucuronidation: this compound undergoes extensive glucuronidation in HLMs [3]. Two mono-glucuronide metabolites (M1 and M2) have been identified.
  • Key UGT Enzymes: UGT1A1 and UGT1A9 are the primary enzymes responsible for this compound's glucuronidation [3].

When evaluating this compound's metabolic stability, please note:

  • Quantitative Gap: The search results lack common quantitative stability parameters from HLM incubations, such as in vitro half-life ((t_{1/2})) and intrinsic clearance ((CL_{int})).
  • Integrated Workflow: A complete assessment requires integrating Phase I and Phase II data.

References

Mechanisms of Action and Anti-Cancer Effects of Irigenin

Author: Smolecule Technical Support Team. Date: February 2026

Irigenin, an O-methylated isoflavone, and its glycoside form, iridin, are natural compounds extracted from plants of the Iris family [1] [2]. Their anti-cancer effects are primarily mediated through the induction of apoptosis via multiple pathways.

The following diagram illustrates the two main apoptotic pathways and the key signaling pathways influenced by this compound:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_signaling Signaling Pathways Modulated by this compound FasL FasL FasR FasR FasL->FasR FADD FADD FasR->FADD procasp8 Pro-caspase-8 FADD->procasp8 casp8 Caspase-8 procasp8->casp8 casp3 Caspase-3 casp8->casp3 Stress Cellular Stress BaxBak Bax/Bak Activation Stress->BaxBak CytoC Cytochrome C Release BaxBak->CytoC Apoptosome Apoptosome CytoC->Apoptosome casp9 Caspase-9 Apoptosome->casp9 casp9->casp3 Apoptosis Apoptosis casp3->Apoptosis PI3K PI3K AKT AKT PI3K->AKT MDM2 MDM2 AKT->MDM2 p53 p53 MDM2->p53 p53->BaxBak JNK JNK Pathway JNK->p53 This compound This compound This compound->FasR This compound->PI3K Inhibits This compound->JNK Activates

Research indicates that this compound promotes cell death by targeting specific molecular pathways. The table below summarizes its known effects across different cancer types.

Cancer Type Proposed Mechanism of Action Key Molecular Effects Experimental Model
Gastric Cancer [1] Induces Fas-mediated extrinsic apoptosis; inhibits PI3K/AKT signaling. ↓ p-PI3K, ↓ p-AKT; G2/M phase cell cycle arrest; ↑ Fas receptor. In vitro (AGS cell line).
Breast Cancer [1] [2] Modulates apoptosis and signaling pathways (details under investigation). Effects on PI3K/AKT, MAPK, Wnt, and JAK/STAT pathways postulated. In vitro studies.
Prostate Cancer [1] [2] Modulates apoptosis and signaling pathways (details under investigation). Effects on key signaling pathways postulated. In vitro studies.

Proposed Experimental Protocols for this compound

The following protocols are adapted from standard oncological research methods and studies on similar natural compounds like erianin [3] [4]. You should optimize all concentrations and durations empirically for this compound in your specific cell models.

Protocol 1: Evaluating Anti-Proliferative Activity (CCK-8 Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, a key metric for its potency [4] [5].

Workflow Overview:

G Step1 1. Seed cells in 96-well plate (1.0×10⁴ cells/well) Step2 2. Incubate for 2 hours (Cell adhesion) Step1->Step2 Step3 3. Add serially diluted This compound Step2->Step3 Step4 4. Incubate for 24-72 hours Step3->Step4 Step5 5. Add CCK-8 reagent Incubate 1-4 hours Step4->Step5 Step6 6. Measure absorbance at 450nm Step5->Step6 Step7 7. Calculate cell viability and IC₅₀ via nonlinear regression Step6->Step7

Detailed Procedure:

  • Cell Seeding: Prepare a single-cell suspension of the cancer cell line of interest (e.g., AGS for gastric cancer). Seed cells into a 96-well plate at a density of 1.0 × 10⁴ cells per well in 99 µL of complete medium. Include control wells for blank (medium only) and vehicle control (DMSO) [3].
  • Cell Adhesion: Incubate the plate at 37°C with 5% CO₂ for 2 hours to allow cells to adhere.
  • Drug Treatment: Prepare a serial dilution of this compound in DMSO, then dilute further in complete medium. The final DMSO concentration should not exceed 0.1%. Add 1 µL of the this compound solution to each well to achieve the desired concentration range (e.g., 0.1 µM to 100 µM) [3] [4].
  • Incubation: Incub the plate for 24, 48, or 72 hours at 37°C with 5% CO₂ [4].
  • Viability Measurement: Add 10 µL of CCK-8 reagent directly to each well. Incubate the plate for 0.5 to 4 hours (determine the optimal duration empirically).
  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader, using a wavelength above 600 nm as a reference [3].
  • Data Analysis:
    • Calculate cell viability: Viability (%) = [(As - Ab) / (Ac - Ab)] × 100
      • As: Absorbance of sample (this compound-treated)
      • Ab: Absorbance of blank (medium only)
      • Ac: Absorbance of control (untreated cells)
    • Plot viability against the log of this compound concentration and calculate the IC₅₀ value using nonlinear regression (e.g., four-parameter logistic model) [3].
Protocol 2: Detecting Apoptosis via Flow Cytometry (Annexin V/7-AAD Staining)

This protocol quantifies the percentage of cells in early and late apoptosis after this compound treatment [4].

Workflow Overview:

G A Treat cells with this compound (at IC₅₀ and 2×IC₅₀) for 24h B Harvest cells (include supernatant) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and 7-AAD D->E F Incubate for 15 min in the dark E->F G Analyze by Flow Cytometry within 1 hour F->G

Detailed Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2×IC₅₀ concentration for 24 hours.
  • Cell Harvesting: Collect the cell culture supernatant and use trypsin without EDTA to detach the adherent cells. Combine the supernatant and detached cells to collect all cells, including those that have already floated due to apoptosis.
  • Washing: Centrifuge the cells at 300 × g for 5 minutes and wash the pellet twice with cold phosphate-buffered saline (PBS).
  • Staining: Resuspend approximately 1 × 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.
  • Dye Addition: Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension. Gently vortex and incubate at room temperature for 15 minutes in the dark.
  • Analysis: Within one hour, add 400 µL of binding buffer to each tube and analyze by flow cytometry. Use untreated and single-stained controls to set up compensation and quadrants.

Discussion for Research Applications

  • Combination Therapy: A promising application is sensitizing cancer cells to conventional chemotherapy. Research on the compound erianin has shown it can reverse cisplatin resistance in lung adenocarcinoma by regulating the Wnt/β-catenin pathway [5]. A similar strategy could be explored with this compound.
  • Addressing Drug Resistance: The development of drug-resistant cell lines is a critical step in understanding and overcoming treatment failure. You can generate this compound-resistant sublines by continuously exposing parental cells to increasing sub-lethal concentrations of this compound over several weeks [3]. These models are valuable for identifying resistance mechanisms and testing combination therapies.
  • Current Limitations and Future Directions: Most data on this compound are from in vitro studies. Future work must prioritize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and validation in more complex in vivo models to assess its therapeutic potential and safety profile comprehensively [6].

References

Irigenin Apoptosis Induction: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Preparation of Irigenin Stock Solution

Item Specification
Compound Name This compound [1]
Purity (\geq) 98% (HPLC) [1]
Molecular Formula C18H16O8 [2]
CAS Number 548-76-5 [1]
Solvent Dimethyl Sulfoxide (DMSO) [2] [1]
Stock Concentration Prepare a high-concentration stock (e.g., 100 mM) in sterile DMSO [2].
Storage Aliquot and store at -20°C to -80°C protected from light.
Working Solution Dilute stock in cell culture medium immediately before use. Ensure final DMSO concentration is (\leq) 0.1% (v/v) to avoid solvent toxicity [2].

Cell Line Models and Treatment Efficacy

The following table summarizes sensitivity data for various cancer cell lines treated with this compound, providing a reference for model selection and dose-ranging studies.

Cell Line Cancer Type IC50 (48h Treatment) Key Apoptotic Markers & Changes Key Cell Cycle Markers & Changes
DBTRG [2] Glioblastoma ~50 µM [2] Cleaved Caspase-3, Bax; Bcl-2 [2] Cyclin B1; Arrest: G2/M phase [2]
C6 [2] Glioblastoma ~50 µM [2] Cleaved Caspase-3, Bax; Bcl-2 [2] Cyclin B1; Arrest: G2/M phase [2]
HepG2 [1] Liver Cancer 14 µM [1] Bax; Bcl-2 [1] CDK1, Cyclin-B; Arrest: G2/M phase [1]
SNU-182 [1] Liver Cancer 14 µM [1] Bax; Bcl-2 [1] CDK1, Cyclin-B; Arrest: G2/M phase [1]
THLE-2 (Normal Liver) [1] Normal Cell 120 µM [1] N/D N/D

Detailed Experimental Protocols

Protocol 1: Assessing Anti-Proliferative Activity via CCK-8/WST-1 Assay

This protocol is used to determine the inhibitory effect of this compound on cell proliferation and calculate the IC50 value [2] [1].

  • Cell Seeding: Seed cells in 96-well plates at a density of (1.5 \times 10^5) cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cell attachment [1].
  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells with a range of concentrations (e.g., 0 - 640 µM). Include a vehicle control (DMSO (\leq) 0.1%) and a blank control (medium only). Each condition should have 3-6 replicates [2] [1].
  • Incubation: Incubate the plates for the desired treatment period (e.g., 24h or 48h) in a humidified incubator at 37°C with 5% CO2 [2].
  • Viability Measurement:
    • Add 10 µL of CCK-8 or WST-1 reagent directly to each well [2] [1].
    • Incubate for 1-3 hours at 37°C [1].
    • Measure the absorbance at 450 nm using a microplate reader [1].
  • Data Analysis: Calculate the percentage of cell viability using the formula: (OD_treated - OD_blank) / (OD_control - OD_blank) * 100%. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol provides a quantitative measure of early and late apoptosis [2] [1].

  • Cell Treatment and Harvest: Seed and treat cells in 6-well plates. After treatment with this compound, harvest both adherent and floating cells. Wash cells twice with cold PBS.
  • Staining: Resuspend approximately (1 \times 10^5) cells in 100 µL of 1X Binding Buffer.
  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. Vortex gently and incubate for 15 minutes at room temperature in the dark [2].
  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
  • Gating Strategy:
    • Annexin V-/PI-: Viable cells.
    • Annexin V+/PI-: Early apoptotic cells.
    • Annexin V+/PI+: Late apoptotic cells.
    • Annexin V-/PI+: Necrotic cells.
Protocol 3: Analysis of Cell Cycle Distribution by PI Staining

This protocol assesses cell cycle arrest by measuring cellular DNA content [2] [1].

  • Cell Treatment and Fixation: After this compound treatment, harvest cells and wash twice with cold PBS. Fix the cells in 70% cold ethanol at -20°C for at least 2 hours or overnight.
  • Staining: Centrifuge to remove ethanol, and wash cells with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 15-30 minutes at room temperature in the dark [2] [1].
  • Analysis: Analyze the DNA content of the stained cells using a flow cytometer. A minimum of 10,000 events per sample should be collected.
  • Data Analysis: Use flow cytometry analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Protein Expression Analysis by Western Blotting

This protocol confirms molecular changes in apoptosis and cell cycle regulatory proteins [2] [1].

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 20 minutes. Centrifuge at 12,000-14,000 g for 15 minutes at 4°C. Collect the supernatant [1].
  • Protein Quantification: Determine protein concentration using a BCA assay [1].
  • Gel Electrophoresis and Transfer: Load 20-40 µg of total protein per lane onto a 10-12% SDS-PAGE gel. Separate proteins by electrophoresis, then transfer to a nitrocellulose or PVDF membrane [2] [1].
  • Antibody Incubation:
    • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
    • Primary Antibody: Incubate with specific primary antibodies (e.g., Bax, Bcl-2, Cleaved Caspase-3, Cyclin B1, CDK1, β-Actin) diluted in blocking buffer overnight at 4°C [2] [1].
    • Secondary Antibody: Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature [2].
  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane with a chemiluminescence imaging system [2].

Mechanism of Action: Key Signaling Pathways

This compound primarily induces apoptosis through the mitochondrial (intrinsic) pathway. Key events include an increase in pro-apoptotic proteins like Bax, a decrease in anti-apoptotic proteins like Bcl-2, and the subsequent activation of caspase cascades [2] [1]. In glioblastoma models, this effect is mediated through the inhibition of the YAP/β-catenin signaling axis [2].

The following diagram illustrates the core mitochondrial apoptosis pathway and the proposed mechanism of this compound.

G cluster_mitochondrial Mitochondrial Pathway This compound This compound Bcl2 Bcl-2/Bcl-xL This compound->Bcl2 Suppresses Moto Moto This compound->Moto Induces Apoptosis Apoptosis Mito Mitochondrial Stress BaxBak Bax/Bak Activation (Oligomerization) Mito->BaxBak Pore MOMP (Outer Membrane Permeabilization) BaxBak->Pore CytoC Cytochrome c Release Pore->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Bcl2->BaxBak Inhibits Caspase3 Caspase-3 Cleavage (Executioner Caspase) Caspase9->Caspase3 Caspase3->Apoptosis

Critical Notes for Researchers

  • Cell Line Variability: The anticancer efficacy and IC50 of this compound vary significantly between different cancer types and cell lines. Dose-finding experiments are essential for each new model [2] [1].
  • Specificity Window: Notably, this compound exhibits significantly lower cytotoxicity in normal cells (e.g., THLE-2 liver cells) compared to cancer cells, indicating a potential therapeutic window [1].
  • Mechanistic Confirmation: While the mitochondrial pathway is central, researchers should verify the involvement of specific upstream signals like YAP/β-catenin in their experimental models, as mechanisms may be context-dependent [2].

References

Application Notes and Protocols: Investigating Irigenin-Induced G2/M Phase Cell Cycle Arrest in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Irigenin, a natural isoflavone compound extracted from Belamcanda chinensis (Shegan), has emerged as a promising anticancer agent through its ability to induce G2/M phase cell cycle arrest in various cancer models. Recent studies have demonstrated that irigenin exerts potent anti-proliferative effects against multiple cancer cell lines, including glioblastoma, gastric cancer, and others, primarily through disruption of cell cycle progression and induction of apoptosis. These application notes provide detailed methodologies for investigating this compound-induced G2/M arrest, including protocols for cell cycle analysis, assessment of accompanying apoptotic events, and mechanistic studies of involved signaling pathways. The standardized approaches outlined here will enable researchers to consistently evaluate this compound's anticanc er mechanisms and support its development as a potential therapeutic agent.

Mechanism of Action

Signaling Pathways Regulating this compound-Induced G2/M Arrest

Irigenin induces G2/M cell cycle arrest through modulation of multiple signaling pathways and key cell cycle regulators. Research indicates that this compound suppresses YAP/β-catenin signaling, leading to downregulation of G2/M transition promoters [1]. Simultaneously, this compound inhibits the PI3K/AKT pathway, further contributing to cell cycle arrest [2]. These pathway alterations result in decreased expression of critical cell cycle regulators including Cyclin B1, CDK1, and Cdc25C, effectively blocking progression from G2 to M phase [2] [1].

G This compound This compound YAP_beta_catenin YAP/β-catenin signaling This compound->YAP_beta_catenin Suppresses PI3K_AKT PI3K/AKT signaling This compound->PI3K_AKT Inhibits CyclinB1 Cyclin B1 YAP_beta_catenin->CyclinB1 Downregulates CDK1 CDK1 PI3K_AKT->CDK1 Decreases Cdc25C Cdc25C PI3K_AKT->Cdc25C Reduces G2_M_Arrest G2/M Phase Arrest CyclinB1->G2_M_Arrest CDK1->G2_M_Arrest Cdc25C->G2_M_Arrest

Key Molecular Alterations in G2/M Transition Regulation

The molecular alterations induced by this compound effectively halt the cell cycle at the G2/M transition point through coordinated regulation of cyclins, CDKs, and checkpoint proteins. The following table summarizes the key molecular changes observed in this compound-treated cancer cells:

Table 1: Key Molecular Alterations in this compound-Induced G2/M Arrest

Molecular Target Regulation by this compound Functional Consequence Experimental Evidence
Cyclin B1 Downregulation Prevents CDK1 activation Western blot, Flow cytometry [1]
CDK1 (CDC2) Decreased expression/activity Impairs G2/M transition Western blot [2]
Cdc25C Reduced expression Prevents CDK1 dephosphorylation Western blot [2]
YAP Downregulation Suppresses proliferation signals Western blot, Immunofluorescence [1]
p-AKT Reduced phosphorylation Inhibits survival signaling Western blot [2]
β-catenin Decreased nuclear translocation Reduces proliferative gene expression Western blot [1]

Experimental Protocols

Cell Culture and this compound Treatment

Proper cell culture and compound preparation are fundamental for obtaining reproducible results in this compound studies.

3.1.1 Materials
  • Cell Lines: DBTRG (human glioblastoma), C6 (rat glioblastoma), AGS (gastric cancer) [2] [1]
  • This compound Stock: Prepare 100 mM solution in DMSO; store at -20°C [1]
  • Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin [1]
  • Controls: Vehicle control (DMSO, typically <0.1%), positive control (e.g., paclitaxel 0.05 μM) [3]
3.1.2 Procedure
  • Cell Maintenance: Culture cells in appropriate media at 37°C in a 5% CO₂ humidified atmosphere
  • Experimental Seeding: Seed cells at optimal density (typically 1-5 × 10³ cells/well for viability assays, 2.5-5 × 10⁵ cells/well for cell cycle analysis) and allow to adhere for 24 hours
  • This compound Treatment: Prepare fresh treatment media by diluting this compound stock in complete media to desired concentrations (typically 10-100 μM)
  • Incubation: Treat cells for specified durations (24-72 hours) based on experimental requirements [1]
Assessment of Cell Viability and Proliferation

Determining appropriate this compound concentrations and assessing anti-proliferative effects are crucial first steps in evaluating G2/M arrest.

3.2.1 MTT/Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in 96-well plates (1-5 × 10³ cells/well in 100 μL complete media) and incubate for 24 hours
  • Treatment: Apply this compound across concentration gradient (e.g., 0, 10, 25, 50, 75, 100 μM) in triplicate
  • Incubation: Treat cells for 24, 48, and 72 hours at 37°C
  • MTT Application: Add 10 μL MTT solution (5 mg/mL) per well and incubate for 4 hours at 37°C
  • Solubilization: Carefully remove media, add 100 μL DMSO to dissolve formazan crystals
  • Absorbance Measurement: Read at 570 nm using microplate reader [3] [1]
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls
3.2.2 Colony Formation Assay
  • Cell Seeding: Seed low density of cells (200-500 cells/well in 6-well plates)
  • Treatment: Apply this compound at desired concentrations for 10-14 days, refreshing media every 3-4 days
  • Fixation and Staining: Remove media, fix with 4% paraformaldehyde for 20 minutes, stain with 0.5% crystal violet for 30 minutes
  • Quantification: Count colonies (>50 cells) manually or using imaging software [1]
Cell Cycle Analysis by Flow Cytometry

Flow cytometric analysis of DNA content remains the gold standard for assessing cell cycle distribution and detecting G2/M arrest.

3.3.1 Propidium Iodide Staining Protocol
  • Cell Harvesting: Collect both adherent and floating cells by trypsinization, combine in centrifuge tube
  • Washing: Pellet cells (300 × g, 5 minutes), wash with 1× PBS
  • Fixation: Resuspend cell pellet in 0.5 mL PBS, add 4.5 mL cold 70% ethanol dropwise while vortexing, incubate at -20°C for at least 2 hours (or up to several weeks)
  • Staining Preparation: Prepare staining solution containing 50 μg/mL propidium iodide and 100 μg/mL RNase A in PBS
  • Staining: Pellet fixed cells (850 × g, 5 minutes), remove ethanol, wash with PBS, resuspend in 500 μL staining solution
  • Incubation: Incubate at room temperature for 20-30 minutes protected from light
  • Flow Cytometry Analysis: Analyze using flow cytometer with 488 nm excitation and 610/20 nm emission filter [4] [5]
3.3.2 Data Analysis and Gating Strategy
  • Doublet Discrimination: Use pulse area vs. pulse width/height gating to exclude cell doublets and aggregates
  • DNA Content Analysis: Create histogram of PI fluorescence (linear scale) and gate populations:
    • Sub-G1: Apoptotic cells with fragmented DNA
    • G0/G1: Diploid DNA content (2N)
    • S: Intermediate DNA content (2N-4N)
    • G2/M: Tetraploid DNA content (4N)
  • Quantification: Determine percentage of cells in each phase using flow cytometry software with appropriate fitting algorithms [4] [5]

Table 2: Expected Cell Cycle Distribution Patterns in this compound-Treated Cells

Cell Cycle Phase Vehicle Control This compound Treatment Significance
G0/G1 ~50-60% Decreased Reduced G1 population
S ~20-30% Variable Context-dependent effect
G2/M ~15-20% Significantly Increased G2/M arrest phenotype
Sub-G1 <5% Increased Apoptotic population
Analysis of Apoptotic Markers

Confirmation of apoptosis accompanying G2/M arrest provides insight into this compound's comprehensive anticancer mechanisms.

3.4.1 Annexin V/PI Staining Protocol
  • Cell Harvest: Collect cells as for cell cycle analysis
  • Staining: Resuspend 1 × 10⁵ cells in 100 μL binding buffer, add 5 μL Annexin V-FITC and 5 μL PI (50 μg/mL)
  • Incubation: Incubate 15 minutes at room temperature in dark
  • Analysis: Add 400 μL binding buffer, analyze by flow cytometry within 1 hour
  • Compensation: Use single-stained controls for proper compensation [3] [1]
3.4.2 Western Blot Analysis of Apoptotic Proteins
  • Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors
  • Electrophoresis: Separate 20-30 μg protein by 10-12% SDS-PAGE
  • Transfer: Transfer to PVDF membrane using wet or semi-dry transfer systems
  • Blocking: Block with 5% non-fat milk or BSA for 1-2 hours
  • Antibody Incubation:
    • Primary antibodies: Cleaved caspase-3, caspase-8, caspase-9, PARP, Bax, Bcl-2 (1:1000 dilution), overnight at 4°C
    • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse (1:5000 dilution), 1-2 hours at room temperature
  • Detection: Use ECL substrate and imaging system for protein detection [2] [1]
Molecular Mechanism Studies

Investigation of signaling pathways and cell cycle regulators provides mechanistic insight into this compound-induced G2/M arrest.

3.5.1 RNA Extraction and Quantitative RT-PCR
  • RNA Isolation: Extract total RNA using TRIzol reagent or commercial kits
  • cDNA Synthesis: Reverse transcribe 1 μg RNA using reverse transcriptase
  • qPCR Amplification: Perform using SYBR Green master mix and gene-specific primers:
    • G2/M Regulators: Cyclin B1, CDK1, Cdc25C, PLK1
    • YAP/β-catenin Targets: CTGF, Cyr61, Axin2
    • Reference Genes: GAPDH, β-actin
  • Data Analysis: Calculate relative expression using 2^(-ΔΔCt) method [6] [1]
3.5.2 Immunofluorescence Staining
  • Cell Seeding: Culture cells on glass coverslips in 12-well plates
  • Fixation and Permeabilization: Fix with 4% PFA for 15 minutes, permeabilize with 0.1% Triton X-100 for 10 minutes
  • Blocking: Block with 3% BSA for 1 hour
  • Antibody Staining: Incubate with primary antibodies (YAP, β-catenin, cyclin B1; 1:200-1:500) overnight at 4°C
  • Detection: Incubate with fluorophore-conjugated secondary antibodies (1:1000) for 1 hour at room temperature
  • Nuclear Counterstain: Use DAPI (1 μg/mL) for 5 minutes
  • Imaging: Analyze using fluorescence or confocal microscopy [1]

Anticipated Results & Interpretation

Expected Experimental Outcomes

Successful demonstration of this compound-induced G2/M arrest should yield consistent results across multiple experimental approaches:

4.1.1 Flow Cytometry Results
  • Dose-dependent increase in G2/M population from baseline ~15-20% to ~30-50% following this compound treatment (50 μM, 24 hours)
  • Concomitant decrease in G0/G1 population, indicating blocked cell cycle progression
  • Increased sub-G1 population with prolonged treatment (48-72 hours), indicating apoptotic cell death [1]
4.1.2 Molecular Analysis Results
  • Downregulation of G2/M transition regulators (cyclin B1, CDK1, Cdc25C) at protein and mRNA levels
  • Decreased phosphorylation of AKT and YAP protein reduction
  • Altered apoptotic markers: Increased cleaved caspases-3, -8, -9 and PARP cleavage [2] [1]
Troubleshooting Guide

Table 3: Troubleshooting Common Experimental Issues

Problem Potential Cause Solution
Poor cell cycle profiles Incomplete RNase treatment, cell clumping, improper fixation Increase RNase concentration/duration; fix cells slowly while vortexing; filter cells through mesh
Weak protein signals Inadequate lysis, protein degradation, insufficient transfer Freshly add protease inhibitors; check buffer pH; optimize transfer time
High background in IF Non-specific antibody binding, insufficient blocking Titrate antibodies; increase blocking time; include isotype controls
Variable viability results Uneven cell seeding, compound precipitation, edge effects Pre-mix this compound in media; use interior wells for assays; ensure consistent seeding

References

Comprehensive Application Notes and Protocols: Investigating Irigenin for Glioblastoma Treatment Using In Vitro Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Irigenin and Its Potential in Glioblastoma Management

Glioblastoma (GBM) is the most aggressive and lethal primary brain tumor in adults, characterized by extreme invasiveness, high recurrence rates, and dismal prognosis, with most patients surviving less than one year post-diagnosis [1] [2] [3]. Current standard-of-care involves surgical resection followed by radiation and temozolomide (TMZ) chemotherapy, but treatment efficacy remains limited due to the blood-brain barrier (BBB), tumor heterogeneity, and the development of therapeutic resistance [2] [3]. These challenges have accelerated research into novel therapeutic agents with improved efficacy and safety profiles.

This compound, an isoflavone compound extracted from the traditional Chinese medicinal plant Belamcanda chinensis (L.) (Shegan), has recently emerged as a promising anti-cancer agent [1] [2]. Previous studies have demonstrated that this compound possesses antioxidant, anti-inflammatory, and anti-tumor properties against various cancer types, with reported effects including inhibition of cancer cell metastasis, promotion of apoptosis, cell cycle arrest, induction of autophagy, and extracellular matrix degradation [2]. However, its specific effects on GBM had remained unexplored until recently. Emerging research has revealed that this compound exerts potent anti-tumor effects on GBM cells primarily through suppression of the YAP/β-catenin signaling pathway, a key regulatory axis in GBM pathogenesis and progression [1] [2]. The following application notes provide detailed methodologies and experimental protocols for investigating the anti-GBM activities of this compound in vitro, enabling researchers to reliably evaluate its therapeutic potential and mechanisms of action.

Quantitative Summary of this compound Effects on GBM Cells

Table 1: Anti-proliferative Effects of this compound on GBM Cell Lines

Cell Line IC50 (24h) IC50 (48h) Colony Formation Reduction PH3+ Cell Reduction
DBTRG ~50 μM ~50 μM Significant decrease Significant reduction
C6 ~50 μM ~50 μM Significant decrease Significant reduction
Astrocytes >100 μM >100 μM Not reported Not reported

Table 2: Effects of this compound on GBM Cell Cycle and Apoptosis

Parameter DBTRG Cells C6 Cells Associated Markers
G2/M Phase Arrest Significant increase Significant increase ↓Cyclin B1
Apoptosis Induction ~10% increase ~16% increase ↑Cleaved Caspase-3, ↑Bax, ↓Bcl-2
PI+ Cells 5.5-fold increase 2.1-fold increase Membrane permeability

Table 3: Anti-migratory Effects of this compound on GBM Cells

Migration Assay DBTRG Results C6 Results Molecular Changes
Wound Healing Significant reduction Significant reduction ↓MMP-2, ↓MMP-9 mRNA
Transwell Migration Fewer invaded cells Fewer invaded cells ↓MMP-2, ↓MMP-9 mRNA

Table 4: Effect of this compound on YAP/β-catenin Signaling Pathway

Pathway Component Effect of this compound Experimental Confirmation
YAP Expression Decreased Western blot, Immunofluorescence
β-catenin Signaling Suppressed Reporter assays, Target gene expression
Pathway Rescue YAP overexpression reversed this compound effects Functional restoration in proliferation/apoptosis assays

Cell Culture and this compound Preparation Protocols

GBM Cell Culture Maintenance
  • GBM Cell Lines:

    • DBTRG human glioblastoma cells and C6 rat glioma cells are commonly used in this compound studies [1] [2].
    • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1].
    • Subculture cells at 80-90% confluence using 0.25% trypsin-EDTA solution, and replace media every 2-3 days to maintain optimal growth conditions [2].
  • Glioblastoma Stem Cells (GSCs):

    • For more physiologically relevant models, utilize patient-derived GSCs cultured in stem cell-permissive conditions [4].
    • Maintain GSCs in DMEM/F-12 medium supplemented with B27 supplement, human recombinant EGF (50 ng/mL), and human recombinant FGF (50 ng/mL) [4].
    • Culture GSCs as suspension neurospheres under hypoxic conditions (5% O₂, 5% CO₂, 37°C) to better mimic the tumor microenvironment [4].
    • Characterize GSCs regularly through analysis of stemness markers (CD133, SOX2, NESTIN) and differentiation capacity [4].
This compound Preparation and Treatment
  • Stock Solution Preparation:

    • Prepare 100 mM this compound stock solution in high-quality dimethyl sulfoxide (DMSO) and store at -20°C protected from light [1].
    • Avoid repeated freeze-thaw cycles by aliquoting stock solution into single-use volumes.
  • Working Solution Preparation:

    • Dilute stock solution in complete cell culture medium immediately before use to achieve desired concentrations (typically 10-100 μM for dose-response studies) [1] [2].
    • Ensure that the final DMSO concentration does not exceed 0.1% in all treatments, including vehicle controls [2].
    • Pre-warm working solutions to 37°C before applying to cells to minimize temperature stress.

Functional Assays for Evaluating this compound Effects

Cell Viability and Proliferation Assays
  • CCK-8 Proliferation Assay:

    • Seed GBM cells in 96-well plates at a density of 4×10³ cells/well and allow to adhere overnight [1].
    • Treat cells with increasing concentrations of this compound (0-100 μM) for 24h and 48h [1].
    • Add 10 μL CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
    • Measure absorbance at 450 nm using a microplate reader and calculate percentage viability relative to vehicle-treated controls.
    • IC₅₀ values can be determined using nonlinear regression analysis of dose-response curves [1].
  • Colony Formation Assay:

    • Seed GBM cells at low density (500-1000 cells/well) in 6-well plates and treat with This compound (50 μM) or vehicle for 10-14 days [1] [2].
    • Refresh media and treatments every 3-4 days throughout the experiment.
    • After formation of visible colonies, wash with PBS, fix with 4% paraformaldehyde, and stain with 0.5% crystal violet for 30 minutes [1].
    • Count colonies containing >50 cells manually or using automated colony counting software, and calculate plating efficiency [1].
  • PH3 Immunofluorescence Staining for Mitotic Cells:

    • Culture cells on sterile glass coverslips in 12-well plates and treat with This compound (40 μM) for 24h [1].
    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA [1].
    • Incubate with anti-phospho-histone H3 (Ser10) primary antibody overnight at 4°C, followed by fluorophore-conjugated secondary antibody for 1h at room temperature [1].
    • Counterstain nuclei with DAPI and mount slides for fluorescence microscopy.
    • Quantify PH3-positive cells across multiple random fields and express as percentage of total cells [1].
Cell Cycle Analysis Protocol
  • Propidium Iodide Staining and Flow Cytometry:

    • Treat GBM cells with This compound (50 μM) for 24h, then trypsinize, wash with PBS, and fix with 70% ethanol at -20°C for at least 2h [1] [2].
    • Wash cells to remove ethanol, then resuspend in staining solution containing propidium iodide (50 μg/mL), RNase A (100 μg/mL), and 0.1% Triton X-100 in PBS.
    • Incubate for 30 minutes at 37°C protected from light.
    • Analyze cell cycle distribution using flow cytometry with excitation at 488 nm and emission detection at 617 nm.
    • Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content [1].
  • Western Blot Analysis of Cell Cycle Regulators:

    • Extract total protein from this compound-treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
    • Probe with antibodies against Cyclin B1, CDK1, and loading control (e.g., GAPDH or β-actin) [1].
    • Detect bands using enhanced chemiluminescence and quantify band intensity using image analysis software [1].
Apoptosis Detection Methods
  • Annexin V-FITC/Propidium Iodide Dual Staining:

    • Harvest this compound-treated cells by gentle trypsinization, wash with cold PBS, and resuspend in 1X binding buffer [2].
    • Add Annexin V-FITC and propidium iodide according to manufacturer's instructions.
    • Incubate for 15 minutes at room temperature in the dark.
    • Analyze by flow cytometry within 1 hour of staining, distinguishing viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [2].
  • Western Blot Analysis of Apoptotic Markers:

    • Analyze protein expression of apoptosis regulators in this compound-treated cells, including cleaved caspase-3, Bax, and Bcl-2 [2].
    • Use β-actin or GAPDH as loading controls for normalization.
    • Increased Bax/Bcl-2 ratio and cleaved caspase-3 expression indicate activation of apoptotic pathways [2].
  • Cleaved Caspase-3 Immunofluorescence:

    • Culture and treat cells on glass coverslips, then fix, permeabilize, and block as described for PH3 staining.
    • Incubate with anti-cleaved caspase-3 primary antibody overnight at 4°C, followed by appropriate secondary antibody.
    • Counterstain with DAPI and quantify cleaved caspase-3 positive cells using fluorescence microscopy [2].
Cell Migration and Invasion Assays
  • Wound Healing Assay:

    • Seed GBM cells in 12-well plates and culture until 100% confluent.
    • Create a uniform scratch wound using a 200 μL sterile pipette tip.
    • Wash gently with PBS to remove detached cells and add fresh medium containing this compound (50 μM) or vehicle control.
    • Capture images at 0h, 12h, and 24h at the exact same location within the wound.
    • Measure wound width using image analysis software and calculate percentage wound closure relative to 0h timepoint [2].
  • Transwell Migration Assay:

    • Place transwell inserts (8μm pore size) in 24-well plates.
    • Seed serum-starved cells in the upper chamber in serum-free medium containing This compound (50 μM) or vehicle.
    • Add complete medium with 10% FBS to the lower chamber as a chemoattractant.
    • Incubate for 24h at 37°C to allow migration through the membrane.
    • Remove non-migrated cells from the upper surface with a cotton swab, fix migrated cells with 4% PFA, and stain with 0.5% crystal violet.
    • Count migrated cells in multiple random fields using light microscopy [2].
  • Matrix Metalloproteinase Expression Analysis:

    • Extract total RNA from this compound-treated cells using commercial RNA isolation kits.
    • Perform quantitative real-time PCR with primers specific for MMP-2 and MMP-9.
    • Use GAPDH or β-actin as reference genes for normalization.
    • Calculate fold changes in gene expression using the 2^(-ΔΔCt) method [2].

Mechanistic Studies: YAP/β-catenin Signaling Pathway

Analysis of YAP and β-catenin Expression
  • Western Blot Analysis:

    • Extract proteins from this compound-treated GBM cells and separate by SDS-PAGE as described previously.
    • Probe membranes with antibodies against YAP, phospho-YAP, β-catenin, and key downstream targets.
    • Normalize protein expression to appropriate loading controls and compare between treatment groups [1] [2].
  • Immunofluorescence Staining:

    • Culture cells on glass coverslips, treat with this compound, then fix, permeabilize, and block as described in previous protocols.
    • Incubate with anti-YAP or anti-β-catenin primary antibodies overnight at 4°C.
    • After secondary antibody incubation and DAPI counterstaining, visualize using confocal microscopy.
    • Note changes in subcellular localization (nuclear vs. cytoplasmic) in addition to expression levels [1].
YAP Overexpression Rescue Experiments
  • Plasmid Transfection:

    • Use YAP overexpression plasmids or empty vector controls for transfection experiments.
    • Transfect GBM cells using lipofectamine-based reagents according to manufacturer's protocols.
    • Confirm transfection efficiency 24-48h post-transfection by Western blot analysis of YAP expression.
  • Functional Validation:

    • Treat YAP-overexpressing and control cells with This compound (50 μM) and perform functional assays as described in previous sections.
    • Compare proliferation, apoptosis, and migration between groups to determine if YAP overexpression partially reverses this compound-mediated effects [1] [2].

The following diagram illustrates the core signaling pathway through which this compound exerts its anti-GBM effects and the experimental approaches for mechanistic investigation:

G This compound This compound YAP YAP This compound->YAP Decreases Expression BetaCatenin BetaCatenin This compound->BetaCatenin Suppresses Signaling DownstreamEffects DownstreamEffects YAP->DownstreamEffects Regulates BetaCatenin->DownstreamEffects Regulates FunctionalAssays FunctionalAssays DownstreamEffects->FunctionalAssays Measured by

Diagram 1: this compound mechanism of action and experimental validation. This compound inhibits YAP expression and β-catenin signaling, leading to anti-tumor effects measurable through functional assays.

Advanced In Vitro Models for GBM Research

Three-Dimensional Culture Systems
  • GBM Spheroid Formation:

    • Seed GBM cells or GSCs in low-adhesion plates or hanging drops at appropriate densities to promote 3D spheroid formation.
    • Culture in stem cell-permissive media for GSCs or complete media for established cell lines.
    • Allow 5-7 days for compact spheroid formation before treatment with this compound.
  • Drug Treatment in 3D Cultures:

    • Treat pre-formed spheroids with This compound (0-100 μM) for designated time periods.
    • Assess drug effects using spheroid volume measurements, viability assays (e.g., Alamar Blue), and histological analysis of sectioned spheroids.
    • Compare this compound efficacy in 3D vs. 2D cultures to evaluate model-dependent differences in drug response [5].
GBM-Neuron Co-culture Systems
  • Direct Co-culture Model:

    • Differentiate human iPSC-derived neural progenitor cells (NPCs) into mature neurons using established differentiation protocols [4].
    • Seed GBM cells and iPSC-derived neurons together in direct co-culture at defined ratios.
    • Treat with This compound to evaluate its effects on GBM-neuron interactions and neurotoxicity [4].
  • Conditioned Media Experiments:

    • Collect conditioned media from this compound-treated GBM cells.
    • Apply this conditioned media to neuronal cultures to assess paracrine effects and neuroprotective properties of this compound treatment.
    • Analyze neuronal viability, morphology, and function in response to conditioned media exposure [4].
  • Cytokine Profiling:

    • Perform multiplex cytokine analysis of co-culture conditioned media to identify soluble factors modulated by this compound treatment.
    • Pay particular attention to IL-8, which has been implicated in GBM-mediated neuronal death [4].
    • Validate findings using recombinant cytokines and neutralizing antibodies in functional assays.

The following workflow illustrates the integration of advanced models in this compound testing:

G Model2D Model2D IrigeninTreatment IrigeninTreatment Model2D->IrigeninTreatment Model3D Model3D Model3D->IrigeninTreatment CoCulture CoCulture CoCulture->IrigeninTreatment AdvancedInsights AdvancedInsights IrigeninTreatment->AdvancedInsights Provides

Diagram 2: Advanced in vitro models for this compound testing. Combining 2D, 3D, and co-culture models with this compound treatment provides comprehensive insights into its therapeutic potential.

Conclusion and Research Applications

The protocols outlined in this document provide a comprehensive framework for investigating the anti-glioblastoma activities of this compound using in vitro models. The collected data demonstrate that this compound effectively inhibits GBM cell proliferation, induces cell cycle arrest and apoptosis, and suppresses migration through modulation of the YAP/β-catenin signaling pathway [1] [2]. The dose-dependent response observed with IC₅₀ values approximately at 50 μM, coupled with minimal toxicity to normal astrocytes, suggests a favorable therapeutic window worthy of further investigation [1].

These application notes should enable researchers to consistently evaluate this compound's potential as a novel GBM therapeutic agent. The incorporation of advanced 3D culture systems and GBM-neuron co-culture models will enhance the physiological relevance of findings and provide insights into effects on the complex tumor microenvironment [5] [4]. Future studies should focus on combination therapies with standard care treatments like temozolomide, BBB penetration assessments, and in vivo validation to further establish this compound's translational potential for glioblastoma treatment.

References

Comprehensive Application Notes and Experimental Protocols for Investigating Irigenin's Anticancer Effects in Human Liver Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hepatocellular carcinoma (HCC) represents a significant global health challenge, ranking as the sixth most commonly diagnosed cancer and the third leading cause of cancer-related deaths worldwide. With over 800,000 deaths annually, HCC poses a substantial burden on healthcare systems, particularly in regions with high prevalence of hepatitis B and C infections and increasingly in Western countries due to rising rates of metabolic dysfunction-associated steatotic liver disease (MASLD) [1] [2]. The complex pathophysiology of HCC, characterized by heterogeneous morphology and diverse etiologies, has complicated treatment approaches, with systemic therapy remaining the cornerstone for advanced disease [2] [3]. Against this backdrop, natural products have emerged as promising sources for novel chemopreventive agents, with over 70% of cancer chemopreventives originating from natural compounds or their derivatives [4].

Irigenin, a naturally occurring isoflavonoid found in various plant species, has demonstrated remarkable anticancer properties against several human cancers, though its effects against liver cancer remained largely unexplored until recently [4]. This document provides comprehensive application notes and detailed experimental protocols based on a seminal 2021 study published in Applied Biological Chemistry that systematically investigated this compound's anticancer effects against human liver cancer cells. The study revealed that this compound exerts its effects through dual mechanisms of mitochondrial-mediated apoptosis and cell cycle arrest at the G2/M phase, with significant potency (IC~50~ of 14 μM) and favorable selectivity between cancerous and normal liver cells [4]. These findings position this compound as a promising lead compound for the development of novel therapeutic strategies against hepatocellular carcinoma.

Experimental Models and Culture Conditions

Cell Lines and Maintenance

The investigation utilized two distinct human hepatocellular carcinoma cell lines (HepG2 and SNU-182) alongside a normal liver cell line (THLE-2) for comparative toxicity assessment. These cell lines were obtained from the Type Culture Collection of the Chinese Academy of Sciences (Shanghai, China) to ensure authenticity and genetic integrity [4].

Table: Cell Lines and Culture Conditions

Cell Line Origin Characteristics Culture Medium Applications
HepG2 Human Hepatocellular Carcinoma Epithelial morphology, tumorigenic in nude mice RPMI-1640 + 10% FBS Primary cancer model for efficacy testing
SNU-182 Human Hepatocellular Carcinoma Derived from Korean patient, epithelial morphology RPMI-1640 + 10% FBS Secondary cancer model for efficacy confirmation
THLE-2 Normal Human Liver Epithelial Cells Non-tumorigenic, finite lifespan RPMI-1640 + 10% FBS Normal cell control for selectivity assessment

All cell lines were maintained in a humidified environment with 5% CO~2~ concentration at 37°C, with routine subculturing using standard trypsinization procedures. The culture medium was supplemented with 10% fetal bovine serum (FBS, Thermo Fisher Scientific, Inc., Waltham, United States) and antibiotics (penicillin G at 100 U/ml and streptomycin at 100 µg/ml) to prevent microbial contamination [4]. Regular monitoring for mycoplasma contamination and morphological consistency was performed to ensure experimental reliability.

Experimental Protocols

Cell Proliferation Assay (WST-1 Viability Assay)
3.1.1 Principle and Applications

The WST-1 assay measures cellular metabolic activity as a surrogate for cell viability and proliferation. This method is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells, producing a formazan dye that can be quantified spectrophotometrically [4].

3.1.2 Detailed Procedure
  • Cell Seeding: Harvest exponentially growing cells and seed into 96-well plates at a density of 1.5 × 10^5^ cells per well in 100 μL complete medium. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare this compound stock solution in DMSO and serially dilute in complete medium to achieve final concentrations ranging from 0 to 640 µM. Add 100 μL of each dilution to appropriate wells, maintaining a final DMSO concentration not exceeding 0.1% (v/v). Include vehicle control (0.1% DMSO) and blank wells (medium only).

  • Incubation: Incubate plates for 48 hours under standard culture conditions (37°C, 5% CO~2~).

  • Viability Measurement: Add 10 μL of WST-1 reagent directly to each well and incubate for 3 hours at 37°C.

  • Absorbance Measurement: Measure optical density at 450 nm using an ELISA microplate reader (BioTek, China). Subtract background absorbance from blank wells.

  • Data Analysis: Calculate percentage inhibition using the formula:

    Inhibition (%) = 100 - (OD of treated cells / OD of untreated control cells) × 100

    Determine IC~50~ values using non-linear regression analysis of concentration-response curves [4].

Apoptosis Analysis Methods
3.2.1 Acridine Orange/Ethidium Bromide (AO/EB) Staining

AO_EB_Workflow A Seed cells in 6-well plates (0.4×10^6 cells/well) B Pre-culture for 12 hours A->B C Treat with this compound (0 and 14 µM, 24h) B->C D Collect sloughed cells C->D E Prepare glass slides (25 µl cell culture) D->E F Add AO/EB staining solution (1 µl each at 100 µg/ml) E->F G Apply coverslips F->G H Visualize under fluorescence microscope (Nikon Inc., Japan) G->H

Diagram 1: Experimental workflow for AO/EB staining to detect apoptotic cells

  • Cell Preparation: Seed HepG2 and SNU-182 cells in 6-well plates at a density of 0.4 × 10^6^ cells per well in RPMI-1640 culture medium and pre-culture for 12 hours.
  • Treatment: Expose cells to this compound at doses of 0 (vehicle control) and 14 µM (IC~50~) for 24 hours at 37°C.
  • Sample Collection: As cells begin to slough off, collect 25 µl of cell culture and transfer to clean glass slides.
  • Staining: Add 1 µl of AO (100 µg/ml) and EB (100 µg/ml) staining solution to each slide and cover with coverslips.
  • Visualization: Examine slides immediately under a fluorescence microscope (Nikon Inc., Japan) using appropriate filters.
  • Interpretation: Viable cells appear green with intact nuclei; early apoptotic cells show green fluorescence with condensed or fragmented chromatin; late apoptotic cells display orange fluorescence with nuclear condensation; necrotic cells exhibit orange fluorescence with normal nuclear structure [4].
3.2.2 DAPI Staining Protocol
  • Cell Culture and Treatment: Culture and treat cells as described for AO/EB staining.
  • Fixation: Wash cells with PBS and fix with 10% formaldehyde for 10 minutes at room temperature.
  • Staining: After fixation, wash cells with PBS and stain with DAPI solution (1 µg/ml) for 25 minutes in the dark.
  • Visualization: Examine stained cells under a fluorescence microscope (Nikon Inc., Japan) using UV excitation.
  • Analysis: Apoptotic cells are identified by chromatin condensation, nuclear fragmentation, and brightly stained pyknotic nuclei compared to the diffuse staining of viable cells [4].
3.2.3 Annexin V/Propidium Iodide (PI) Staining
  • Cell Preparation: Harvest approximately 1 × 10^5^ cells after treatment with this compound (0 and 14 µM for 24 hours).
  • Staining: Resuspend cell pellet in 100 µl of binding buffer containing Annexin V-FITC and PI according to manufacturer's instructions.
  • Incubation: Incubate for 15 minutes in the dark at room temperature.
  • Analysis: Analyze stained cells by flow cytometry within 1 hour using a FACS flow cytometer (BD FACSCalibur, BD Biosciences, USA).
  • Gating Strategy: Establish quadrants to distinguish viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) [4].
Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Incubate HepG2 and SNU-182 cells (1 × 10^4^ cells/well) for 12 hours prior to exposure with varying this compound doses (0-320 µM) for 24 hours.
  • Fixation: Wash cells three times with PBS and fix with 70% ethanol at -20°C for at least 2 hours.
  • Staining: Centrifuge fixed cells, resuspend in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL), and incubate for 30 minutes at room temperature in the dark.
  • Analysis: Analyze cell cycle distribution using a FACS flow cytometer (BD FACSCalibur, BD Biosciences, USA). Collect data for at least 10,000 events per sample.
  • Data Processing: Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., ModFit LT) [4].
Protein Expression Analysis by Western Blotting
  • Cell Lysis: After treatment with this compound (0 and 14 µM for 48 hours), lyse cells using RIPA lysis buffer (Sigma) supplemented with protease and phosphatase inhibitors. Incubate on ice for 20 minutes.
  • Protein Quantification: Determine protein concentration in each lysate using BCA assay according to manufacturer's instructions.
  • Electrophoresis: Separate 40 µg of proteins from each lysate using 10% SDS-PAGE at constant voltage.
  • Transfer: Electrophoretically transfer proteins to nitrocellulose membranes (Beijing Dingguo Changsheng Biotechnology Co., Ltd.) using standard protocols.
  • Blocking: Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Antibody Incubation: Incubate membranes with primary antibodies against Bax (Cat# sc-20067), Bcl-2 (Cat# sc-517390), CDK1 (Cat# sc-53217), Cyclin-B (Cat# sc-166210), and β-actin (loading control) overnight at 4°C.
  • Detection: After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using enhanced chemiluminescence substrate and imaging system.
  • Densitometry: Quantify band intensity using ImageJ software and normalize to loading control [4].

Quantitative Results and Data Analysis

Key Experimental Findings

Table: Summary of this compound Effects on Human Liver Cancer Cells

Parameter HepG2 Cells SNU-182 Cells Experimental Method
IC~50~ Value 14 µM 14 µM WST-1 proliferation assay
Normal Cell IC~50~ (THLE-2) 120 µM 120 µM WST-1 proliferation assay
Apoptotic Cells (Control) 2.3% 1.16% Annexin V/PI staining
Apoptotic Cells (IC~50~ Treatment) 41.75% 51.9% Annexin V/PI staining
G2/M Phase Cells (Control) 17.92% 23.97% Flow cytometry
G2/M Phase Cells (IC~50~ Treatment) 34.35% 38.23% Flow cytometry
Bax Expression Considerable increase Considerable increase Western blot
Bcl-2 Expression Considerable decrease Considerable decrease Western blot
CDK1 Expression Decrease Decrease Western blot
Cyclin-B Expression Decrease Decrease Western blot

The experimental results demonstrated that this compound significantly (p < 0.05) inhibited the growth of both HepG2 and SNU-182 human liver cancer cells with a consistent IC~50~ value of 14 µM. Importantly, the cytotoxic effects of this compound against normal THLE-2 liver cells were substantially lower (IC~50~ of 120 μM), indicating a favorable selectivity profile and suggesting potential for a therapeutic window in clinical applications [4].

Apoptosis and Cell Cycle Regulation

Table: Molecular Targets of this compound in Liver Cancer Cells

Molecular Target Function Change with this compound Treatment Biological Consequence
Bax Pro-apoptotic protein Considerable increase Promotes mitochondrial apoptosis
Bcl-2 Anti-apoptotic protein Considerable decrease Reduces inhibition of apoptosis
CDK1 Key cell cycle regulator Decrease Induces G2/M cell cycle arrest
Cyclin-B CDK1 partner; cell cycle control Decrease Contributes to G2/M arrest

The Annexin V/PI staining revealed a significant increase (p < 0.05) in the percentage of apoptotic HepG2 and SNU-182 liver cancer cells following treatment with this compound. The percentage of apoptotic HepG2 cells increased from 2.3% to 41.75%, while SNU-182 cells showed an increase from 1.16% to 51.9% at the IC~50~ concentration [4]. Concurrently, flow cytometric analysis demonstrated that this compound induces G2/M cell cycle arrest, with the percentage of G2/M phase HepG2 cells increasing from 17.92% to 34.35% and SNU-182 cells from 23.97% to 38.23% at IC~50~ [4].

Mechanistic Insights and Signaling Pathways

The experimental findings indicate that this compound exerts its anticancer effects through dual mechanisms of mitochondrial apoptosis induction and cell cycle disruption. Western blot analysis confirmed that this compound treatment substantially increases Bax expression while decreasing Bcl-2 expression, resulting in an altered Bax/Bcl-2 ratio that favors apoptosis execution through the mitochondrial pathway [4]. Simultaneously, this compound treatment reduces the expression of CDK1 and Cyclin-B, key regulators of the G2/M transition, thereby arresting cell cycle progression and preventing cellular proliferation.

Irigenin_Mechanism This compound This compound MitochondrialApoptosis Mitochondrial Apoptosis Pathway This compound->MitochondrialApoptosis CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest Bax Bax Expression ↑ MitochondrialApoptosis->Bax Bcl2 Bcl-2 Expression ↓ MitochondrialApoptosis->Bcl2 CDK1 CDK1 Expression ↓ CellCycleArrest->CDK1 CyclinB Cyclin-B Expression ↓ CellCycleArrest->CyclinB CytochromeC Cytochrome C Release Bax->CytochromeC Bcl2->CytochromeC Permeabilization Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis G2Arrest G2/M Phase Arrest CDK1->G2Arrest CyclinB->G2Arrest

Diagram 2: Proposed mechanism of this compound's anticancer effects in liver cancer cells

This multifaceted mechanism of action enhances this compound's therapeutic potential by simultaneously targeting multiple critical pathways in cancer cell survival and proliferation. The synergistic effect of apoptosis induction and cell cycle arrest contributes to the potent anticancer activity observed in human liver cancer models and positions this compound as a promising lead compound for further development [4].

References

Comprehensive Application Notes and Protocols: Evaluation of Irigenin Antioxidant Activity for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antioxidant Activity Assessment

Oxidative stress represents a fundamental pathophysiological process in numerous human diseases, resulting from an imbalance between reactive oxygen species (ROS) production and endogenous antioxidant defense systems. The scientific community has demonstrated significant interest in studying antioxidants and their implications across various fields, from food engineering to medicine and pharmacy, due to their ability to neutralize free radicals in biological cells [1]. These reactive species include hydroxyl radical (HO•), superoxide radical (O₂•⁻), hydrogen peroxide (H₂O₂), and singlet oxygen (¹O₂), among others, which can promote harmful oxidative processes in the body when present in surplus [1]. Antioxidant therapy has emerged as a promising approach for treating various pathological states and preventing their occurrence by interrupting these damaging oxidative chain reactions.

The evaluation of antioxidant compounds like irigenin (a natural flavonoid) requires careful methodological consideration to generate biologically relevant data. Antioxidants function through diverse mechanisms, including hydrogen atom transfer, single electron transfer, and metal chelation, often working in concert to neutralize various oxidant species [2]. Understanding these mechanisms is crucial for selecting appropriate assays and interpreting results accurately. This document provides comprehensive application notes and detailed protocols for assessing the antioxidant activity of this compound, specifically designed for researchers, scientists, and drug development professionals requiring rigorous, reproducible methodologies for natural product evaluation.

Table 1: Common Reactive Oxygen and Nitrogen Species in Biological Systems

Category Species Symbol Biological Significance
Reactive Oxygen Species Hydroxyl radical HO• Most reactive ROS, causes immediate oxidative damage
Superoxide radical O₂•⁻ Precursor to other ROS, produced in mitochondrial respiration
Hydrogen peroxide H₂O₂ Moderately reactive, can diffuse through membranes
Singlet oxygen ¹O₂ Excited state oxygen, involved in photosensitization
Reactive Nitrogen Species Nitric oxide NO• Signaling molecule at low concentrations, toxic at high levels
Peroxynitrite ONOO⁻ Formed from NO• and O₂•⁻, highly damaging to proteins
Lipid Radicals Lipid alkoxyl radical LO• Result from lipid peroxidation chain reactions
Lipid peroxyl radical LOO• Propagates lipid oxidation in membranes

Classification of Antioxidant Assay Methods

Antioxidant activity assessment methodologies can be systematically categorized based on their underlying mechanisms and biological relevance. Understanding this classification framework enables researchers to select complementary assays that provide comprehensive insight into a compound's antioxidant profile. The major categories include:

  • Hydrogen Atom Transfer-Based Methods: These assays measure the ability of an antioxidant to donate a hydrogen atom to neutralize free radicals. They include Oxygen Radical Absorbance Capacity, Hydroxyl Radical Antioxidant Capacity, and Total Oxyradical Scavenging Capacity assays [1]. These methods are particularly relevant for evaluating chain-breaking antioxidants that interrupt lipid peroxidation cascades.

  • Single Electron Transfer-Based Methods: These assays measure the reductive capacity of an antioxidant through electron transfer. Common examples include Cupric Reducing Antioxidant Power, Ferric Reducing Antioxidant Power, and the Folin-Ciocalteu assay [1]. These methods typically involve colorimetric changes when antioxidants reduce oxidized metal ions or other compounds.

  • Mixed-Mode Assays: Some methods involve both hydrogen atom and electron transfer mechanisms. The 2,2′-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) and [2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl] assays fall into this category [1]. These are among the most popular methods for initial antioxidant screening due to their simplicity and reproducibility.

  • Cellular and Biological Assays: More complex systems evaluate antioxidant activity in biological contexts using cell cultures, biological fluids, or tissue models. These include cellular antioxidant activity assays using HepG2 cells and various fluorometric methods that measure the inhibition of intracellular ROS formation [3] [4]. While more resource-intensive, these approaches provide greater biological relevance.

Table 2: Classification of Major Antioxidant Activity Assays

Mechanism Assay Name Abbreviation Target Radical/Oxidant Key Applications
Hydrogen Atom Transfer Oxygen Radical Absorbance Capacity ORAC Peroxyl radicals Food, biological samples; measures chain-breaking activity
Hydroxyl Radical Antioxidant Capacity HORAC Hydroxyl radicals Evaluating protection against highly reactive OH•
Total Oxyradical Scavenging Capacity TOSC Various oxyradicals Comprehensive radical profiling
Single Electron Transfer Ferric Reducing Antioxidant Power FRAP Fe³⁺-TPTZ complex Simple antioxidant power screening
Cupric Reducing Antioxidant Power CUPRAC Cu²⁺-neocuproine Similar to FRAP but works at physiological pH
Folin-Ciocalteu FC Phosphomolybdate/phosphotungstate Total phenolic content estimation
Mixed Mode DPPH free radical scavenging DPPH DPPH• stable radical Initial compound screening, rapid assessment
ABTS cation radical scavenging ABTS ABTS•⁺ pre-formed cation Both hydrophilic and lipophilic antioxidants
Cellular Assays Cellular Antioxidant Activity CAA Intracellular ROS Biological relevance, uses cell lines like HepG2
Reactive Oxygen Species assay ROS DCFH-DA in cells Measures actual intracellular ROS reduction

Experimental Protocols for this compound Antioxidant Assessment

DPPH Free Radical Scavenging Assay

The DPPH assay represents one of the most widely used methods for initial antioxidant screening due to its simplicity, reproducibility, and rapid results. The protocol is based on the ability of antioxidants to reduce the stable purple-colored DPPH radical to yellow-colored diphenylpicrylhydrazine [2].

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution (0.1 mM in methanol)
  • This compound samples at various concentrations (typically 1-100 μg/mL in suitable solvent)
  • Methanol (HPLC grade)
  • Positive controls (Trolox, ascorbic acid, or quercetin)
  • 96-well microplates
  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Prepare fresh DPPH solution by dissolving 3.94 mg DPPH in 100 mL methanol, protected from light.
  • Prepare serial dilutions of this compound in methanol to cover an appropriate concentration range.
  • Add 100 μL of each this compound concentration to 100 μL of DPPH solution in microplate wells.
  • Include appropriate controls: blank (methanol instead of DPPH), negative control (methanol instead of sample), and positive control (Trolox or ascorbic acid).
  • Incubate the reaction mixture in darkness at room temperature for 30 minutes.
  • Measure absorbance at 517 nm using a microplate reader.
  • Calculate percentage radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample)/A_control] × 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.
  • Determine IC₅₀ values (concentration providing 50% scavenging) from the concentration-response curve.
ABTS Cation Radical Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation, which displays characteristic absorption maxima at 734 nm. This method is applicable for both hydrophilic and lipophilic antioxidants and offers flexibility in buffer composition [1] [2].

Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
  • Potassium persulfate
  • Phosphate buffered saline (PBS, pH 7.4)
  • This compound samples at various concentrations
  • Ethanol or methanol for sample dissolution
  • 96-well microplates
  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Generate ABTS radical cation by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration) in equal volumes.
  • Allow the mixture to stand in darkness at room temperature for 12-16 hours before use.
  • Dilute the ABTS•⁺ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
  • Add 20 μL of each this compound concentration to 180 μL of diluted ABTS•⁺ solution in microplate wells.
  • Include appropriate controls: blank (solvent instead of ABTS•⁺), negative control (solvent instead of sample), and positive control (Trolox).
  • Incubate the reaction mixture for 6 minutes in darkness at room temperature.
  • Measure absorbance at 734 nm using a microplate reader.
  • Calculate percentage inhibition using the formula: % Inhibition = [(A_control - A_sample)/A_control] × 100
  • Express results as Trolox Equivalent Antioxidant Capacity (TEAC) when appropriate.
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the reducing capacity of antioxidants based on the reduction of ferric-tripyridyltriazine complex to the ferrous form, which develops an intense blue color with absorption maxima at 593 nm [1] [2]. This method is particularly useful for assessing electron-transfer capability.

Materials and Reagents:

  • FRAP reagent: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in ratio of 10:1:1
  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) for standard curve
  • This compound samples at various concentrations
  • 96-well microplates
  • Water bath or incubator maintained at 37°C
  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Prepare fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in the ratio 10:1:1.
  • Warm FRAP reagent to 37°C before use.
  • Prepare ferrous sulfate standard solutions (0.1-1.0 mM) in distilled water for calibration curve.
  • Add 10 μL of this compound sample or standard to 190 μL of FRAP reagent in microplate wells.
  • Incubate the reaction mixture at 37°C for 4-10 minutes.
  • Measure absorbance at 593 nm using a microplate reader.
  • Prepare a standard curve of ferrous sulfate and express results as μM Fe²⁺ equivalents or as Trolox equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of antioxidants to protect a fluorescent probe from peroxyl radical-induced oxidation, combining both inhibition time and degree of inhibition into a single quantity [1] [4]. This method employs biologically relevant peroxyl radicals and provides comprehensive information about radical chain-breaking activity.

Materials and Reagents:

  • Fluorescein (3',6'-dihydroxyspiro[isobenzofuran-1[3H],9'[9H]xanthen]-3-one) sodium salt
  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as peroxyl radical generator
  • Trolox for standard curve
  • Phosphate buffer (75 mM, pH 7.4)
  • This compound samples at various concentrations
  • Black 96-well microplates
  • Fluorescence microplate reader with filters for excitation at 485 nm and emission at 535 nm

Procedure:

  • Prepare fluorescein working solution (70 nM) in phosphate buffer.
  • Prepare AAPH solution (153 mM) in phosphate buffer fresh before each assay.
  • Prepare Trolox standard solutions (6.25-50 μM) in phosphate buffer or water.
  • Add 25 μL of this compound sample or Trolox standard to 150 μL of fluorescein working solution in microplate wells.
  • Pre-incubate the mixture at 37°C for 15 minutes.
  • Rapidly add 25 μL of AAPH solution to initiate the reaction using a multichannel pipette.
  • Immediately place the plate in the pre-warmed fluorescence reader and measure fluorescence every minute for 90-120 minutes.
  • Calculate the area under the fluorescence decay curve (AUC) for each sample and control.
  • Compute net AUC by subtracting the AUC of the blank.
  • Generate a standard curve using Trolox and express this compound activity as μM Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay

The CAA assay evaluates the antioxidant activity in biological systems using cell cultures, providing more physiologically relevant data [3] [4]. This method measures the ability of compounds to prevent the formation of reactive oxygen species in intact cells.

Materials and Reagents:

  • HepG2 cells (or other appropriate cell lines)
  • DCFH-DA (2',7'-dichlorofluorescin diacetate)
  • ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) or other oxidant agents
  • HBSS (Hanks' Balanced Salt Solution)
  • This compound samples at non-cytotoxic concentrations
  • Black 96-well tissue culture-treated microplates
  • Fluorescence microplate reader
  • Cell culture facilities

Procedure:

  • Seed HepG2 cells in black 96-well plates at a density of 6×10⁴ cells/well and culture for 24-48 hours until 80-90% confluent.
  • Remove growth medium and wash cells with PBS.
  • Load cells with 100 μL of DCFH-DA solution (25 μM in HBSS) and incubate for 1 hour at 37°C.
  • Remove DCFH-DA solution and wash cells with PBS.
  • Add 100 μL of this compound at various concentrations in HBSS and incubate for 1 hour at 37°C.
  • Add ABAP solution (final concentration 600 μM) to oxidant-treated wells.
  • Immediately measure fluorescence (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour.
  • Include appropriate controls: blank (no cells), control (no oxidant), and positive control (quercetin or other known antioxidants).
  • Calculate CAA values using the formula: CAA unit = 100 - (∫SA/∫CA × 100) where ∫SA is the integrated area under the sample fluorescence versus time curve and ∫CA is the integrated area under the control fluorescence versus time curve.

Signaling Pathways and Experimental Workflows

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway represents a crucial cellular defense mechanism against oxidative stress that can be modulated by antioxidant compounds like this compound. Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm and targeted for proteasomal degradation. Upon oxidative stress or antioxidant exposure, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes [5].

G OxidativeStress Oxidative Stress/Irigenin Keap1 Keap1-Nrf2 Complex OxidativeStress->Keap1 Disrupts Nrf2Release Nrf2 Release & Stabilization Keap1->Nrf2Release Nrf2Translocation Nrf2 Nuclear Translocation Nrf2Release->Nrf2Translocation ARE ARE Binding Nrf2Translocation->ARE GeneExpression Antioxidant Gene Expression ARE->GeneExpression Enzymes SOD, CAT, GPx, HO-1 GeneExpression->Enzymes Protection Cellular Protection Enzymes->Protection

Diagram 1: Nrf2 Antioxidant Response Pathway Activation by this compound

Comprehensive Antioxidant Assessment Workflow

A systematic approach to evaluating this compound antioxidant activity involves sequential application of chemical and cellular assays to develop a comprehensive understanding of its mechanisms and efficacy.

G Start This compound Sample Preparation SET Single Electron Transfer Assays (FRAP, CUPRAC) Start->SET HAT Hydrogen Atom Transfer Assays (ORAC, TRAP) Start->HAT RadicalScavenging Radical Scavenging Assays (DPPH, ABTS) Start->RadicalScavenging Cellular Cellular Antioxidant Activity (CAA, ROS detection) SET->Cellular Integration Data Integration & Analysis SET->Integration HAT->Cellular HAT->Integration RadicalScavenging->Cellular RadicalScavenging->Integration Mechanism Mechanistic Studies (Nrf2 activation, Enzyme induction) Cellular->Mechanism Cellular->Integration Mechanism->Integration

Diagram 2: Comprehensive Workflow for this compound Antioxidant Assessment

Data Interpretation and Application Notes

Chemical Assay Results Analysis

Interpretation of chemical assay data requires understanding both the quantitative results and their biological implications. The IC₅₀ values obtained from DPPH and ABTS assays provide information about radical scavenging efficiency, with lower values indicating higher potency. For the FRAP assay, results are typically expressed as Trolox equivalents or ascorbic acid equivalents, allowing comparison with established antioxidants. ORAC values represent the area under the fluorescence decay curve and integrate both the inhibition time and extent of inhibition, providing a more comprehensive assessment of antioxidant capacity against peroxyl radicals [1] [2].

When evaluating this compound using these chemical assays, it is essential to:

  • Compare results with well-characterized antioxidants (Trolox, ascorbic acid, quercetin) as reference standards
  • Perform assays at multiple concentrations to establish dose-response relationships
  • Conduct multiple replicates to ensure statistical significance (minimum n=3)
  • Consider the solvent effects on assay performance, particularly for less polar compounds
  • Account for potential interference from pigments or other chromophores in the samples
Cell-Based Assay Validation

Cellular antioxidant activity assessment provides critical information about the bioavailability, cellular uptake, and metabolic processing of this compound. The CAA assay specifically measures the ability of compounds to reduce intracellular ROS formation in living cells, offering greater biological relevance than chemical assays [3] [4]. Key considerations for interpreting CAA results include:

  • Establishing non-cytotoxic concentration ranges prior to antioxidant assessment
  • Understanding potential pro-oxidant effects at higher concentrations
  • Considering the impact of cellular metabolism on antioxidant activity
  • Accounting for membrane permeability and cellular uptake kinetics
  • Recognizing cell-type specific responses in antioxidant defense mechanisms
Comparative Antioxidant Assessment

Comprehensive evaluation of this compound antioxidant activity should include comparison across multiple assay systems to develop a complete understanding of its mechanisms and efficacy. The table below provides guidance on expected relative activities across different assays based on this compound's chemical structure:

Table 3: Expected Antioxidant Profile of this compound Across Different Assays

Assay Type Mechanism Expected this compound Activity Structural Basis
DPPH HAT/ET Mixed Moderate to High Multiple phenolic OH groups for H donation
ABTS HAT/ET Mixed Moderate to High Extended conjugation system stabilizes radicals
FRAP Single ET Moderate Ortho-dihydroxy groups facilitate electron transfer
CUPRAC Single ET Moderate to High Reductive potential of phenolic hydrogens
ORAC HAT High Ability to interrupt radical chain propagation
CAA Cellular Variable (depends on uptake) Membrane permeability and cellular metabolism

Troubleshooting and Technical Considerations

Method-Specific Optimization

Successful evaluation of this compound antioxidant activity requires careful attention to methodological details and potential technical challenges:

  • DPPH Assay Limitations: The DPPH radical is stable in organic solvents but has limited solubility in aqueous buffers. For this compound with mixed solubility, consider using methanol:water mixtures, noting that results may vary with solvent composition. The reaction time should be optimized as different antioxidants reach equilibrium at different rates [2].

  • ABTS Assay Considerations: ABTS radical cation generation must be consistent between experiments. The pre-formed radical is stable for 1-2 days when stored in darkness at 4°C. Absorbance of the working solution should be verified before each use. For this compound, consider testing in both phosphate buffer and ethanol-containing systems to assess solubility effects [1].

  • FRAP Assay Limitations: The FRAP assay works best at acidic pH (3.6) which may not reflect physiological conditions. Some antioxidants that act through hydrogen atom transfer may show limited activity in this system. The assay is also insensitive to compounds that act through pure radical chain-breaking mechanisms like thiols or proteins [2].

  • ORAC Assay Challenges: The ORAC assay requires precise temperature control as the reaction rate is temperature-sensitive. Fluorescein photobleaching can occur if exposed to light during preparation. AAPH solution should be prepared fresh and used immediately. For this compound, potential fluorescence interference should be checked by running samples without fluorescein [1] [4].

  • CAA Assay Considerations: Cell density, DCFH-DA loading concentration, and oxidant concentration require optimization for each cell type. This compound cytotoxicity must be established beforehand using MTT or similar assays. Potential fluorescence quenching by this compound should be evaluated in control wells without oxidant [3] [4].

Standardization and Quality Control

Implementation of rigorous quality control measures ensures reproducible and reliable results:

  • Include standard reference compounds (Trolox, ascorbic acid, quercetin) in each assay batch
  • Establish standard operating procedures with defined acceptance criteria
  • Perform regular calibration of instrumentation
  • Validate methods for precision, accuracy, and linearity
  • Document solvent effects and appropriate concentration ranges
  • Maintain detailed records of reagent preparation dates and storage conditions

Conclusion

The comprehensive evaluation of This compound antioxidant activity requires a multifaceted approach employing complementary assay systems with different mechanisms. Chemical assays including DPPH, ABTS, FRAP, and ORAC provide valuable initial screening data, while cellular models offer greater biological relevance by accounting for uptake, metabolism, and intracellular activity. The protocols detailed in this document provide robust methodologies for generating reproducible, scientifically valid data on this compound's antioxidant properties.

Researchers should select assay combinations based on their specific research objectives—initial compound screening may utilize the rapid and simple DPPH or FRAP assays, while more comprehensive characterization should include ORAC and cellular assays. Understanding the limitations and appropriate applications of each method is essential for accurate data interpretation. Furthermore, correlation of antioxidant activity with specific structural features of this compound provides insights for structure-activity relationship studies and potential molecular optimization.

As research progresses, assessment of this compound's effects on cellular signaling pathways such as Nrf2 activation and its potential anti-inflammatory effects will provide deeper understanding of its therapeutic potential. The protocols outlined here serve as a foundation for standardized assessment of this promising natural compound for application in nutraceutical, pharmaceutical, and cosmetic development.

References

Irigenin Anti-Inflammatory Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview and Rationale Irigenin (IRI) is a natural flavonoid found in plants like Belamcanda chinensis and Iris species [1]. Recent studies highlight its potential for treating inflammation-related diseases, such as osteoarthritis (OA), by modulating oxidative stress and inflammatory responses [1]. Its core mechanism involves activating the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) axis, a crucial pathway for cellular defense against oxidative damage, thereby inhibiting the production of key inflammatory mediators like COX-2, iNOS, and pro-inflammatory cytokines [1].

2. Detailed Experimental Protocols The following protocols are adapted from a 2024 study that comprehensively evaluated this compound's effects on osteoarthritis, providing a robust model for assessing its anti-inflammatory activity [1].

  • 2.1. In Vitro Assessment in Chondrocytes This protocol evaluates this compound's effects on inflammation, matrix homeostasis, and apoptosis in oxidatively stressed chondrocytes.

    • Cell Culture: Primary chondrocytes are isolated from rat articular cartilage.
    • Oxidative Stress Induction: Cells are exposed to 400 µM of hydrogen peroxide (H₂O₂) for 24 hours to induce an inflammatory and catabolic phenotype [1].
    • This compound Treatment: Co-treatment with IRI is applied. A concentration of 40 µM was identified as the optimal dose, effectively reversing H₂O₂-induced damage without affecting cell viability [1].
    • Key Assays:
      • Cell Viability: Use a CCK-8 kit or Calcein/PI staining to confirm non-cytotoxic concentrations (5-40 µM are typically safe) [1].
      • Western Blotting: Analyze protein levels of inflammatory markers (COX-2, iNOS), catabolic marker (MMP13), anabolic marker (COL2), apoptosis-related proteins (cleaved caspase-3, BAX, BCL2), and Nrf2 pathway proteins (Nrf2, HO-1) [1].
      • RT-qPCR: Measure mRNA expression of Mmp3, Mmp13, Nos2, Cox2, Acan, and Col2 [1].
      • Immunofluorescence (IF) Staining: Visualize the expression and localization of proteins like MMP13, iNOS, COL2, and Nrf2 nuclear translocation [1].
      • Flow Cytometry & TUNEL Assay: Quantify the rate of apoptotic cells [1].
      • ROS Detection: Use a DCFH-DA kit to measure intracellular reactive oxygen species levels [1].
  • 2.2. In Vivo Assessment in an Osteoarthritis Rat Model This protocol assesses the therapeutic efficacy of this compound in a live animal model.

    • OA Model Induction: An osteoarthritis model is established in rats (specific method, e.g., surgically induced or chemically induced, should be consistent with the referenced study) [1].
    • This compound Administration: Rats receive regular intra-articular injections of this compound over a set experimental period [1].
    • Key Evaluations:
      • Micro-CT Imaging: Assess bone structure and joint degeneration [1].
      • Histological Staining: (e.g., Safranin-O/Fast Green) to evaluate cartilage integrity, proteoglycan content, and overall joint morphology [1].
      • Immunohistochemistry (IHC): Detect and localize specific proteins (e.g., MMP13, COL2) within the joint tissue [1].
  • 2.3. Mechanism Elucidation via Nrf2 Inhibition To confirm the mechanism of action, the Nrf2 pathway is inhibited.

    • Inhibitor Use: Chondrocytes are pre-treated with ML385 (a specific Nrf2 inhibitor) at a concentration of 5 µM for 2 hours before adding this compound and H₂O₂ [1].
    • Validation: Western blotting and IF staining are used to confirm that the protective effects of this compound are diminished upon Nrf2 inhibition [1].

3. Summary of Key Quantitative Findings The tables below summarize the primary in vitro and in vivo data demonstrating this compound's anti-inflammatory effects.

Table 1: In Vitro Effects of this compound (40 µM) in H₂O₂-Stimulated Chondrocytes

Assay Parameter H₂O₂ Effect H₂O₂ + IRI Effect Key Method
Inflammatory Markers ↑ COX2, iNOS (Protein) Significantly reduced Western Blot [1]
Catabolic Marker ↑ MMP13 (Protein) Significantly reduced Western Blot, IF [1]
Anabolic Marker ↓ COL2 (Protein) Restored Western Blot, IF [1]
Apoptosis ↑ Cleaved Caspase-3, BAX; ↓ BCL2 Reversed Western Blot [1]
Apoptotic Cells ↑ Apoptotic Rate Significantly suppressed Flow Cytometry, TUNEL [1]
ROS Levels ↑ Intensity Significantly reduced DCFH-DA Assay [1]
Nrf2 Pathway - ↑ Total Nrf2/HO-1, ↑ Nuclear Nrf2 Western Blot, IF [1]

Table 2: In Vivo Efficacy of this compound in an OA Rat Model

Evaluation Method OA Model Effect OA + IRI Effect
Micro-CT Cartilage degeneration, osteophyte formation Ameliorated cartilage degeneration [1]
Histological Staining Loss of proteoglycan, cartilage surface damage Improved cartilage structure and integrity [1]
Immunohistochemistry ↑ MMP13, ↓ COL2 expression Favorable reversal of marker expression [1]

4. Signaling Pathway and Workflow The following diagram illustrates the central mechanism by which this compound exerts its anti-inflammatory and antioxidant effects.

G cluster_inhibition Inhibits IRI This compound (IRI) Keap1_Nrf2 Keap1-Nrf2 Complex IRI->Keap1_Nrf2 Binds Nrf2_Active Nrf2 Activation & Nuclear Translocation Keap1_Nrf2->Nrf2_Active  Dissociates HO1 ↑ HO-1 Expression Nrf2_Active->HO1 Effects Anti-inflammatory & Antioxidant Effects HO1->Effects Inflam Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) Effects->Inflam COX2 COX-2, iNOS Effects->COX2 MMP Matrix Degradation (MMP13) Effects->MMP Apoptosis Cell Apoptosis Effects->Apoptosis ROS ROS Production Effects->ROS

Diagram 1: The Nrf2/HO-1 Pathway Mediates this compound's Anti-inflammatory Effects. This compound binds to the Keap1-Nrf2 complex, leading to Nrf2 activation and its translocation into the nucleus. This upregulates HO-1 expression, resulting in broad anti-inflammatory and antioxidant outcomes [1].

5. Research Context and Comparative Notes While the data for this compound is promising, research on natural anti-inflammatory compounds is extensive. For context:

  • Silymarin, another natural flavonoid, also exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways [2]. This differs from this compound's primary mechanism, highlighting the diversity of molecular targets for natural compounds.
  • The Nrf2 pathway is a well-validated target for combating oxidative stress in diseases, and its activation by compounds like this compound is a key therapeutic strategy [1].

6. References

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Biomedicines. 2018. [3]
  • Anti-Inflammatory and Antioxidant Effects of this compound on Osteoarthritis. Pharmaceuticals. 2024. [1]
  • The Clinical Anti-Inflammatory Effects and Underlying Mechanism of Silymarin. iScience. 2024. [2]

References

Application Notes and Protocols: Irigenin as a Novel Therapeutic Lead for Helicobacter pylori Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Helicobacter pylori infection represents a formidable global health challenge, affecting approximately 50% of the world's population and serving as a major causative factor in chronic gastritis, peptic ulcers, and gastric cancer. The current standard triple therapy—combining proton pump inhibitors with antibiotics such as clarithromycin and amoxicillin—faces growing limitations due to emerging antibiotic resistance and substantial adverse effects that compromise treatment efficacy and patient compliance [1] [2]. The escalating prevalence of clarithromycin-resistant H. pylori strains has significantly diminished eradication rates to approximately 80% in recent clinical audits, underscoring the urgent need for alternative therapeutic strategies [2]. Additionally, the concomitant inflammatory response during H. pylori infection, characterized by elevated cyclooxygenase-2 (COX-2) activity and prostaglandin production, contributes to the development and progression of gastric pathologies, including carcinogenesis [1].

Natural products have historically served as invaluable resources for drug discovery, offering novel chemical scaffolds with potent biological activities and favorable safety profiles. Iris confusa, a plant employed traditionally in Mongolian and Chinese folk medicine for treating bacterial infections and chronic atrophic gastritis, has recently yielded irigenin, an O-methylated isoflavone with demonstrated multifactorial activity against H. pylori [1] [3]. This application note provides comprehensive experimental data and detailed protocols to facilitate further investigation of this compound as a promising therapeutic lead for H. pylori management, with particular emphasis on its dual antibacterial and anti-inflammatory properties and selective enzyme inhibition capabilities that potentially address key limitations of current therapies.

Quantitative Efficacy Data of this compound Against H. pylori

Comprehensive Activity Profile

Extensive in vitro investigations have revealed that this compound possesses notable bioactivities against multiple targets relevant to H. pylori pathogenesis. The table below summarizes the quantitative efficacy data for this compound and comparative agents:

Table 1: Quantitative Efficacy Profile of this compound Against H. pylori and Related Targets

Assay/Target This compound Activity Reference Compound & Activity Experimental Model
Anti-H. pylori Activity MIC: Not fully quantified for pure compound Polar fraction of I. confusa: MIC = 62.50 µg/mL H. pylori ATCC 700392 via MTT assay [1]
HpIMPDH Inhibition IC₅₀ = 2.07 ± 1.90 µM Clarithromycin: Limited selective inhibition data Colorimetric enzyme assay [1]
hIMPDH2 Inhibition IC₅₀ > 10 µM Clarithromycin: Limited selective inhibition data Colorimetric enzyme assay [1]
COX-1 Inhibition Less potent than PF* PF* of I. confusa: IC₅₀ = 112.08 ± 0.60 µg/mL Ovine COX-1 enzyme assay [1]
COX-2 Inhibition Most potent isolated compound PF* of I. confusa: IC₅₀ = 47.90 ± 1.50 µg/mL (SI = 2.34) Human recombinant COX-2 assay [1]
Nitric Oxide (NO) Inhibition Less potent than PF* PF* of I. confusa: IC₅₀ = 47.80 ± 0.89 µg/mL RAW 264.7 macrophage cells [1]

PF = Polar fraction of *Iris confusa containing this compound among other compounds.

The selectivity for bacterial targets over human isoforms represents a particularly advantageous property of this compound. The significant differential inhibition between bacterial HpIMPDH (IC₅₀ = 2.07 ± 1.90 µM) and human hIMPDH2 (IC₅₀ > 10 µM) suggests a potentially wider therapeutic window compared to conventional antibiotics [1]. This selectivity is further evidenced in the COX inhibition profile, where this compound demonstrates preferential activity against the inducible COX-2 isoform over the constitutive COX-1, potentially translating to reduced gastrointestinal toxicity while effectively mitigating H. pylori-associated inflammation [1].

Additional Pharmacological Activities

Beyond its direct anti-H. pylori effects, this compound exhibits several complementary pharmacological activities that may synergistically contribute to its therapeutic potential:

  • Anticancer Effects: this compound induces mitochondrial apoptosis and G2/M cell cycle arrest in human cancer cells, with demonstrated IC₅₀ values of 14 µM in HepG2 and SNU-182 liver cancer cells, while exhibiting significantly lower cytotoxicity in normal THLE-2 liver cells (IC₅₀ = 120 µM) [4]. This selective cytotoxicity against cancer cells is particularly relevant given the established association between chronic H. pylori infection and gastric cancer development.

  • Antimetastatic Activity: this compound has been shown to inhibit Fibronectin-Extra Domain A induced metastasis in lung carcinoma cells by specifically targeting α9β1 and α4β1 integrin binding sites, thereby preventing tumor cell migration and invasion [5].

  • Apoptosis Induction: In gastric cancer cells, this compound potentiates TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis through regulation of the PI3K/AKT signaling pathway, suggesting a potential role in counteracting H. pylori-associated carcinogenesis [6].

Detailed Experimental Protocols

Anti-H. pylori Activity Assessment via MTT Assay
3.1.1 Principle

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay measures bacterial metabolic activity as an indicator of viability and proliferation. This method provides a quantitative assessment of compound efficacy against H. pylori through the reduction of yellow tetrazolium MTT to purple formazan crystals by metabolically active bacteria [1].

3.1.2 Reagents and Equipment
  • H. pylori strain ATCC 700392
  • Brucella broth supplemented with 10% fetal bovine serum
  • MTT reagent (5 mg/mL in PBS)
  • Test compounds: this compound, clarithromycin (positive control), vehicle control
  • Dimethyl sulfoxide (DMSO)
  • 96-well microtiter plates
  • Microplate reader capable of measuring 570 nm
  • Microaerophilic gas pack system
  • CO₂ incubator maintained at 37°C
3.1.3 Procedure
  • Bacterial Culture: Inoculate H. pylori from frozen stock onto Brucella agar plates supplemented with 10% FBS. Incubate for 48-72 hours at 37°C under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂).
  • Bacterial Suspension Preparation: Harvest log-phase bacteria and adjust suspension to approximately 1×10⁸ CFU/mL in Brucella broth using McFarland standards.
  • Compound Preparation: Prepare serial two-fold dilutions of this compound (typically 0.98-125 µg/mL) in Brucella broth. Clarithromycin should be similarly diluted for positive controls.
  • Inoculation and Incubation: Aliquot 100 µL of bacterial suspension into each well of the 96-well plate containing 100 µL of compound dilution. Include vehicle control (DMSO) and growth control wells. Incubate for 72 hours under microaerophilic conditions.
  • MTT Staining: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Solubilization: Carefully remove 150 µL of supernatant and add 100 µL of DMSO to solubilize the formed formazan crystals.
  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader.
  • Calculation: Determine the minimum inhibitory concentration (MIC) as the lowest compound concentration that inhibits ≥90% of bacterial growth compared to untreated controls [1].
HpIMPDH Enzyme Inhibition Assay
3.2.1 Principle

Inosine-5′-monophosphate dehydrogenase (IMPDH) catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) with concomitant reduction of NAD⁺ to NADH. The assay monitors NADH formation spectrophotometrically at 340 nm to determine enzyme activity in the presence of inhibitory compounds [1].

3.2.2 Reagents and Equipment
  • Recombinant HpIMPDH and hIMPDH2 enzymes
  • IMP substrate
  • NAD⁺ cofactor
  • Test compounds: this compound, reference inhibitors
  • Potassium phosphate buffer (100 mM, pH 8.0)
  • Dithiothreitol (DTT, 1 mM)
  • EDTA (1 mM)
  • UV-transparent 96-well plates
  • Spectrophotometric microplate reader with kinetic measurement capability
  • Temperature-controlled incubator
3.2.3 Procedure
  • Reaction Mixture Preparation: Prepare the master mix containing 100 mM potassium phosphate buffer (pH 8.0), 1 mM DTT, 1 mM EDTA, 150 µM IMP, and 500 µM NAD⁺.
  • Compound Dilution: Prepare serial dilutions of this compound (typically 0.1-50 µM) in appropriate buffer.
  • Enzyme Pre-incubation: Mix HpIMPDH enzyme (final concentration 10-50 nM) with test compounds and pre-incubate for 5 minutes at 37°C.
  • Reaction Initiation: Start the reaction by adding the master mix to the enzyme-compound solution.
  • Kinetic Measurement: Immediately monitor NADH formation at 340 nm for 10-30 minutes at 37°C.
  • Data Analysis: Calculate initial reaction velocities from the linear portion of the absorbance increase. Determine IC₅₀ values by fitting inhibition data to a sigmoidal dose-response model using appropriate software.
  • Selectivity Assessment: Repeat the assay with human IMPDH2 to determine selectivity index (IC₅₀ hIMPDH2/IC₅₀ HpIMPDH) [1].

Table 2: Troubleshooting Guide for Key Assays

Problem Possible Cause Solution
High background in MTT assay Incomplete solubilization of formazan crystals Extend DMSO incubation time with periodic gentle shaking
Poor H. pylori growth Suboptimal microaerophilic conditions Verify gas pack integrity and ensure proper chamber sealing
Variable IMPDH assay results Enzyme instability Prepare fresh enzyme aliquots and include DTT in all buffers
Low signal-to-noise in IMPDH assay Substrate depletion Verify IMP and NAD⁺ concentrations; use higher enzyme if necessary

Mechanism of Action and Signaling Pathways

Multi-Target Therapeutic Approach

This compound exhibits a multifaceted mechanism of action against H. pylori infection, targeting both bacterial viability and host inflammatory responses. The compound demonstrates direct antibacterial activity against H. pylori through inhibition of HpIMPDH, a key enzyme in the de novo guanine nucleotide biosynthesis pathway [1]. This inhibition depletes intracellular GTP pools, thereby impairing bacterial nucleic acid synthesis, proliferation, and survival. Crucially, this compound's selective inhibition of the bacterial enzyme over its human counterpart (hIMPDH2) suggests a potentially favorable safety profile with reduced off-target effects.

Concurrently, this compound addresses the host inflammatory response by modulating cyclooxygenase activity with preferential inhibition of COX-2 over COX-1 [1]. This selective COX-2 inhibition reduces prostaglandin production at inflammation sites without compromising the constitutive COX-1-mediated protective functions in the gastric mucosa, potentially mitigating inflammation-driven carcinogenesis while preserving gastric mucosal integrity. The following diagram illustrates this compound's dual antibacterial and anti-inflammatory mechanisms:

G cluster_bacterial Bacterial Targets cluster_host Host Targets This compound This compound HpIMPDH HpIMPDH This compound->HpIMPDH Inhibits COX2 COX2 This compound->COX2 Selectively inhibits GTP_pools GTP_pools HpIMPDH->GTP_pools Depletes Bacterial_nucleic_acid_synthesis Bacterial_nucleic_acid_synthesis GTP_pools->Bacterial_nucleic_acid_synthesis Impairs H_pylori_via H_pylori_via Bacterial_nucleic_acid_synthesis->H_pylori_via Reduces Prostaglandins Prostaglandins COX2->Prostaglandins Reduces production Inflammation Inflammation Prostaglandins->Inflammation Decreases Gastric_pathology Gastric_pathology Inflammation->Gastric_pathology Mitigates

Diagram 1: this compound's dual mechanism of action against H. pylori

Complementary Anticancer Mechanisms

Beyond its direct effects on H. pylori viability and associated inflammation, this compound demonstrates potential in counteracting H. pylori-induced carcinogenesis through modulation of key apoptotic pathways. Experimental evidence indicates that this compound induces mitochondrial apoptosis (intrinsic pathway) through upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, cytochrome c release, and subsequent activation of caspase-9 and caspase-3 [6] [4]. Additionally, this compound can engage the extrinsic apoptosis pathway by enhancing Fas-mediated cell death through modulation of the PI3K/AKT signaling axis [6]. The compound further exerts antiproliferative effects by inducing G2/M cell cycle arrest through downregulation of CDK1 and cyclin B expression [4]. The following diagram illustrates these complementary anticancer mechanisms:

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_cell_cycle Cell Cycle Arrest This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Fas Fas This compound->Fas Enhances PI3K_AKT PI3K_AKT This compound->PI3K_AKT Inhibits CDK1_CyclinB CDK1_CyclinB This compound->CDK1_CyclinB Downregulates Cytochrome_c Cytochrome_c Bax->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase9 Apoptosome->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Caspase8 Caspase8 Fas->Caspase8 Activates Caspase8->Caspase3 Activates G2_M_ar G2_M_ar CDK1_CyclinB->G2_M_ar Induces Apoptosis Apoptosis Caspase3->Apoptosis Induces

Diagram 2: this compound's pro-apoptotic and cell cycle arrest mechanisms

Research Implications and Development Considerations

Therapeutic Advantages

The multifactorial activity profile of this compound presents several distinct advantages over current H. pylori therapies. The compound's dual antibacterial and anti-inflammatory actions simultaneously address both the infectious agent and the resulting host inflammatory response, potentially leading to more comprehensive therapeutic outcomes [1]. Unlike broad-spectrum antibiotics that disrupt commensal microbiota, this compound's selective inhibition of HpIMPDH over the human isoform suggests potential for reduced collateral damage to beneficial bacteria [1]. Furthermore, the preferential COX-2 inhibition may effectively manage inflammation-driven carcinogenesis while preserving the gastroprotective functions of COX-1-derived prostaglandins [1].

The complementary anticancer mechanisms of this compound, including apoptosis induction and cell cycle arrest, position it as a promising candidate for preventing or delaying the progression from chronic H. pylori infection to gastric cancer [6] [4]. This is particularly relevant given that H. pylori infection is classified as a Group I carcinogen by the International Agency for Research on Cancer [1]. The ability to target multiple aspects of the infection-pathology cascade—from bacterial viability to inflammation and potentially malignant transformation—represents a significant advancement over current single-target approaches.

Development Considerations and Future Directions

While the preclinical data for this compound are promising, several considerations warrant attention in future development efforts. Comprehensive pharmacokinetic studies are needed to establish oral bioavailability, tissue distribution, metabolic stability, and exposure at the gastric mucosa following systemic administration. Formulation strategies that enhance gastric retention and local delivery may optimize therapeutic efficacy while minimizing systemic exposure.

Further mechanistic studies should elucidate the structural basis for enzyme selectivity and explore potential synergies with conventional antibiotics to address resistant strains. The relatively complex natural product structure of this compound may present synthetic challenges, suggesting the need for analogue development focused on simplifying the scaffold while maintaining or improving the therapeutic index.

In vitro safety profiling including CYP450 inhibition, hERG binding, and genotoxicity assessments should be conducted early in the development pipeline. Additionally, the potential for combination therapies incorporating this compound with current standard-of-care regimens should be explored, potentially allowing for dose reduction of conventional antibiotics while maintaining efficacy and minimizing resistance development.

Conclusion

This compound represents a promising multifunctional lead compound for H. pylori management, demonstrating a unique combination of direct antibacterial activity through selective HpIMPDH inhibition, anti-inflammatory effects via preferential COX-2 suppression, and anticancer properties through apoptosis induction and cell cycle arrest. The experimental protocols and data presented in this application note provide researchers with robust methodologies for further investigating and developing this compound and its analogues as potential therapeutics for H. pylori infection and its associated pathologies. The continued exploration of this compound's therapeutic potential may ultimately yield novel treatment strategies that address the growing challenges of antibiotic resistance and disease progression in H. pylori management.

References

Core Principles of COX-2 Inhibition Research

Author: Smolecule Technical Support Team. Date: February 2026

The study of any COX-2 inhibitor, including natural products like Irigenin, typically involves several key areas of investigation. The table below outlines the main objectives and general methods used in this field.

Research Area Key Objectives Exemplary Methodologies (General)
Enzymatic Inhibition Determine the compound's potency and selectivity for COX-2 over COX-1. In vitro enzyme activity assays (e.g., using oxygen-sensitive electrodes or colorimetric kits to measure prostaglandin production). IC50 and selectivity ratio calculation [1] [2].
Cellular Anti-Inflammatory Effects Assess the ability to suppress prostaglandin production in cells. Cell-based ELISA or immunoassay to measure PGE2 levels in culture supernatant after inflammatory stimulus (e.g., LPS) [3].
Anti-Proliferative Activity Evaluate the effect on cancer cell growth. MTT, XTT, or BrdU assays to measure cell viability/proliferation [4] [5].
Anti-Invasive & Anti-Metastatic Potential Investigate the ability to slow cancer spread. Transwell invasion assays (e.g., Matrigel-coated chambers); Scratch/wound-healing migration assays [4].
Mechanism of Action Uncover signaling pathways and molecular targets affected by the inhibitor. Western Blot analysis of protein expression (e.g., VEGF, MMPs, β-catenin) [1] [4]. Gene knockdown using shRNA/siRNA to validate target specificity [4] [5].

The following diagram illustrates the logical workflow for evaluating a potential COX-2 inhibitor like this compound, from initial screening to mechanistic studies.

G Start Candidate Compound (e.g., this compound) Enzyme In Vitro Enzymatic Assay Start->Enzyme A1 Primary Screening: COX-2 vs. COX-1 Inhibition Enzyme->A1 Cellular Cellular Phenotypic Assays B1 Anti-inflammatory: PGE2 Production Cellular->B1 InVivo In Vivo Validation C1 Animal Models of Cancer or Inflammation InVivo->C1 Mech Mechanism of Action Studies D1 Protein Expression Analysis (Western Blot) Mech->D1 A2 Dose-Response Analysis: Determine IC50 A1->A2 A2->Cellular B2 Anti-proliferative: Cell Viability B1->B2 B3 Anti-metastatic: Invasion & Migration B2->B3 B3->InVivo C1->Mech D2 Genetic Validation (shRNA/siRNA) D1->D2 End Data Integration & Target Validation D2->End

How to Proceed with Your Research

Since direct information on this compound is not available in the current search, I suggest the following steps to develop your application notes and protocols:

  • Conduct a Targeted Literature Search: Use specialized scientific databases like PubMed, Scopus, or Web of Science to search specifically for "this compound COX-2," "this compound anti-inflammatory," or "this compound mechanism of action."
  • Adapt General Protocols: The general methodologies outlined in the table and diagram above serve as an excellent template. You can adapt the specific details of these well-established protocols to study this compound in your own experimental setup.
  • Investigate the Arachidonic Acid Pathway: Understanding the broader pathway can provide context. COX-2 is a key enzyme in this pathway, and its inhibition affects the production of various pro-inflammatory and cancer-promoting mediators [3] [6].

References

A Framework for Investigating Irigenin's Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines primary mechanisms and corresponding assessment methods you can adapt for irigenin nephroprotection research, based on common approaches in the field.

Key Mechanism Biological Process Impacted Representative Assessment Methods
Activation of Antioxidant Pathways (e.g., Nrf2) Cellular defense against oxidative stress [1] Western blot for Nrf2, HO-1, γ-GCLC; Immunofluorescence for Nrf2 nuclear translocation [1]
Modulation of Anti-inflammatory Pathways (e.g., AMPK) Control of neuroinflammation and microglial polarization [2] Western blot for p-AMPK; ELISA for cytokines (IL-1β, TNF-α); Immunofluorescence for microglial markers [2]
Inhibition of Apoptosis Reduction of programmed cell death [2] TUNEL staining; Western blot for Bax/Bcl-2 ratio [2]
Promotion of Autophagy Clearance of damaged cellular components [3] [4] Western blot for LC3-II/LC3-I ratio and p62 [3]
Enhancement of Cell Survival Pathways (e.g., mTOR) Regulation of protein synthesis and cell survival [5] Western blot for p-mTOR, p-S6K1, p-4EBP1 [5]

Reference Experimental Models and Protocols

While direct data on this compound is unavailable, the methodologies from research on compounds like irisin and urate provide a strong blueprint for designing nephroprotection experiments [1] [2].

In Vitro Models of Oxidative Stress
  • Cell Lines: Studies often use neuronal cell lines like SH-SY5Y and MES23.5; for kidney research, you could use human renal proximal tubular cells (HK-2) or podocytes [1].
  • Induction of Injury: A common method is using 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) to induce oxidative stress [1].
  • Treatment Protocol: Cells are typically pretreated with the compound of interest (e.g., urate was used at 200 µmol/L for 30 minutes) before exposure to the toxic agent. Cell viability is then measured 18-24 hours later using assays like MTT or lactate dehydrogenase (LDH) release [1] [2].
In Vivo Models for Organ Injury
  • Model Induction: For kidney research, models like ischemia-reperfusion injury (IRI) or drug-induced nephrotoxicity (e.g., with cisplatin) are standard.
  • Dosing and Administration: Reference studies often use post-injury treatment. For example, in an intracerebral hemorrhage model, irisin was administered intranasally 30 minutes after injury [2]. In a cavernous nerve injury study, Icariin was given orally for four weeks [6].
  • Outcome Measures: Key endpoints include:
    • Functional tests (e.g., serum creatinine, blood urea nitrogen for kidney function).
    • Histological analysis of tissue damage.
    • Molecular analysis (Western blot, PCR) of pathways from the table above [1] [2].
Pharmacokinetic Studies
  • Key Parameters: When data becomes available, focus on C~max~ (peak plasma concentration), T~max~ (time to peak), half-life, and bioavailability [7].
  • Methodology: These studies involve administering the compound (e.g., orally and intravenously) and collecting blood samples at various time points to measure drug concentration [7].

Pathway Visualization for Nephroprotective Research

The following diagram integrates common mechanisms from the literature into a cohesive workflow for investigating a compound's nephroprotective effects, which you can apply to this compound.

G Compound This compound Treatment (Oral/Intraperitoneal) Mechanisms Key Investigated Mechanisms Compound->Mechanisms MK1 Antioxidant Nrf2 Pathway Mechanisms->MK1 MK2 AMPK Activation Mechanisms->MK2 MK3 mTOR Pathway Modulation Mechanisms->MK3 MK4 Inhibition of Apoptosis Mechanisms->MK4 E1 Reduced Oxidative Stress MK1->E1 Activates E2 Attenuated Inflammation MK2->E2 Inhibits NF-κB E4 Enhanced Cell Survival MK3->E4 Promotes E3 Suppressed Apoptosis MK4->E3 Balances Bax/Bcl-2 Effects Cellular & Functional Outcomes Result Nephroprotective Effect (Improved Tissue and Function) E1->Result E2->Result E3->Result E4->Result

Future Research Directions

To advance the study of this compound as a nephroprotective agent, you could focus on:

  • Formulation Optimization: Mitigate poor water solubility, a common challenge with plant-derived compounds [7].
  • Robust PK/PD Modeling: Establish a clear dose-exposure-response relationship to rationally determine effective dosing regimens [7].
  • Target Identification: Work to definitively identify the primary molecular receptor(s) for this compound, similar to how integrin αVβ5 was identified for irisin [2].

References

Application Notes and Protocols: Irigenin as a YAP/β-catenin Signaling Inhibitor for Glioblastoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to YAP/β-catenin Signaling and Irigenin Mechanism

The YAP/β-catenin signaling axis represents a crucial regulatory interface between the Hippo and Wnt pathways that has emerged as a promising therapeutic target in various cancers, particularly in glioblastoma (GBM). Dysregulation of this coordinated signaling network promotes tumor growth, progression, and therapeutic resistance through multiple mechanisms. Yes-associated protein (YAP) functions as a transcriptional co-activator that interacts with β-catenin, forming a complex that translocates to the nucleus and activates transcription of target genes involved in cell proliferation, apoptosis resistance, and metastatic potential. Research has demonstrated that YAP is significantly upregulated in human gliomas and associated with worse patient prognosis, while β-catenin activation similarly promotes glioma progression through enhanced Wnt signaling [1].

This compound, a natural isoflavone compound extracted from Belamcanda chinensis (L.) (commonly known as Shegan), has recently been identified as a potent inhibitor of the YAP/β-catenin signaling pathway with specific activity against GBM. This compound exhibits a favorable toxicity profile, showing significant cytotoxic effects on GBM cells while having minimal impact on normal astrocytes, suggesting a tumor-selective activity that makes it particularly attractive for therapeutic development [2] [3]. The compound mediates its effects through multi-factorial mechanisms, simultaneously targeting both YAP expression and β-catenin signaling to disrupt the synergistic oncogenic activity of this pathway interface. Preclinical studies have demonstrated that this compound effectively suppresses glioblastoma progression both in vitro and in vivo, presenting a promising foundation for further therapeutic development [2].

Quantitative Analysis of this compound Efficacy

Summary of Anti-Tumor Effects

Table 1: Anti-proliferative and cytotoxic effects of this compound in GBM models

Experimental Model Assay Type This compound Concentration Effect Size Outcome Summary
DBTRG cells (24h) CCK-8 viability 10-100 μM IC~50~ ≈ 50 μM Dose-dependent proliferation inhibition
DBTRG cells (48h) CCK-8 viability 10-100 μM IC~50~ ≈ 50 μM Time-dependent enhancement of effect
C6 cells (24h) CCK-8 viability 10-100 μM IC~50~ ≈ 50 μM Dose-dependent proliferation inhibition
C6 cells (48h) CCK-8 viability 10-100 μM IC~50~ ≈ 50 μM Time-dependent enhancement of effect
Astrocytes (48h) CCK-8 viability 10-100 μM No significant toxicity Selective cancer cell targeting
DBTRG & C6 cells Colony formation 50 μM Significant reduction Decreased clonogenic capacity
DBTRG cells PH3 staining 40 μM Significant reduction Decreased mitotic cells
GBM xenograft mice In vivo tumor growth 20 mg/kg Significant inhibition Suppressed tumor growth
Effects on Apoptosis, Cell Cycle, and Migration

Table 2: Molecular and phenotypic effects of this compound treatment

Effect Category Experimental System Key Parameters Measured Significant Findings
Cell Cycle Arrest Flow cytometry (DBTRG & C6) Cell cycle phase distribution Significant G2/M phase accumulation
Cell Cycle Mechanisms Western blot analysis Cyclin B1 expression Marked decrease in G2/M regulatory protein
Apoptosis Induction Multiple apoptosis assays Apoptotic markers and morphology Significant apoptosis promotion
Migration Inhibition Migration assays Cell migration capacity Suppressed migratory behavior
YAP/β-catenin Signaling Western blot, immunofluorescence YAP expression, β-catenin activity Decreased YAP expression, suppressed β-catenin signaling
YAP Overexpression Rescue Genetic modification + this compound Proliferation, apoptosis markers Partial restoration of tumor cell viability

Experimental Protocols

Cell Viability and Proliferation Assessment

Purpose: To evaluate the anti-proliferative effects of this compound on glioblastoma cells and determine compound toxicity.

Materials:

  • GBM cell lines (DBTRG, C6) and normal astrocytes
  • This compound stock solution (prepare in DMSO at 100 mM concentration)
  • CCK-8 assay kit
  • 96-well cell culture plates
  • Colony formation supplies: 6-well plates, crystal violet staining solution
  • Phospho-histone H3 (PH3) antibody for immunofluorescence

Procedure:

  • Cell Seeding: Plate DBTRG, C6, and astrocyte cells in 96-well plates at 4×10³ cells/well in complete medium and allow to adhere overnight.
  • This compound Treatment: Prepare this compound working concentrations (0, 10, 25, 50, 75, 100 μM) in complete medium. Treat cells for 24h and 48h time periods with 6 replicate wells per condition.
  • CCK-8 Assay: Add 10 μL CCK-8 solution to each well and incubate for 2-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate percentage viability normalized to DMSO-treated controls. Generate dose-response curves to determine IC~50~ values using appropriate software.
  • Colony Formation: Seed 500 cells/well in 6-well plates, treat with 50 μM this compound or vehicle control for 10-14 days, with medium refresh every 3 days. Stain with crystal violet (0.5% in methanol) and count colonies >50 cells.
  • PH3 Staining: Fix cells treated with 40 μM this compound for 24h with 4% PFA, permeabilize with 0.1% Triton X-100, and incubate with anti-PH3 primary antibody followed by fluorescent secondary antibody. Counterstain with DAPI and quantify PH3-positive cells using fluorescence microscopy.

Technical Notes: Maintain DMSO concentration consistently below 0.1% across all treatments. Include positive controls (e.g., staurosporine) for apoptosis induction as assay validation. For colony formation assays, ensure optimal seeding density determined through preliminary range-finding experiments [3].

Cell Cycle Analysis Protocol

Purpose: To determine the effect of this compound on cell cycle progression and identify specific phase arrest.

Materials:

  • Propidium iodide (PI) staining solution (50 μg/mL PI in PBS with 100 μg/mL RNase A)
  • Flow cytometry equipment with 488 nm excitation capability
  • Ice-cold 70% ethanol for fixation
  • Phosphate-buffered saline (PBS)

Procedure:

  • Treatment and Harvest: Treat DBTRG and C6 cells with 50 μM this compound or vehicle control for 24h. Harvest cells using trypsinization and collect by centrifugation.
  • Fixation: Resuspend cell pellets in ice-cold PBS and add dropwise to 70% ethanol while vortexing gently. Fix at -20°C for at least 2 hours or overnight.
  • Staining: Wash fixed cells with PBS and resuspend in PI staining solution. Incubate at 37°C for 30 minutes in the dark.
  • Flow Cytometry: Analyze samples using flow cytometry with 488 nm excitation. Collect fluorescence data using a 585/42 nm bandpass filter. Acquire at least 10,000 events per sample.
  • Cell Cycle Modeling: Analyze DNA content histograms using appropriate cell cycle analysis software (e.g., ModFit LT) to determine percentage of cells in G0/G1, S, and G2/M phases.

Technical Notes: Ensure single-cell suspension by passing through mesh if necessary. Include controls for cell cycle synchronization (e.g., serum starvation for G0/G1) to validate phase identification. Confirm G2/M arrest through complementary Cyclin B1 immunoblotting [3].

Molecular Mechanism Analysis

Purpose: To evaluate the effect of this compound on YAP/β-catenin signaling pathway components.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE and western blotting equipment
  • Antibodies: YAP, β-catenin, non-phospho β-catenin (Ser33/37/Thr41), Cyclin B1, GAPDH
  • Immunofluorescence supplies: confocal microscope, chamber slides, mounting medium

Procedure:

  • Protein Extraction: Lyse cells treated with this compound (0-50 μM, 24h) in RIPA buffer. Quantify protein concentration using BCA assay.
  • Western Blotting: Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies overnight at 4°C. Detect with appropriate HRP-conjugated secondary antibodies and ECL reagent.
  • Densitometry: Quantify band intensities using ImageJ software, normalizing to loading controls.
  • Immunofluorescence: Culture cells on chamber slides, treat with this compound, fix with 4% PFA, and permeabilize with 0.1% Triton X-100. Incubate with YAP and β-catenin antibodies followed by fluorescent secondary antibodies. Counterstain with DAPI and visualize using confocal microscopy.
  • Nuclear/Cytoplasmic Fractionation: Prepare separate nuclear and cytoplasmic fractions using commercial kits according to manufacturer instructions. Analyze YAP and β-catenin distribution in each fraction.

Technical Notes: Include both positive controls (e.g., Wnt3a for β-catenin activation) and negative controls (primary antibody omission) for assay validation. For overexpression rescue experiments, transfect cells with YAP expression vectors prior to this compound treatment to confirm target specificity [2] [1].

Research Applications and Development Potential

Glioblastoma Therapeutic Development

The compelling preclinical data on this compound positions it as a promising candidate for GBM therapeutic development. Its multi-targeting approach against the YAP/β-catenin axis addresses a key resistance mechanism in glioblastoma, while its natural product origin offers potential advantages in toxicity profile and synthetic accessibility. The blood-brain barrier permeability represents a critical challenge in glioblastoma treatment, and future formulation studies should specifically evaluate this compound's distribution to CNS compartments. Development pathways could include:

  • Combination therapy with temozolomide to overcome chemoresistance
  • Nanoparticle formulations to enhance brain delivery and retention
  • Analog development to improve potency and pharmacokinetic properties
  • Biomarker identification to select patient populations most likely to respond

The demonstrated efficacy in xenograft models provides strong justification for advancing to more complex orthotopic GBM models that better recapitulate the brain tumor microenvironment [2] [3].

Mechanistic Research Applications

Beyond direct therapeutic development, this compound serves as a valuable chemical tool for probing YAP/β-catenin biology in multiple research contexts:

  • Pathway crosstalk studies: Elucidating the precise molecular mechanisms between Hippo and Wnt signaling
  • Tumor-stroma interactions: Investigating YAP/β-catenin signaling in the tumor microenvironment
  • Therapeutic resistance mechanisms: Understanding how dual pathway inhibition overcomes treatment resistance
  • Organoid development: Incorporating into 3D model systems for more physiologically relevant screening

The experimental protocols provided can be adapted for high-throughput screening approaches to identify synergistic combinations or resistance mechanisms. Furthermore, the core scaffold of this compound provides a starting point for medicinal chemistry optimization to develop more potent and selective inhibitors of the YAP/β-catenin interaction [2] [4] [5].

Visualization of Signaling Pathways and Experimental Workflows

This compound Inhibition of YAP/β-catenin Signaling Pathway

G This compound This compound YAP YAP This compound->YAP Decreases Expression BetaCatenin BetaCatenin This compound->BetaCatenin Suppresses Signaling YAP_Bcat_Complex YAP_Bcat_Complex This compound->YAP_Bcat_Complex Inhibits Formation YAP->YAP_Bcat_Complex Nuclear Interaction BetaCatenin->YAP_Bcat_Complex Nuclear Interaction TargetGenes TargetGenes YAP_Bcat_Complex->TargetGenes Transcriptional Activation Proliferation Proliferation TargetGenes->Proliferation Apoptosis Apoptosis TargetGenes->Apoptosis Migration Migration TargetGenes->Migration

Diagram 1: this compound mechanism of action in YAP/β-catenin signaling inhibition. This compound decreases YAP expression and suppresses β-catenin signaling, preventing formation of the YAP/β-catenin nuclear complex and subsequent transcription of target genes involved in proliferation, apoptosis resistance, and migration [2] [1] [3].

Experimental Workflow for this compound Testing

G CellCulture Cell Culture (DBTRG, C6, astrocytes) Treatment This compound Treatment (0-100μM, 24-48h) CellCulture->Treatment Viability Viability Assays CCK-8, Colony Formation Treatment->Viability Mechanism Mechanistic Studies Cell Cycle, Apoptosis Treatment->Mechanism Signaling Signaling Analysis Western, IF, Fractionation Treatment->Signaling DataAnalysis Data Analysis IC50, Statistical Testing Viability->DataAnalysis Mechanism->DataAnalysis Validation Genetic Validation YAP Overexpression Signaling->Validation Validation->DataAnalysis

Diagram 2: Experimental workflow for evaluating this compound anti-tumor activity. The comprehensive testing strategy progresses from basic cell culture through functional assays to mechanistic investigations and genetic validation, ensuring thorough characterization of this compound's effects on GBM cells [2] [3].

References

The PI3K/AKT Pathway: A Critical Oncogenic Driver

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/AKT pathway is one of the most frequently over-activated intracellular signaling cascades in human cancers. It plays a critical role in regulating cell survival, proliferation, metabolism, and migration [1]. When this pathway is genetically altered or abnormally activated, it contributes to tumor development, progression, and resistance to various cancer therapies [2] [1].

The diagram below illustrates the core components and activation mechanism of this pathway, highlighting key points for therapeutic inhibition.

G cluster_downstream Downstream Effects GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K (p85/p110) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->PIP2 Dephosphorylation (Negative Feedback) PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to Membrane PTEN PTEN (Tumor Suppressor) PDK1->AKT Phosphorylates T308 FOXO FOXO (Apoptosis) AKT->FOXO Inhibits GSK3 GSK-3β (Proliferation) AKT->GSK3 Inhibits TSC TSC1/TSC2 AKT->TSC Inhibits mTORC1 mTORC1 S6K_4EBP S6K/4E-BP1 (Protein Synthesis) mTORC1->S6K_4EBP Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 TSC->mTORC1 Releases Inhibition PTEN->PIP3 Dephosphorylation (Negative Feedback)

General Classes of PI3K/AKT Pathway Inhibitors

Since specific data on Irigenin is unavailable, the table below summarizes common types of PI3K/AKT pathway inhibitors identified in the literature, which can provide a basis for comparison once this compound's profile is established.

Inhibitor Class Molecular Target Key Characteristics Example Agents
Pan-PI3K Inhibitors All four class I PI3K isoforms (α, β, δ, γ) [3] Broad-spectrum activity against PI3K catalytic subunits.
Isoform-Selective Inhibitors Specific PI3K isoforms (e.g., p110α) [3] Target specific isoforms to reduce off-target effects; e.g., Alpelisib for PIK3CA-mutant breast cancer [4]. Alpelisib
Dual PI3K/mTOR Inhibitors Catalytic sites of PI3K and mTORC1/2 [3] Simultaneously block upstream signaling and downstream mTOR activity.
AKT Inhibitors AKT (allosteric or catalytic) [3] Directly target activated AKT; can be effective in tumors with AKT1 E17K mutations [5]. MK2206, GSK690693 [6]
mTOR Inhibitors mTORC1 only (rapalogs) or mTORC1/2 (ATP-competitive) [3] Rapalogs (e.g., everolimus) are used in HR+ breast cancer; ATP-competitive inhibitors also target mTORC2 [5]. Everolimus, Temsirolimus [3] [5]

Generalized Experimental Protocol for PI3K/AKT Inhibitor Screening

You can use the following generalized protocol as a roadmap to design experiments for evaluating this compound. You will need to optimize all conditions, including cell lines, drug concentrations, and treatment times.

Objective: To assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway in cancer cell models.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines. Triple-negative breast cancer (TNBC) lines are a relevant model, as the PI3K/AKT pathway is a key driver in this subtype [5].
  • Treatment: Prepare a concentration gradient of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a positive control, such as a known PI3K inhibitor (e.g., 10 µM GDC0941 [6] or S14161 [7]). A PI3K activator (e.g., 740Y-P [8]) can be used in rescue experiments to confirm target specificity.
Analysis of Pathway Inhibition
  • Western Blotting: This is the core method to detect changes in protein phosphorylation.
    • Target Proteins: Analyze cell lysates for key pathway markers.
    • Primary Antibodies: Use antibodies against:
      • Phospho-AKT (Ser473) and total AKT
      • Phospho-S6K1 (Thr389) [6] and total S6K1
      • Phospho-4E-BP1 (Ser65) [1] and total 4E-BP1
      • PTEN (to check for its loss, which activates the pathway) [5]
    • Expected Outcome: Successful inhibition by this compound should show a dose-dependent decrease in p-AKT, p-S6K1, and p-4E-BP1 levels without affecting total protein levels.
Functional Phenotypic Assays
  • Proliferation Assay: Use assays like MTT or CellTiter-Glo to measure cell viability after 48-72 hours of this compound treatment.
  • Migration/Invasion Assay: Perform Transwell assays with or without Matrigel to assess if this compound suppresses the invasive capacity of cells, a hallmark of PI3K/AKT pathway inhibition and EMT suppression [2] [7].
  • Apoptosis Assay: Use flow cytometry with Annexin V/PI staining to determine if this compound treatment induces programmed cell death.
Target Binding Validation (If possible)
  • Molecular Docking: Perform in silico docking studies to predict this compound's binding affinity and pose within the catalytic site of PI3K p110α or other pathway components [8].
  • Cellular Thermal Shift Assay (CETSA): This experiment can confirm direct target engagement in a cellular context by measuring the thermal stabilization of the target protein (e.g., PI3K) upon this compound binding [8].

How to Proceed with Your Research on this compound

To obtain the specific data you need, I suggest the following steps:

  • Consult Specialized Databases: Search for "this compound" in scientific databases such as PubMed, Google Scholar, and SciFinder. You may also find relevant data in natural product or phytochemistry repositories.
  • Review Related Compounds: The search results mentioned Naringenin, a flavonoid similar to this compound, which was shown to inhibit PI3K by directly targeting the p85alpha subunit [8]. Examining the methods from such studies can be highly informative for your experimental design.

References

Irigenin as a MAPK Signaling Modulator: Application Notes and Experimental Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Irigenin and MAPK Signaling

This compound, an O-methylated isoflavone compound primarily extracted from the Iris family of plants including Belamcanda chinensis (L.), has emerged as a promising natural anti-cancer agent with demonstrated efficacy across multiple cancer types. Current research has revealed that this compound exhibits diverse pharmacological activities including antioxidant, anti-inflammatory, and anti-tumor properties, with its anti-cancer effects primarily mediated through the modulation of key signaling pathways, particularly the mitogen-activated protein kinase (MAPK) cascade [1] [2]. The MAPK signaling pathway represents one of the most fundamental signal transduction systems in eukaryotic cells, regulating critical cellular processes including proliferation, differentiation, survival, and apoptosis. This pathway consists of a three-tiered kinase module where MAPK kinase kinases (MAPKKKs) phosphorylate and activate MAPK kinases (MAPKKs), which in turn activate MAPKs through dual phosphorylation of threonine and tyrosine residues within a conserved Thr-X-Tyr motif [3].

Dysregulation of MAPK signaling is a hallmark of numerous cancers, with hyperactivation of this pathway frequently driving uncontrolled cell proliferation and resistance to apoptosis. Among the various MAPK subpathways, the ERK1/2 (extracellular signal-regulated kinase 1/2) pathway has attracted considerable interest in oncology due to its essential role in tumor initiation and progression [4] [5]. As a central signaling hub that converts diverse extracellular stimuli into cellular responses, the MAPK pathway presents an attractive therapeutic target, and natural compounds like this compound that can modulate this pathway offer significant promise for anti-cancer drug development [1] [6]. These application notes provide comprehensive experimental protocols and methodological considerations for investigating this compound-mediated modulation of MAPK signaling in cancer models, with the goal of standardizing approaches across research settings and facilitating the development of this compound-based therapeutic strategies.

Molecular Mechanisms of this compound-Mediated MAPK Modulation

Multi-Target Effects on MAPK Signaling Cascades

This compound demonstrates pleiotropic effects on multiple components of the MAPK signaling pathway, contributing to its potent anti-cancer activity across diverse tumor models. In colorectal cancer cells, this compound has been shown to significantly downregulate the ERK/MAPK signaling pathway by reducing the expression of phosphorylated ERK (p-ERK) and phosphorylated p38 (p-p38) [1]. This dual inhibition of both canonical ERK signaling and stress-activated p38 signaling represents a comprehensive approach to MAPK pathway suppression, potentially disrupting both proliferative signals and stress adaptation mechanisms in cancer cells. The molecular basis for this activity appears to involve this compound's capacity to interfere with the activation cascade upstream of ERK and p38, though the exact molecular targets require further elucidation.

Beyond direct MAPK modulation, this compound influences cross-talk between MAPK signaling and other critical pathways involved in oncogenesis. In glioblastoma models, this compound treatment resulted in substantial suppression of YAP/β-catenin signaling alongside its MAPK inhibitory effects, suggesting potential interconnected regulation between these pathways [2]. This cross-pathway modulation is particularly significant given that hyperactivation of YAP (Yes-associated protein) promotes glioma progression and correlates with poor prognosis. The ability of this compound to simultaneously target multiple oncogenic signaling hubs may explain its potent anti-proliferative effects observed across various cancer cell lines. Furthermore, the differential response of cancer cells versus normal cells to this compound treatment—with specific toxicity toward malignant cells but minimal effects on normal astrocytes—suggests a therapeutic window that could be exploited clinically [2].

Table 1: Molecular Targets of this compound in MAPK Signaling Pathways

Target Effect of this compound Experimental Model Functional Outcome
ERK1/2 Downregulation of p-ERK Colorectal cancer cells (Caco-2) Inhibition of proliferation [1]
p38 Reduction of p-p38 Colorectal cancer cells (Caco-2) Cell cycle arrest [1]
YAP/β-catenin Suppression of pathway activity Glioblastoma cells (DBTRG, C6) Inhibition of tumor growth [2]
Cell Cycle Regulators Decreased Cyclin B1 expression Glioblastoma cells G2/M phase arrest [2]
Downstream Cellular Consequences

The molecular effects of this compound on MAPK signaling components translate into pronounced phenotypic consequences in cancer cells. One of the most consistently observed outcomes is dose-dependent inhibition of cell proliferation, mediated through the induction of G2/M cell cycle arrest. In glioblastoma models, this compound treatment significantly increased the proportion of cells in the G2/M phase while correspondingly decreasing the expression of Cyclin B1, a key regulator of the G2/M transition [2]. This cell cycle disruption represents a primary mechanism through which this compound exerts its anti-proliferative effects, effectively halting cancer cell division at a critical checkpoint. Additionally, this compound has demonstrated pro-apoptotic capacity across multiple cancer types, though the specific contribution of MAPK modulation to apoptosis induction requires further investigation.

The anti-cancer effects of this compound extend beyond proliferation control to include inhibition of migratory capacity in aggressive cancer models. In glioblastoma cells, this compound treatment significantly suppressed migration, suggesting potential utility in preventing tumor invasion and metastasis [2]. This anti-migratory effect may be particularly valuable in the context of highly invasive cancers like glioblastoma, where local invasion contributes significantly to treatment failure and recurrence. Importantly, the overexpression of YAP was shown to partially reverse the anti-tumor effects of this compound, confirming the functional significance of YAP/β-catenin signaling in this compound's mechanism of action and highlighting this pathway as a key determinant of therapeutic response [2].

Quantitative Analysis of this compound Effects Across Cancer Models

Concentration-Dependent Activity Profiles

The anti-cancer efficacy of this compound demonstrates clear concentration-dependent and time-dependent relationships across experimental models. In glioblastoma cell lines (DBTRG and C6), this compound treatment resulted in significant reduction of cell viability with IC50 values approximately 50 μM following 48-hour exposure [2]. This consistent IC50 across multiple glioblastoma lines suggests a shared sensitivity to this compound-mediated growth inhibition in neural-derived tumors. The temporal aspect of this compound activity is equally important, with longer exposure times generally correlating with enhanced anti-proliferative effects, indicating that sustained pathway modulation may be necessary for optimal therapeutic outcomes. These quantitative relationships provide essential guidance for dosing considerations in both in vitro and in vivo experimental designs.

Beyond direct cytotoxicity assessments, this compound's effects on key cell proliferation markers further substantiate its potent anti-cancer activity. Immunofluorescence analysis of phosphorylated histone H3 (PH3), a specific marker of mitotic cells, revealed that this compound treatment significantly reduced the percentage of PH3-positive cells in both DBTRG and C6 glioblastoma lines [2]. This reduction in mitotic cells provides direct evidence of this compound's capacity to disrupt cell division, consistent with the observed G2/M cell cycle arrest. Furthermore, colony formation assays demonstrated that this compound substantially decreased the clonogenic capacity of treated cells, indicating durable suppression of proliferative potential even after drug removal [2]. This effect on long-term survival highlights this compound's potential to impart sustained anti-tumor activity beyond immediate cytostatic effects.

Table 2: Quantitative Effects of this compound in Preclinical Cancer Models

Cancer Type Experimental Model Key Metrics Results
Glioblastoma DBTRG and C6 cell lines IC50 value ~50 μM [2]
Glioblastoma DBTRG and C6 cell lines G2/M phase arrest Significant increase [2]
Glioblastoma DBTRG and C6 cell lines PH3-positive cells Significant decrease [2]
Glioblastoma Xenograft mouse model Tumor growth Significant inhibition [2]
Colorectal Cancer Caco-2 cells ERK/MAPK signaling Downregulation [1]

Experimental Protocols for Evaluating this compound Effects on MAPK Signaling

Cell Culture and Treatment Conditions

Proper cell culture techniques form the foundation for reliable investigation of this compound's effects on MAPK signaling. For glioblastoma studies, DBTRG and C6 cell lines have been utilized with demonstrated responsiveness to this compound treatment [2]. Cells should be maintained in appropriate culture media (RPMI-1640 for DBTRG, DMEM for C6) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution under standard conditions (37°C, 5% CO2). For experimental treatments, prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 100 mM, which can be further diluted in culture media to achieve working concentrations typically ranging from 10-100 μM. It is critical to maintain DMSO concentrations below 0.1% in all treatment conditions, including vehicle controls, to eliminate solvent toxicity artifacts. Cells should be seeded at optimal densities (4×10³ cells/well in 96-well plates for viability assays, 1×10⁶ cells/well in 6-well plates for protein analysis) and allowed to adhere for 24 hours prior to this compound treatment.

Treatment duration represents a key variable in experimental design, with both acute (24-hour) and extended (48-hour) exposures providing valuable insights into this compound's temporal effects. For MAPK signaling analysis, shorter time points (2-8 hours) may be necessary to capture early phosphorylation events, while longer exposures are required to assess downstream consequences like cell cycle arrest and apoptosis. Including a comprehensive concentration gradient of this compound (e.g., 0, 10, 25, 50, 75, 100 μM) enables robust dose-response characterization and accurate IC50 determination. Furthermore, incorporating pathway-specific positive controls such as known MEK inhibitors (e.g., PD0325901, trametinib) or ERK inhibitors (e.g., ulixertinib) provides valuable reference points for interpreting this compound's potency and mechanism of action [7]. These controls are particularly important given the complex feedback regulation and potential cross-talk inherent to MAPK signaling networks.

Assessment of Cell Viability and Proliferation

Cell viability and proliferation assays provide essential quantitative data on this compound's anti-cancer efficacy. The Cell Counting Kit-8 (CCK-8) assay offers a reliable, colorimetric method for assessing metabolic activity as a surrogate for viable cell number [2]. For this protocol, seed cells in 96-well plates at 4×10³ cells/well in 100 μL complete medium and allow to adhere for 24 hours. Following this compound treatment, add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader, with reference measurements at 650 nm to correct for nonspecific background. Calculate percentage viability relative to vehicle-treated controls, with at least six replicates per condition to ensure statistical robustness.

For long-term proliferation capacity, the colony formation assay provides valuable insights into clonogenic survival following this compound treatment [2]. Seed cells at low density (500-1000 cells/well in 6-well plates) and treat with this compound for 24-48 hours, after which replace with fresh drug-free medium and culture for 10-14 days to allow colony formation. Fix colonies with methanol and stain with 0.5% crystal violet solution for 30 minutes, then count colonies containing >50 cells manually or using automated colony counting software. The significant reduction in colony numbers observed in this compound-treated glioblastoma cells demonstrates its durable anti-proliferative effects extending beyond acute treatment periods [2]. For additional specificity in proliferation assessment, immunofluorescence staining for phosphorylated histone H3 (PH3) enables specific quantification of mitotic cells. Following this compound treatment, fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and incubate with anti-PH3 primary antibody followed by appropriate fluorescent secondary antibody. Count PH3-positive cells across multiple fields to determine mitotic indices, with this compound treatment typically yielding significant reductions in PH3-positive percentages compared to controls [2].

Cell Cycle Analysis via Flow Cytometry

Cell cycle distribution analysis provides mechanistic insights into this compound-induced growth arrest, with G2/M phase accumulation representing a consistently observed effect [2]. For this protocol, harvest approximately 1×10⁶ cells following this compound treatment, wash with cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C for at least 2 hours. After fixation, wash cells twice with PBS and resuspend in propidium iodide (PI) staining solution containing 50 μg/mL PI, 100 μg/mL RNase A, and 0.1% Triton X-100 in PBS. Incubate for 30 minutes at 37°C in the dark, then analyze using a flow cytometer with excitation at 488 nm and emission detection at 570 nm. Collect at least 10,000 events per sample, and use appropriate software (e.g., FlowJo, ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.

The characteristic G2/M arrest induced by this compound typically manifests as a significant increase in the G2/M population (from approximately 10-15% in controls to 25-35% in treated cells), accompanied by corresponding decreases in G0/G1 and S phase fractions [2]. To complement DNA content analysis, examine the expression of G2/M regulatory proteins such as Cyclin B1 and CDK1 through western blotting. The observed decrease in Cyclin B1 expression following this compound treatment provides molecular corroboration for the flow cytometry data and strengthens evidence for specific disruption of G2/M progression [2]. This combined approach of cytometric profiling and molecular analysis offers a comprehensive assessment of this compound's effects on cell cycle regulation and helps establish the relationship between MAPK modulation and cell cycle disruption.

Protein Expression Analysis via Western Blotting

Western blot analysis represents an essential technique for evaluating this compound's effects on MAPK signaling components and downstream targets. Begin by lysing this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors, then determine protein concentration using a BCA assay. Separate 20-30 μg of total protein by SDS-polyacrylamide gel electrophoresis (8-12% gels depending on target protein molecular weights) and transfer to PVDF membranes. Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C with gentle agitation.

For assessing MAPK pathway modulation, key targets include phosphorylated ERK1/2 (Thr202/Tyr204), total ERK1/2, phosphorylated p38 (Thr180/Tyr182), and total p38. Additional antibodies against YAP, β-catenin, and Cyclin B1 provide insights into complementary pathways affected by this compound [2]. Following primary antibody incubation, wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence (ECL) substrate and imaging systems, then quantify band intensities using image analysis software. Normalize phosphoprotein signals to corresponding total protein levels, and compare expression relative to loading controls (e.g., GAPDH, β-actin). The expected results should show decreased phosphorylation of ERK1/2 and p38, along with reduced expression of YAP, β-catenin, and Cyclin B1 in a dose-dependent manner [1] [2].

G This compound This compound MAPK_Signaling MAPK Signaling Pathway This compound->MAPK_Signaling Inhibits YAP YAP/β-catenin Signaling This compound->YAP Suppresses ERK ERK1/2 Phosphorylation MAPK_Signaling->ERK Downregulates p38 p38 Phosphorylation MAPK_Signaling->p38 Reduces CellCycle Cell Cycle Progression ERK->CellCycle Disrupts Apoptosis Apoptosis Induction p38->Apoptosis Promotes Migration Cell Migration YAP->Migration Suppresses Proliferation Cell Proliferation YAP->Proliferation Inhibits CellCycle->Proliferation Decreases

Figure 1: this compound Modulation of MAPK Signaling and Downstream Effects - This diagram illustrates the primary molecular targets and cellular consequences of this compound treatment in cancer models, highlighting multi-pathway inhibition.

Research Applications and Therapeutic Implications

Potential Therapeutic Contexts

The experimental evidence supporting this compound's modulation of MAPK signaling suggests several promising therapeutic applications, particularly in cancers characterized by dysregulated MAPK pathways. Pediatric low-grade gliomas (pLGGs), which are virtually universally driven by MAPK pathway alterations, represent a particularly compelling context for this compound-based approaches [7]. The heterogeneous responses observed with current MAPK inhibitors in clinical trials highlight the need for alternative modulators like this compound that may act through complementary mechanisms or exhibit improved therapeutic indices. Additionally, the blood-brain barrier penetration capabilities suggested by this compound's efficacy in glioblastoma models support its potential application in other central nervous system malignancies where effective drug delivery remains a significant challenge [2].

Beyond mono-therapeutic applications, this compound may offer significant value in combination regimens with existing targeted therapies. The ability of this compound to suppress YAP/β-catenin signaling alongside MAPK inhibition suggests potential for addressing compensatory resistance mechanisms that often limit the efficacy of single-agent approaches [2]. For instance, combining this compound with established MEK inhibitors could potentially enhance pathway suppression and delay acquired resistance, similar to strategies employing vertical pathway inhibition. Furthermore, this compound's anti-inflammatory and antioxidant properties may provide additional benefits in mitigating tumor microenvironment-mediated resistance and treatment-related toxicities [1]. These multi-faceted activities position this compound as both a valuable experimental tool for probing MAPK pathway biology and a promising candidate for future therapeutic development.

Experimental Design Considerations

Robust experimental design is essential for accurately characterizing this compound's effects on MAPK signaling and maximizing the translational potential of findings. When planning in vivo studies, the glioblastoma xenograft model in immunocompromised mice provides a well-established system for evaluating this compound's anti-tumor efficacy [2]. For these experiments, administer this compound via intraperitoneal injection at doses typically ranging from 20-50 mg/kg/day, with tumor volume monitored regularly using caliper measurements and overall study duration of 4-6 weeks to assess both acute and chronic effects. Include appropriate vehicle control groups and consider incorporating reference MAPK inhibitors to contextualize this compound's efficacy relative to established pathway-targeted agents.

For comprehensive pathway analysis, implement transcriptomic and proteomic approaches to capture the full spectrum of this compound's effects on MAPK signaling networks. The MAPK inhibitor sensitivity scores (MSSs) derived from gene expression signatures represent a promising tool for predicting sensitivity to MAPK pathway inhibition and could be applied to identify tumor types most likely to respond to this compound treatment [7]. Additionally, assess phosphoproteomic changes following this compound exposure to identify novel substrates and downstream effectors beyond canonical MAPK signaling components. These comprehensive molecular profiling approaches will help elucidate this compound's complete mechanism of action, identify potential biomarkers of response, and inform patient stratification strategies for future clinical development. Finally, always consider species-specific differences in MAPK pathway regulation and this compound metabolism when extrapolating findings from preclinical models to human therapeutic applications.

G CellCulture Cell Culture Setup Treatment This compound Treatment CellCulture->Treatment Viability Viability Assays (CCK-8, Colony Formation) Treatment->Viability CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycleAnalysis ProteinAnalysis Protein Expression (Western Blot) Treatment->ProteinAnalysis SignalingAssessment Signaling Pathway Assessment Viability->SignalingAssessment CellCycleAnalysis->SignalingAssessment ProteinAnalysis->SignalingAssessment InVivoValidation In Vivo Validation (Xenograft Models) SignalingAssessment->InVivoValidation

Figure 2: Experimental Workflow for this compound MAPK Modulation Studies - This diagram outlines a systematic approach for evaluating this compound's effects on MAPK signaling, from in vitro characterization to in vivo validation.

Conclusion

This compound represents a promising natural compound with demonstrated efficacy in modulating MAPK signaling across multiple cancer models. Its ability to simultaneously target ERK, p38, and YAP/β-catenin pathways contributes to a multi-faceted anti-cancer mechanism encompassing cell cycle arrest, proliferation inhibition, and migration suppression. The experimental protocols outlined in these application notes provide standardized methodologies for investigating this compound's effects on MAPK signaling, with particular utility in MAPK-driven cancers such as glioblastoma and colorectal carcinoma. As research in this area advances, further elucidation of this compound's molecular targets, combination potential with existing therapies, and translational development will help realize its full therapeutic potential. The growing emphasis on natural product-based drug discovery and pathway-targeted therapies positions this compound as a valuable compound both for fundamental studies of MAPK biology and for development as a potential clinical agent in oncology.

References

A General Framework for Troubleshooting Metabolic Stability

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic stability refers to a compound's susceptibility to breakdown by biological systems and is crucial for predicting a drug's bioavailability and half-life [1]. The following table outlines common challenges and general investigation strategies that are applicable to most compounds, including irigenin.

Challenge / Issue Possible Investigation Strategies

| High Intrinsic Clearance | - Identify soft spots and metabolic hot spots.

  • Test in various hepatocyte models (e.g., rat, human) to predict in vivo clearance [1] [2]. | | Short Half-life (in vitro) | - Use automated LC-MS/MS systems for high-throughput measurement of microsomal half-life [2].
  • Apply the in vitro t1/2 approach to calculate intrinsic clearance. | | Poor In Vitro-In Vivo Correlation (IVIVC) | - Review scaling factors and models used for prediction [1].
  • Investigate extra-hepatic metabolism (e.g., in gut or kidneys) [1]. | | Rapid Phase II Metabolism | - Incubate with specific enzymes (UGT, SULT) to assess conjugation. |

Strategies to Improve Metabolic Stability

If your initial data shows that this compound is rapidly metabolized, here are some common medicinal chemistry strategies to consider:

  • Structural Modulation: Techniques like cyclization, changing ring size, or introducing chirality can shield vulnerable sites on the molecule from enzymes [2].
  • Isotope Replacement: Selectively replacing hydrogen atoms with deuterium at metabolic soft spots can create a "kinetic isotope effect," slowing the rate of metabolic cleavage and extending the biological half-life [2].
  • Integrated Screening: Instead of viewing metabolic stability in isolation, screen for multiple properties (e.g., physicochemical parameters, absorption, protein binding) simultaneously to find a balanced lead compound [1].

Experimental Workflow for Metabolic Stability Assessment

The diagram below outlines a core workflow for conducting and analyzing a standard metabolic stability assay. You can use this as a template for your this compound experiments.

Start Compound Incubation (e.g., with Liver Microsomes) Sample Sample at Time Points (T0, T5, T15, T30, T60) Start->Sample Analyze LC-MS/MS Analysis Sample->Analyze Quantify Quantify Parent Compound Remaining Analyze->Quantify Calculate Calculate In Vitro t₁/₂ and Intrinsic Clearance Quantify->Calculate Predict Predict In Vivo Hepatic Clearance Calculate->Predict

References

Irigenin CYP enzyme inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Irigenin CYP Enzyme Profile

The table below summarizes the key CYP enzymes involved in this compound metabolism based on recent experimental data.

CYP Enzyme Interaction Type Quantitative Findings / Role Kinetics Model
CYP2C19 Primary Metabolism Identified as the most important metabolic enzyme for this compound [1]. Michaelis-Menten [1]
CYP1A2 Secondary Metabolism Plays a role, but is more significant for the metabolism of irisflorentin [1]. Information Missing
CYP3A4 Minor Metabolism Has a high metabolic rate for tectorigenin, but a less critical role for this compound [1]. Information Missing

The metabolic pathway of this compound can be visualized as follows:

This compound This compound CYP2C19 CYP2C19 This compound->CYP2C19  Catalyzes Demethylated Demethylated CYP2C19->Demethylated  Primary Metabolic Pathway

Diagram: The primary metabolic pathway of this compound, showing CYP2C19 as the key enzyme catalyzing its conversion to a demethylated metabolite.

Experimental Protocols

To study this compound metabolism in human liver microsomes (HLMs), you can adapt the following detailed methodology from recent publications [1].

  • Incubation System: The standard phase I metabolism system should be established in a final incubation volume.
    • Test Compound: this compound (100 µM)
    • Biological Material: HLMs (0.5 mg protein/mL)
    • Cofactors: Tris-HCl buffer solution (50 mM), MgCl₂ (10 mM), and NADPH (1 mM)
  • Procedure:
    • Pre-incubate this compound with HLMs and buffer at 37°C for 5 minutes.
    • Initiate the reaction by adding NADPH.
    • Continue incubation for 30 minutes at 37°C.
    • Terminate the reaction by adding an equal volume of ice-cold methanol.
    • Centrifuge the samples and analyze the supernatant for metabolites.
  • Reaction Phenotyping with Recombinant Enzymes:
    • Co-incubate this compound (100 µM) with 25 pmol of individual recombinant CYP enzymes (CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4).
    • Follow the same incubation and analysis procedure to identify which specific enzyme is responsible for metabolism.
  • Enzyme Kinetics:
    • Use a series of this compound concentrations (e.g., 1–300 µM) incubated with HLMs or the specific recombinant enzyme (e.g., CYP2C19).
    • Measure the metabolite formation rate and fit the data to the Michaelis-Menten model to determine kinetic parameters (Km and Vmax) [1].
  • Metabolite Identification:
    • The primary metabolite of this compound formed in HLMs is a demethylated product [1].
    • Use UPLC-linear ion Trap-Orbitrap Mass Spectrometry for precise structural identification.

Troubleshooting Common Issues

  • Low Metabolite Formation:
    • Cause: Inadequate enzyme activity or insufficient cofactor.
    • Solution: Verify the activity of your HLMs or recombinant enzyme batches. Ensure NADPH is fresh and added to initiate the reaction. Check the pre-incubation time and temperature.
  • High Background Noise in Analysis:
    • Cause: Incomplete protein precipitation or interfering compounds.
    • Solution: Ensure the methanol used to terminate the reaction is ice-cold and that centrifugation is performed adequately to precipitate all proteins. Optimize the HPLC or UPLC gradient and mobile phase.
  • Unexpected Kinetic Profile:
    • Cause: Atypical kinetics, which are possible with some natural compounds.
    • Solution: If your Eadie-Hofstee plot shows a non-linear, "hooked" shape, this suggests sigmoidal kinetics. This was observed for the related compound irisflorentin [1]. Consult resources on modeling atypical enzyme kinetics.

Key Insights for Your Research

  • Metabolism vs. Inhibition: The current data clearly shows this compound is a substrate for specific CYP enzymes, primarily CYP2C19. There is no strong evidence from these studies indicating that it is a potent mechanism-based inhibitor [1].
  • Drug Interaction Potential: Because CYP2C19 metabolizes this compound, drugs that inhibit or induce this enzyme (e.g., proton pump inhibitors, antidepressants) could potentially alter this compound's concentration in the body, which is a critical consideration for drug development [1].

References

Key Parameters for Extraction Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The efficiency of extracting bioactive compounds like Irigenin is influenced by several key parameters. The following table summarizes these factors based on optimization studies for other plant-based compounds.

Parameter Impact on Yield Example from Related Research
Solvent Choice{% row-color (#F1F3F4) %} Polarity must match the target compound; water-ethanol mixtures are common for polyphenols. A 25% ethanol concentration was optimal for extracting polyphenols from Hyssopus officinalis [1].
Temperature Higher temperatures can increase yield but may degrade thermosensitive compounds. 80°C was effective for polyphenol extraction from sun-dried apricot and Hyssopus officinalis [2] [1].
Extraction Time Sufficient time is needed for compound diffusion, but prolonged exposure can lead to degradation. 150 minutes was optimal for conventional stirring extraction of Hyssopus officinalis polyphenols [1].
Technique{% row-color (#F1F3F4) %} Modern techniques (e.g., ultrasound, PEF) can improve efficiency and yield over conventional methods. Ultrasonic power at 34% was part of the optimized condition for apricot polyphenols [2]. Pulsed Electric Field (PEF) is also recognized as a green technique [1].

Methodologies for Systematic Optimization

To systematically navigate these parameters, you can employ the following established experimental methodologies:

  • Response Surface Methodology (RSM): This is a collection of statistical techniques for designing experiments, building models, and evaluating the effects of multiple factors to identify optimal conditions. For example, RSM was successfully used to determine that the optimal extraction conditions for polyphenols from Hyssopus officinalis were stirring with an ethanolic solvent at 80°C for 150 minutes [1]. A similar approach was applied to optimize ethanol extraction from sun-dried apricot [2].

  • Artificial Neural Networks (ANN): This computational model can be used to predict extraction outcomes based on input parameters. It can provide highly accurate predictions for complex, non-linear relationships in the extraction process [2].

The following diagram illustrates a general workflow for optimizing extraction yield using these methods:

Start Start: Define Optimization Goal P1 1. Preliminary Single-Factor Tests Start->P1 P2 2. Design of Experiments (DoE) P1->P2 P3 3. Model Fitting with RSM P2->P3 P4 4. Prediction with ANN P3->P4 Optional Step P5 5. Model Validation P4->P5 End Optimal Conditions P5->End

Frequently Asked Questions & Troubleshooting

Q1: My extraction yield is lower than expected. What are the first parameters I should check?

  • Check your solvent system. Ensure the solvent polarity is appropriate for this compound. Try a range of ethanol-water or methanol-water mixtures.
  • Verify the temperature. Confirm that the temperature is high enough to enhance solubility but not so high as to cause degradation. Run a test across a temperature gradient.
  • Confirm the solid-to-liquid ratio. A common ratio is 1:20 (g/mL), but if the solution is saturated, increasing the solvent volume can improve yield [1].

Q2: How can I improve the extraction process to make it more efficient or environmentally friendly?

  • Adopt green techniques. Consider using Ultrasound (US) or Pulsed Electric Field (PEF) treatment, which can reduce extraction time and solvent consumption [1].
  • Use green solvents. Deep Eutectic Solvents (DES) or certain ionic liquids are being explored as sustainable alternatives for solubility enhancement, though they may face scalability and regulatory challenges [3].

Q3: The extracted compound has poor solubility and bioavailability for further testing. What can I do? This is a common challenge. Consider these formulation strategies, which have been applied to other poorly soluble drugs and natural products:

  • Use solubility-enhancing excipients. Polymers like hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) can inhibit crystallization and enhance solubility [4].
  • Explore advanced formulations. Techniques such as solid dispersions, drug nanocrystals, liposomes, micelles, and complexation with cyclodextrins are well-established methods for improving the solubility and bioavailability of hydrophobic compounds [5] [4].

Moving Forward with this compound-Specific Research

To build upon this general framework, I suggest you:

  • Conduct a literature review to find any existing extraction data for this compound or very structurally similar flavonoids.
  • Begin laboratory experiments with the parameters and RSM approach outlined above to generate your own robust, proprietary dataset for this compound.

References

Frequently Asked Questions (FAQs) for Irigenin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common challenges and their solutions that researchers might encounter:

Q1: Why am I getting poor peak shape for Irigenin?

  • Cause: Poor peak shape (tailing or fronting) is often due to unwanted interactions between this compound and active sites on the chromatographic column.
  • Solution:
    • Mobile Phase Modification: Add a small concentration (e.g., 0.1%) of an acid like formic acid or phosphoric acid to the aqueous buffer. This suppresses the ionization of residual silanol groups on the column and the analyte, improving peak symmetry [1] [2].
    • Column Selection: Use a column specifically designed for acidic compounds or one with high-purity, heavily covered silica to minimize silanol interactions.

Q2: How can I improve the separation of this compound from its impurities or plant matrix components?

  • Cause: The current chromatographic conditions do not provide sufficient resolution.
  • Solution:
    • Adjust Mobile Phase: Systematically fine-tune the ratio of organic solvent (e.g., Acetonitrile, Methanol) to aqueous buffer. A smaller change (e.g., 65:35 to 60:40) can significantly impact resolution [2].
    • Optimize Gradient Program: If using a gradient elution, adjust the slope and timing of the organic phase increase to better separate co-eluting compounds.
    • Change Column Temperature: As noted in other methods, maintaining the column at a specific temperature (e.g., 30-40°C) can enhance reproducibility and separation efficiency [1] [2].

Q3: My method lacks sensitivity for low concentrations of this compound. What can I do?

  • Cause: The detection parameters or sample preparation are not optimized for low-level detection.
  • Solution:
    • UV Detection: Set the detector to the wavelength of maximum absorption for this compound. If unknown, perform a UV scan to determine the optimal wavelength [1].
    • Sample Preparation: Concentrate the sample extract or use a larger injection volume.
    • Consider Advanced Detection: For complex matrices or very low concentrations, coupling HPLC with Mass Spectrometry (LC-MS) provides superior sensitivity and selectivity.

Troubleshooting Guide: Common HPLC Issues and Actions

The following table outlines typical problems, their potential causes, and recommended corrective actions.

Problem Potential Causes Corrective Actions
Low Recovery Incomplete extraction, adsorption losses, compound degradation Optimize extraction solvent, time, and technique; use inert vials/lines; protect samples from light [3].
Poor Reproducibility Inconsistent sample preparation, column degradation, mobile phase pH variation, pump fluctuations Standardize sample prep procedures; replace aging column; prepare fresh, buffered mobile phase; check instrument performance [1] [2].
High Background Noise Contaminated mobile phase, dirty flow cell, column bleed Use high-purity reagents; clean the detector flow cell; replace the column if bleed is excessive [2].
Peak Tailing Column overloading, active sites in column/system, dead volume Dilute sample or inject less; use a mobile phase modifier; check for and eliminate system leaks or voids [2].
Retention Time Drift Mobile phase composition change, column temperature fluctuation, column equilibration time insufficient Prepare mobile phase accurately precisely; use a column heater; ensure system is fully equilibrated before analysis [1] [2].

Experimental Protocol for HPLC Method Development and Validation

This workflow provides a general methodology that you can adapt specifically for this compound.

cluster_CP Parameter Selection cluster_V Validation Steps Start Start Method Development CP Chromatographic Parameter Selection Start->CP OP Optimization of Parameters CP->OP C1 Column Selection: C18, C8, etc. C2 Mobile Phase: Buffer pH, Organic Modifier C3 Detection: Wavelength (UV Scan) C4 Flow Rate & Temperature V Method Validation OP->V F Final Method V->F V1 Specificity V2 Linearity V3 Accuracy & Precision V4 LOD & LOQ V5 Robustness

Method Development Workflow
  • Sample Preparation: Extract this compound from your specific matrix (e.g., plant material) using a suitable solvent (e.g., Methanol, Ethanol) via techniques like sonication or reflux.
  • Chromatographic Conditions:
    • Column: Begin with a reversed-phase C18 column (e.g., 150-250 mm x 4.6 mm, 5 µm), which is the most common choice for compounds like flavonoids [1] [2].
    • Mobile Phase: A mixture of a water-based buffer and an organic solvent is typical. Common choices are:
      • Buffer: 0.1% Orthophosphoric Acid (OPA) [1] or Triethylamine (TEA) Buffer [2].
      • Organic Modifier: Acetonitrile or Methanol.
      • Start with an isocratic elution (e.g., 40-60% organic modifier) or a shallow gradient.
    • Detection: Use a UV-Vis or PDA detector. The optimal wavelength for this compound should be determined experimentally, but it often falls within the UV range (e.g., 270-330 nm) [1].
    • Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30-40°C are standard starting points [1] [2].
  • Optimization: Systematically adjust the mobile phase ratio, pH, gradient program, and temperature to achieve optimal resolution, peak shape, and run time.
Method Validation Parameters

Once the method is developed, it must be validated as per ICH guidelines. The table below summarizes the key parameters to evaluate [4] [1] [2].

Validation Parameter Objective Recommended Procedure for this compound
Specificity Confirm the method distinguishes this compound from impurities and matrix. Inject blank matrix, standard, and sample. Check for baseline resolution of the this compound peak.
Linearity & Range Demonstrate the detector response is proportional to analyte concentration. Prepare and analyze a series of standard solutions (e.g., 5 concentration levels). The correlation coefficient (r²) should be >0.999.
Accuracy (Recovery) Determine the closeness of measured value to the true value. Spike known amounts of this compound into the matrix. Mean recovery of 98-102% is typically acceptable.
Precision Evaluate the closeness of repeated measurements. Perform repeatability (intra-day) and intermediate precision (inter-day, different analyst). %RSD should typically be <2% [2].
LOD & LOQ Establish the lowest detectable and quantifiable levels. LOD = 3.3σ/S, LOQ = 10σ/S (σ: noise, S: slope of calibration curve). Based on other studies, LOQ values can be in the low µg/mL range [1].
Robustness Assess the method's reliability under small, deliberate changes. Vary parameters like mobile phase ratio (±2%), temperature (±2°C), and flow rate (±0.1 mL/min). The method should remain unaffected.

Key Considerations for Your Technical Center

  • Leverage Existing Knowledge: While a specific method for this compound wasn't found, the principles for analyzing similar natural products (like galanthamine [4] or other flavonoids) are directly applicable.
  • Document Everything: For a support center, maintaining detailed records of every problem encountered and its solution is crucial for building a robust knowledge base.
  • Instrument-Specific Variations: Remember that troubleshooting steps might slightly differ based on the brand and model of the HPLC instrument being used.

References

Troubleshooting Guide: Compound Stability in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

The stability of a compound in a cell culture medium can be influenced by many factors. The table below outlines common issues and potential solutions based on general cell culture practice and studies of unstable components like thiamin and cystine [1] [2].

Issue Potential Causes Recommended Solutions
Rapid Compound Degradation Oxidation, interaction with media components, exposure to light, non-neutral pH Use fresh media; add antioxidant; protect from light; adjust to physiological pH (7.0-7.4); use stabilized peptide analogs (e.g., cQrex KC for cystine) [1] [2].
Low Solubility Physicochemical limits of the compound in aqueous solution Use DMSO stock solutions; employ highly soluble peptide derivatives if available; pre-dissolve compound in a compatible solvent before adding to media [2].
Inconsistent Experimental Results Degradation during storage, batch-to-batch media variability, unstable stock solutions Prepare fresh stock solutions for each experiment; use a single, consistent media batch; characterize and store stock solutions properly (e.g., -80°C) [1].
Unexpected Cell Toxicity Toxic degradation products, solvent cytotoxicity (e.g., DMSO concentration too high) Identify degradation products (e.g., via LC-MS/MS); ensure final solvent concentration is non-toxic (e.g., DMSO <0.1-0.5%) [1].
Loss of Bioactivity Instability at culture temperature (37°C), enzymatic modification by cells Test conditioned media over time to measure activity loss; use more stable structural analogs; use a backbone media formulation, adding unstable components just before use [1].

Experimental Protocol: Assessing Compound Stability

This protocol is adapted from methodologies used to study the stability of thiamin and other components in cell culture feeds [1]. It provides a systematic approach to evaluate the stability of your compound of interest, such as irigenin.

1. Preparation of Stock Solutions and Media

  • Stock Solution: Prepare a concentrated stock solution of the compound. Dimethyl sulfoxide (DMSO) is a common solvent. Filter-sterilize (0.22 µm) and aliquot the stock for single-use to avoid freeze-thaw cycles. Store at -80°C [3].
  • Treatment Media: Spike the compound from the stock solution into the cell culture medium to achieve the desired working concentration. A vehicle control (e.g., medium with the same concentration of DMSO but no compound) must be prepared in parallel [1].

2. Stability Study Design and Sampling

  • Incubation Conditions: Divide the treatment media into aliquots in sterile culture vessels. Incubate them under standard cell culture conditions (37°C, 5% CO₂) for the duration of your experiment (e.g., up to 7 days). Protect samples from light by using light-protected tubes or wrapping vessels in foil, especially if the compound is light-sensitive [1].
  • Sampling Time Points: Collect samples at multiple time points (e.g., 0, 24, 48, 72, 96 hours) for analysis. At each time point, collect a sample and immediately freeze it at -20°C or -80°C to halt any further degradation until analysis [1].

3. Analytical Methods for Stability Assessment

  • LC-MS/MS Analysis: This is the most powerful method for direct stability assessment.
    • Use Ultra Performance Liquid Chromatography (UPLC) coupled with a high-resolution mass spectrometer (e.g., Q-TOF) [1].
    • Identify the compound: Compare the chromatogram and mass spectrum of your sample against a fresh standard to confirm its identity.
    • Quantify degradation: Monitor the peak area of the parent compound over time to calculate its half-life.
    • Identify degradants: Use data-dependent MS/MS acquisition to fragment new peaks that appear over time. Propose putative structures for these degradation products [1].

4. Functional Assay in Cell-Based System

  • To correlate chemical stability with bioactivity, treat cells with both freshly prepared and pre-incubated (e.g., for 48 hours at 37°C) media containing the compound.
  • Measure relevant biological endpoints (e.g., cell viability, target protein expression, signaling pathway activity) to determine if the compound's activity is lost over time due to degradation [4].

Experimental Workflow and Stability Factors

The following diagrams summarize the key experimental steps and major factors that influence compound stability.

G Start Start Stability Assessment Prep 1. Prepare Stock Solution & Media Start->Prep Incubate 2. Incubate Media Samples (37°C, protect from light) Prep->Incubate Analyze 3. Analyze Samples via LC-MS/MS Incubate->Analyze Function 4. Perform Functional Cell Assay Analyze->Function Result Result: Stability Profile & Bioactivity Function->Result

G Stability Compound Stability Temp Temperature (37°C) Stability->Temp Light Light Exposure Stability->Light pH Media pH Stability->pH Oxidants Reactive Oxygen Species Stability->Oxidants Components Interaction with Media Components Stability->Components

I hope this structured guide provides a solid foundation for you to investigate the stability of this compound. Should you obtain specific data for this compound, these protocols and tables can be refined to create a precise technical support document for your compound.

References

Troubleshooting Guide: Cytotoxicity Variability

Author: Smolecule Technical Support Team. Date: February 2026

A systematic approach is key to identifying and resolving the root causes of variability in your cytotoxicity results.

Problem Area Potential Causes Recommended Solutions

| Test Compound | Low solubility, solvent toxicity, instability, adsorption to tubes/plates [1] | • Standardize solvent & concentration (e.g., <0.1-1% v/v). • Use fresh stock solutions. • Use low-adsorption labware [1]. | | Cell System | Passage number too high, mycoplasma contamination, inconsistent seeding density or viability [1] | • Use low-passage cells. • Perform regular contamination checks. • Standardize seeding density & use high-viability stocks [1]. | | Assay Protocol | Inconsistent exposure times, temperature fluctuations during assay, inaccurate pipetting, improper formazan dissolution (for MTT) [1] | • Strictly control timing, temperature, and cell culture conditions (e.g., CO₂, humidity) [2] [1]. • Validate pipette calibration. • Follow assay kit protocols precisely [1]. |

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control for achieving reproducible cytotoxicity data? The most critical factors are the standardization of cell culture conditions and meticulous assay execution [1]. This includes using consistent cell passage numbers, accurate cell seeding density, controlled temperature and CO₂ levels, precise exposure times to the compound, and strict adherence to the protocol for the specific assay (e.g., MTT, XTT) [1].

Q2: Our negative control shows reduced cell viability. What could be wrong? This often points to issues with the solvent or the culture conditions [1]. First, ensure the concentration of the solvent used (e.g., DMSO) is non-toxic to your cell line. Second, check for cell culture contamination, such as mycoplasma. Finally, confirm that your culture medium is fresh and that the incubator environment is properly maintained [1].

Q3: We see high well-to-well variability. How can we reduce it? High variability is frequently due to inconsistent cell seeding or reagent dispensing [1]. Ensure you have a homogenous cell suspension when seeding and use calibrated pipettes. For assays involving formazan crystals like MTT, make sure they are fully dissolved before reading the absorbance [1].

Standardized Experimental Protocol for Cytotoxicity Testing

The following workflow outlines a general standardized protocol for assessing cytotoxicity in vitro, which can be adapted for testing Irigenin. Adhering to this structured process will significantly improve the reliability of your results [1].

G Start Start: Plan Experiment Cell 1. Cell Culture Setup - Use low-passage cells - Standardize seeding density - Ensure high viability Start->Cell Compound 2. Compound Preparation - Use non-toxic solvent - Prepare fresh stock solutions - Use low-adsorption labware Cell->Compound Exposure 3. Compound Exposure - Precise exposure duration - Controlled conditions (37°C, 5% CO₂) Compound->Exposure Assay 4. Cytotoxicity Assay - Follow kit protocol precisely - Ensure full dissolution (MTT) - Control temperature & timing Exposure->Assay Analysis 5. Data Analysis - Include controls (negative, positive) - Normalize data - Perform statistical tests Assay->Analysis End End: Interpret Results Analysis->End

Important Considerations for this compound

Since the search results do not contain specific data on this compound, you will need to adapt these general principles. Here are some points to consider:

  • Solubility and Stability: Investigate this compound's solubility profile and stability in different solvents and buffers to establish a reliable stock solution preparation method.
  • Mechanism of Action: Research if this compound has a known specific mechanism of cytotoxicity (e.g., targeting a particular signaling pathway). This could inform the choice of cell lines and the most relevant assays.
  • Cell Line Selection: The sensitivity to a compound can vary significantly between cell lines [2] [3]. Testing this compound on a panel of relevant cell lines could provide valuable insights into its specificity and potency.

References

Modern Delivery Platforms for Natural Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Although direct data on irigenin is limited, current advanced delivery systems for therapeutic compounds provide an excellent blueprint. The table below summarizes platforms that can be adapted for this compound to overcome its inherent challenges, such as poor solubility and stability [1] [2] [3].

Platform Key Mechanism Potential Advantage for this compound Primary Challenge
Extracellular Vesicles (EVs) [1] Natural lipid bilayer for biocompatibility & barrier penetration. Inherently immunologically neutral; could reduce immune clearance. Standardized loading of hydrophobic compounds like this compound [1].
Ligand-Targeted NPs (e.g., GLP-1R) [2] Surface-modified with targeting molecules (peptides, antibodies). Achieve tissue-specific delivery (e.g., to pancreatic or brain tissue). Potential immunogenicity; complex manufacturing [2].
Stimuli-Responsive NPs [3] Release cargo in response to pH, enzymes, or redox potential. Enables targeted release in tumor microenvironments (low pH, high enzymes). Requires precise tuning of trigger sensitivity [3].
Biomimetic Coatings [3] Coating with cell membranes (e.g., red blood cells, immune cells). Extends circulation time; enhances evasion of the immune system. Reproducible and scalable production [3].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when developing tissue-specific delivery systems.

Problem 1: Low Targeting Efficiency and Off-Target Accumulation
  • Check Ligand Density and Orientation: Confirm that targeting ligands (e.g., peptides for GLP-1R) on the nanoparticle surface have not been denatured during synthesis and are present at an optimal density for receptor binding [2].
  • Verify In Vivo Barriers: Remember that even targeted systems face physiological barriers. The formation of a "protein corona" in the bloodstream can mask targeting ligands. Using stealth coatings like PEG can help, but be aware of the "Accelerated Blood Clearance" (ABC) phenomenon with repeated dosing [3].
  • Characterize Receptor Expression: Validate that your target tissue indeed overexpresses the intended receptor. Heterogeneity in patient populations can affect efficacy, necessitating personalized strategies [2].
Problem 2: Inefficient Intracellular Drug Release
  • Optimize for Endosomal Escape: A major bottleneck is the entrapment and degradation of nanocarriers in endo-/lysosomes. Incorporate endosomolytic components, such as protonatable polymers that disrupt the endosomal membrane in acidic conditions [3].
  • Validate Stimulus-Responsiveness: For stimuli-responsive systems, test the trigger mechanism in vitro. For example, confirm that a pH-sensitive nanocarrier disassembles and releases its payload rapidly at pH 6.5-6.8 (tumor microenvironment) versus pH 7.4 (blood) [3].
Problem 3: Nanoparticle Instability and Toxicity
  • Control Physicochemical Parameters: Poor stability and aggregation can be caused by inconsistent particle size, polydispersity, or unstable lipid/polymer compositions. Rigorous control over manufacturing is critical for batch-to-batch reproducibility [2].
  • Assess Immunogenicity and Biosafety: The carrier components or the payload itself can trigger unwanted immune responses (e.g., via the RIG-I pathway) [4] [5]. Perform comprehensive immunotoxicity profiling. For inorganic materials, establish a clear understanding of long-term biodistribution and potential accumulation toxicity [2] [3].

Experimental Protocol: Testing a pH-Sensitive this compound Formulation

This is a generalized workflow for evaluating a pH-sensitive this compound-loaded nanocarrier in vitro.

Objective: To evaluate the loading efficiency, controlled release profile, and cytotoxicity of a pH-sensitive this compound nano-formulation.

Materials:

  • This compound standard
  • pH-Sensitive polymer (e.g., Poly(D, L-lactide-co-glycolide)-b-poly(histidine))
  • Dialysis membrane (MWCO appropriate for your NP size)
  • Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5
  • Cell line of interest (e.g., cancer cell line for tumor targeting)
  • MTT or CCK-8 assay kit

Method:

  • Nanoparticle Preparation & Characterization:

    • Prepare this compound-loaded nanoparticles using a validated method like nanoprecipitation or emulsion-solvent evaporation.
    • Determine Drug Loading (DL) and Encapsulation Efficiency (EE) using HPLC/UV-Vis after separating free drug via centrifugation or filtration.
      • Formula: EE% = (Amount of this compound in NPs / Total this compound used) x 100
      • Formula: DL% = (Weight of this compound in NPs / Total weight of NPs) x 100
    • Characterize the nanoparticles for size, polydispersity (PDI), and zeta potential using Dynamic Light Scattering (DLS).
  • In Vitro Drug Release Study:

    • Place a known amount of this compound-NPs in a dialysis bag immersed in release medium (PBS with 0.5% w/v Tween 80 to maintain sink conditions).
    • Perform the study under two conditions: pH 7.4 (simulating blood) and pH 5.5 (simulating tumor microenvironment or endosomes).
    • At predetermined time points, withdraw and replace a volume of the release medium. Quantify the released this compound using HPLC. Plot the cumulative release over time to generate a release profile [3].
  • Cytotoxicity Assay (MTT/CCK-8):

    • Seed cells in a 96-well plate and treat them with free this compound, blank NPs, and this compound-NPs at various concentrations for 24-48 hours.
    • Add MTT or CCK-8 reagent and incubate as per manufacturer's protocol.
    • Measure the absorbance. Calculate the cell viability percentage and the IC₅₀ value for each formulation. A successful targeted system should show significantly higher cytotoxicity (lower IC₅₀) for this compound-NPs compared to free drug, particularly at the relevant pH [3].

Experimental Workflow & Signaling Pathway

The following diagram illustrates the complete experimental workflow for developing and testing a tissue-specific nanocarrier, integrating the key steps from the protocol above.

G start Start: Define Target Tissue & Biological Stimulus p1 Design Nanocarrier (Ligand + Stimuli-Responsive Material) start->p1 p2 Synthesize & Physically Characterize Nanoparticles (NPs) p1->p2 d1 Physicochemical Data (Size, PDI, Zeta, DL%, EE%) p2->d1 Generates p3 In Vitro Release Study (pH 7.4 vs. pH 5.5) d2 Cumulative Release Profile p3->d2 Generates p4 In Vitro Cytotoxicity & Cellular Uptake Assay d3 IC₅₀ & Targeting Efficacy Data p4->d3 Generates p5 In Vivo Efficacy & Biodistribution Study d4 Final Efficacy & Safety Data p5->d4 Generates d1->p3 dec1 Release profile & stability acceptable? d2->dec1 d3->p5 end Data Analysis & Thesis/Publication d4->end dec1:sw->p1:n No dec1->p4 Yes

Since RIG-I activation is a common concern for immune-related toxicity with nanocarriers [4] [5], understanding its pathway is crucial for troubleshooting. The diagram below outlines the core RIG-I signaling cascade.

G ViralRNA Viral RNA/DNA or Self-RNA RIG_I RIG-I Sensor (CTD binds RNA, CARDs exposed) ViralRNA->RIG_I MAVS Adaptor Protein (MAVS/IPS-1/VISA) RIG_I->MAVS CARD-CARD Interaction TBK1_IKKe Kinase Complex (TBK1 / IKKε) MAVS->TBK1_IKKe IKK_Complex Kinase Complex (IKKα / IKKβ / IKKγ) MAVS->IKK_Complex IRF3_7 Transcription Factors (IRF3 / IRF7) TBK1_IKKe->IRF3_7 Phosphorylation NFkB Transcription Factor (NF-κB) IKK_Complex->NFkB IκB Degradation & Activation IFN Type I Interferons (IFN-α/β) IRF3_7->IFN Translocation to Nucleus & Gene Induction Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Translocation to Nucleus & Gene Induction note Note: Over-activation of this pathway by nanocarriers can cause immunotoxicity.

I hope this technical support center provides a robust starting point for your work with this compound. The field of targeted nanomedicine is advancing rapidly, and these modern platforms offer a clear path forward.

References

Analytical Method for Quantifying Irigenin in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

A sensitive and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous determination of irigenin and other compounds in rat plasma and urine [1].

Table: UHPLC-MS/MS Conditions for this compound Analysis [1]

Parameter Specification
Analytical Instrument UHPLC-MS/MS
Chromatographic Column Not specified in abstract
Ionization Mode Negative-ion mode for this compound
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution)
Sample Volume 300 µL of rat plasma
Internal Standard (IS) Kaempferol
Protein Precipitation Acetonitrile
LOQ Method is "sensitive" (specific value not stated in abstract)
Linear Range Fully validated method (specific range not stated in abstract)
Application Pharmacokinetic study in rats after oral administration of Rhizoma Belamcandae extract

Experimental Protocol: Sample Preparation and Workflow

Here is the detailed sample preparation methodology based on the cited study [1]. You can use this as a reference for your own experiments.

Workflow: Rat Plasma Sample Preparation for this compound Analysis

Start Start: Collect Rat Plasma Step1 1. Add Internal Standard Add Kaempferol (IS) to 300 µL plasma Start->Step1 Step2 2. Protein Precipitation Add Acetonitrile Step1->Step2 Step3 3. Vortex and Centrifuge Vortex mix, then centrifuge Step2->Step3 Step4 4. Collect Supernatant Step3->Step4 Step5 5. Analyze Inject into UHPLC-MS/MS system Step4->Step5

Procedure Details:

  • Sample Aliquoting: Pipette 300 µL of rat plasma into a microcentrifuge tube [1].
  • Internal Standard Addition: Add a known concentration of the internal standard, kaempferol, to the plasma sample [1].
  • Protein Precipitation: Add acetonitrile (volume typically 2-3 times the plasma volume) to precipitate plasma proteins. Cap the tube securely [1].
  • Vortex and Centrifuge: Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing. Then, centrifuge the samples at high speed (e.g., 12,000-15,000 rpm) for 10-15 minutes to form a solid pellet of precipitated proteins [1].
  • Supernatant Collection: Carefully transfer the clear supernatant (the liquid layer on top) to a new, clean vial or a well-plate compatible with your UHPLC-MS/MS autosampler.
  • Chromatographic Analysis: Inject an aliquot (e.g., 1-10 µL) of the prepared supernatant into the UHPLC-MS/MS system for analysis under the conditions summarized in the table above [1].

Frequently Asked Questions & Troubleshooting

Here are some common challenges and guidance based on general analytical principles and the provided research context.

Q1: What could cause a weak or inconsistent this compound signal in the MS detector?

  • Check Ionization Mode: Confirm your mass spectrometer is set to the correct ionization mode. The study by Zhang et al. indicates that this compound ionizes more efficiently in the negative-ion mode [1].
  • Review Sample Cleanup: Incomplete protein precipitation can lead to ion suppression in the MS source. Ensure the acetonitrile-to-plasma ratio is sufficient and that the centrifugation step is performed correctly to obtain a clean supernatant.
  • Verify Mobile Phase: Use high-purity solvents and reagents (like the 0.1% formic acid) to prevent background noise and contamination that can suppress the analyte signal.

Q2: The peaks for this compound and the internal standard are not well-separated. How can I improve the chromatography?

  • Optimize the Gradient: The cited method uses a gradient elution with acetonitrile and 0.1% formic acid in water [1]. You may need to fine-tune the gradient profile (the rate and proportion of organic solvent increase) to achieve better separation. A slower gradient can often improve resolution.
  • Column Condition: If the chromatographic column is old or has been used for many samples, it may be degraded. Consider replacing the column or using a guard column to protect it.

Q3: How can I obtain pharmacokinetic parameters for this compound from my concentration-time data?

  • Use Pharmacokinetic Software: After quantifying this compound concentrations in plasma samples at various time points, you can use specialized pharmacokinetic software (e.g., NONMEM, Phoenix WinNonlin) to fit the data.
  • Apply a Model: The data can be analyzed using non-compartmental analysis (NCA) to determine key parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), and half-life (t½) [2] [1]. For more complex analysis, a population pharmacokinetic (PPK) model with a nonlinear mixed-effects modeling approach can be applied [2].

Experimental Design Considerations

  • Procurement: Iridin, a glycoside form of this compound found in the source plant, is completely transformed into its aglycone (this compound) in humans [1]. This is a critical metabolic step to consider when designing experiments and interpreting data.
  • Method Adaptation: The protocol described is for rat plasma. If you are working with human plasma, the method may require re-validation to account for differences in matrix composition and potential interferences.

References

reducing Irigenin off-target effects

Author: Smolecule Technical Support Team. Date: February 2026

How to Detect Off-Target Effects

Before reducing off-target effects, you must first be able to detect them. The table below summarizes key methodologies.

Method Principle Application Scenario Key Advantages Key Limitations
Whole Genome Sequencing (WGS) [1] [2] Sequences the entire genome before and after treatment to identify all changes. Critical for characterizing novel compounds or pre-clinical safety profiling. Unbiased and comprehensive. Expensive; complex data analysis [1] [2].
Candidate Site Sequencing [2] Targets and sequences genomic sites with high similarity to the intended target. Efficient follow-up when potential off-target sites can be predicted. Cost-effective; focused. Relies on prior knowledge; may miss unexpected sites [2].
RNA-Seq [2] High-throughput sequencing of the entire transcriptome to observe global gene expression changes. Identifying unintended phenotypic or signaling changes from treatment. Directly measures functional consequences (gene expression). Does not distinguish between direct and indirect effects [2].
ChIP-Seq (Chromatin Immunoprecipitation followed by sequencing) [1] [2] Identifies all genomic locations where a protein of interest (or a drug-bound target) binds. Confirming a compound's binding is restricted to its intended genomic sites. Provides direct evidence of binding. Technically challenging; requires a specific antibody [1] [2].

The following workflow provides a logical pathway for applying these methods in an investigation:

Start Start: Suspected Off-Target Effect A In Silico Prediction (Use bioinformatics tools) Start->A B Hypothesis-Driven Testing (Candidate Site Sequencing) A->B If candidates are found C Unbiased Screening (Whole Genome Sequencing) A->C If no clear candidates E Identify Off-Target(s) B->E D Functional Impact Analysis (RNA-Seq, Phenotypic Assays) C->D D->E

Strategies to Reduce Off-Target Effects

Once off-targets are identified, you can employ strategies to mitigate them. These principles can be applied to the optimization of small molecules like Irigenin.

Strategy Mechanism of Action Considerations for Small Molecules
Structure & Formulation Optimization Modifying the core chemical structure or delivery system (e.g., liposomes, nanoparticles) to enhance target specificity and reduce non-specific binding. This is the primary method for small molecules. Analogs or prodrugs of this compound can be designed and tested for improved selectivity [3].
Optimal Concentration & Exposure Time Using the minimum effective dose and shortest exposure time necessary to achieve the desired on-target effect. High concentrations and prolonged exposure increase the risk of off-target interactions. Careful dose-response and time-course studies are essential [4].
Combination Therapy Using a lower dose of this compound in combination with other specific agents to achieve the therapeutic effect through synergistic action. Can reduce the burden on any single pathway, potentially minimizing off-target effects associated with high doses of a single compound [5].

A General Protocol for an Off-Target Assessment Study

This protocol provides a adaptable framework for conducting an off-target assessment, which you can tailor for this compound.

Objective: To systematically identify and quantify the off-target effects of a candidate drug in a mammalian cell line.

1. Reagents and Materials [6]

  • Test Compound: this compound and/or its optimized analogs.
  • Cell Line: Relevant cell line for your disease model (e.g., HEK293, HeLa, or a primary cell line).
  • Controls: Vehicle control (e.g., DMSO), and a positive control compound with known off-target effects if available.
  • Culture Reagents: Appropriate cell culture medium, serum, antibiotics, trypsin-EDTA.
  • Lysis and Analysis Kits: Total RNA extraction kit, DNA extraction kit, reagents for cDNA synthesis and qPCR (if performing candidate sequencing).

2. Equipment [6]

  • Class II Biosafety Cabinet
  • CO₂ Incubator
  • Centrifuge
  • Water Bath or Thermonixer
  • Nanodrop Spectrophotometer
  • Next-Generation Sequencer (can be through a core facility or service)
  • Real-Time PCR Machine (for validation)

3. Procedure 1. Cell Seeding and Treatment: Seed cells in multiple T-25 flasks or 6-well plates and allow them to adhere overnight. Treat cells with: * Experimental Group: The Minimum Effective Concentration (MEC) of this compound. * High-Dose Group: A concentration 5-10x the MEC to stress the system and reveal potential off-targets. * Vehicle Control Group: An equal volume of the vehicle alone. * Incubate for the duration of your standard assay (e.g., 24, 48, 72 hours) [4]. 2. Harvesting Material: * For DNA Analysis: Harvest a portion of the cells from each group for genomic DNA extraction, following the manufacturer's protocol for your DNA kit. * For RNA Analysis: Harvest the remaining cells for total RNA extraction. Assess RNA quality and integrity (e.g., using a Bioanalyzer or by ensuring an A260/A280 ratio >1.8) [6]. 3. Library Preparation and Sequencing: * Prepare sequencing libraries from the extracted DNA and RNA according to the standards for WGS and RNA-Seq, respectively. * Perform sequencing on an appropriate platform (e.g., Illumina) to a sufficient depth (e.g., 30x coverage for WGS, 20-30 million reads per sample for RNA-Seq) [1]. 4. Data Analysis: * WGS Data: Map sequences to the reference human genome. Call single nucleotide variants (SNVs), insertions, and deletions (indels) in treated samples compared to the vehicle control. * RNA-Seq Data: Perform differential gene expression analysis. Identify genes and pathways that are significantly upregulated or downregulated in treated groups versus control. 5. Validation: * Select key off-target candidates (e.g., unexpected genetic variants from WGS or highly dysregulated genes from RNA-Seq) for validation using an orthogonal method. * Use Sanger Sequencing to validate specific genetic variants. * Use quantitative RT-PCR (qRT-PCR) to confirm changes in gene expression in an independent replicate experiment [2].

4. Troubleshooting [4]

  • No Off-Targets Detected: Consider increasing the treatment concentration or duration as a stress test. Ensure the sequencing depth is sufficient to detect low-frequency events.
  • Excessive Cell Death: This confounds results. Re-optimize the treatment to use the minimum effective dose that induces the desired on-target effect without overwhelming toxicity.
  • High Background in Controls: Ensure reagents are not contaminated and that the vehicle control is properly handled. Include a "no treatment" control alongside the vehicle control to rule out vehicle effects.

Frequently Asked Questions

Q1: My initial experiments suggest this compound has off-target effects. What is the very first thing I should do? Review your experimental conditions, especially the concentration. Off-target binding is often concentration-dependent. The first step is to conduct a careful dose-response curve to find the minimum effective concentration for your desired on-target effect and use that for all subsequent experiments [4] [2].

Q2: I've identified a potential off-target. How can I confirm it is directly caused by this compound and not an indirect effect? A direct binding assay is the gold standard. If the off-target is a protein, techniques like Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA) can directly probe whether this compound binds to the protein. For genomic off-targets, ChIP-Seq could be adapted if a specific antibody for the this compound-target complex is available [1] [2].

Q3: Whole Genome Sequencing is too expensive for my project. What is a good alternative? A hypothesis-driven approach is cost-effective. If you know the primary target of this compound, you can use bioinformatics to identify proteins or pathways with high structural or sequence similarity. You can then specifically test this compound's activity against these top candidate targets using functional or binding assays [2].

References

Irigenin vs other isoflavones anti-cancer effects

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanistic Insights

The anti-cancer effects of these compounds are mediated through complex interactions with cellular signaling pathways.

isoflavone_mechanisms cluster_pathways Key Signaling Pathways in Cancer Genistein Genistein PI3K_AKT PI3K/AKT (Promotes cell survival) Genistein->PI3K_AKT Inhibits MAPK MAPK/ERK (Cell proliferation) Genistein->MAPK Inhibits Apoptosis Apoptosis Regulators (Bax, Bcl-2, Caspases) Genistein->Apoptosis Inhibits Wnt Wnt/β-catenin (Cell proliferation) Genistein->Wnt Inhibits Daidzein Daidzein Daidzein->Apoptosis Activates ROS Reactive Oxygen Species (ROS) Daidzein->ROS Activates Glycitein Glycitein Glycitein->MAPK Modulates Glycitein->ROS Modulates Irigenin This compound This compound->PI3K_AKT Inhibits This compound->MAPK Inhibits This compound->Apoptosis Inhibits YAP YAP/β-catenin (Tumor growth) This compound->YAP Inhibits CellCycle Cell Cycle Proteins (Cyclins, CDKs) This compound->CellCycle Inhibits

Fig: Simplified overview of how different isoflavones interact with key cancer-related signaling pathways. Arrows indicate the general effect (inhibition or activation).

Summary of Key Experimental Evidence

The following table outlines the experimental approaches used to gather the data on these isoflavones.

Isoflavone Typical Experimental Models Key Assays & Methodologies
This compound Human glioblastoma (DBTRG, C6), lung carcinoma (A549, NCI-H522), colon cancer (Coca-2) cell lines; mouse xenograft models [1] [2] CCK-8 assay for viability, flow cytometry (cell cycle, apoptosis), wound healing & Transwell migration, Western blot (YAP, β-catenin, Caspase-3, Cyclin B1) [1]
Genistein Various cancer cell lines (e.g., HL-60, MCF-7, HCT116), animal models [3] MTT assay, flow cytometry, Western blot (Bax, Bcl-2, caspases, p-Akt), electrophoretic mobility shift assay (EMSA) for NF-κB, miRNA expression analysis [3] [4]
Daidzein MCF-7 breast cancer cells [5] MTT assay, Annexin V-FITC/PI staining by flow cytometry, Caspase-Glo 3/7 assay, DCFDA assay for ROS, Western blot (Bax, Bcl-2, ER-α/β) [5]
Glycitein AGS human gastric cancer cells [6] MTT assay, flow cytometry (apoptosis, cell cycle, ΔΨm, ROS), Western blot (MAPK, STAT3, NF-κB pathway proteins) [6]

Research Implications and Future Directions

The experimental data indicates that these isoflavones, particularly this compound, function as multi-target agents. Their ability to modulate several crucial pathways simultaneously makes them attractive for cancer therapy, potentially overcoming the limitations of single-target drugs [7] [3] [2].

  • This compound's Potential: Its demonstrated efficacy in aggressive cancers like glioblastoma, coupled with its action on the YAP/β-catenin pathway (a key regulator of tumor growth and therapy resistance), positions it as a particularly promising candidate for further development [1].
  • Overcoming Limitations: A significant challenge for clinical application is the poor solubility and bioavailability of natural isoflavones. Research into nano-formulations is ongoing to enhance their delivery and efficacy [4] [8].

References

Irigenin selective COX-2 vs COX-1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of COX Inhibition

The table below summarizes the available in vitro experimental data for Irigenin and common NSAIDs, allowing for a direct comparison of their potency (IC₅₀) and selectivity for COX-2 over COX-1.

Compound COX-1 IC₅₀ (µg/mL) COX-2 IC₅₀ (µg/mL) Selectivity Index (COX-1/COX-2 IC₅₀) Source / Reference
This compound >10 µM* 47.90 µg/mL (PF) / 2.07 µM* (HpIMPDH) >4.83 (based on µM values) [1] Scientific Reports (2022) [1]
Iris confusa Polar Fraction (PF) 112.08 ± 0.60 47.90 ± 1.50 2.34 [1] Scientific Reports (2022) [1]
Celecoxib >100 µM (15 µg/mL) 6.86 - 5000 ng/mL (Cmax range) >10 (Clinical doses) [2] [3] PMC (2024), StatPearls [2] [3]
Diclofenac Information missing Information missing Relatively high COX-2 selectivity [2] PMC (2024) [2]
Ibuprofen Information missing Information missing Low COX-2 selectivity [3] StatPearls (2025) [3]
Flurbiprofen Information missing Information missing Low COX-2 selectivity [2] PMC (2024) [2]

Key takeaways from the data:

  • Promising Selectivity of this compound: The data indicates that this compound possesses a significant degree of selectivity for COX-2. Its reported IC₅₀ for COX-1 is >10 µM, while it inhibits COX-2 at 2.07 µM in a specific assay, giving it a selectivity index greater than 4.83 [1].
  • Comparison to Conventional NSAIDs: Conventional NSAIDs like ibuprofen and flurbiprofen are considered non-selective or have low COX-2 selectivity [2] [3]. Diclofenac has relatively high COX-2 selectivity, and celecoxib is a well-known COX-2 selective inhibitor with a high selectivity index [2] [3].
  • Context of the HpIMPDH Inhibition: It is important to note that the most potent IC₅₀ value for this compound (2.07 µM) is from its inhibition of H. pylori inosine-5′-monophosphate dehydrogenase (HpIMPDH), which is a different, bacterium-specific enzyme linked to the anti-H. pylori activity, not direct COX-2 inhibition [1]. The direct COX-2 inhibition for the fraction containing this compound was 47.90 µg/mL [1].

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of this data, here are the methodologies from the key studies.

Anti-H. pylori and COX Inhibition Assay (Source: Scientific Reports, 2022) [1]

This study provides the core data for this compound and its source plant, Iris confusa.

  • Anti-H. pylori Activity (MTT Assay):
    • Method: The anti-H. pylori activity of the polar fraction (PF) and isolated compounds was evaluated against H. pylori ATCC 700392 using the microwell dilution method. Clarithromycin was used as a standard reference drug. The minimum inhibitory concentration (MIC) was determined [1].
    • Key Finding: The PF of I. confusa exhibited significant anti-H. pylori activity with an MIC of 62.50 µg/mL [1].
  • COX-1/COX-2 Inhibitory Activity:
    • Method: The inhibitory activity against ovine COX-1 and human recombinant COX-2 enzymes was assessed colorimetrically using a commercial COX inhibitor screening assay kit. Test samples and standards (ibuprofen and celecoxib) were prepared in DMSO and subjected to eight two-fold dilutions in a 96-well plate. The IC₅₀ values were calculated [1].
    • Key Finding: The PF showed COX-1 and COX-2 IC₅₀ values of 112.08 µg/mL and 47.90 µg/mL, respectively. This compound was identified as the most potent isolated compound from this fraction [1].
  • HpIMPDH Inhibitory Assay:
    • Method: The most biologically active compound, this compound, was tested for its selective inhibitory potential against H. pylori inosine-5′-monophosphate dehydrogenase (HpIMPDH) and compared to its effect on the human enzyme (hIMPDH2) [1].
    • Key Finding: this compound showed a promising IC₅₀ of 2.07 µM against HpIMPDH with low activity against hIMPDH2 (IC₅₀ > 10 µM), confirming its selectivity for the bacterial target [1].
Whole Blood Assay for COX Inhibition (Source: PMC, 2024) [2]

This recent study offers a robust methodology for evaluating COX inhibition in a more physiologically relevant model.

  • Method: Human blood from healthy volunteers was collected. For the COX-1 assay, anticoagulant-free blood was mixed with the drug and incubated, allowing for clot formation. The supernatant was then collected after centrifugation. For the COX-2 assay, heparinized blood was treated with lipopolysaccharide (LPS) to induce COX-2 expression before incubation with the drug [2].
  • Quantification: The production of thromboxane B2 (TXB2) in the serum (for COX-1) and prostaglandins in the plasma (for COX-2) was measured by ELISA to determine the inhibitory activity of the drugs [2].

Mechanism of Action and Signaling Pathway

This compound's anti-inflammatory and potential anti-cancer effects are linked to its ability to modulate key cellular signaling pathways. The following diagram illustrates these mechanisms, particularly its role in inducing apoptosis and inhibiting inflammatory mediators.

G cluster_1 Apoptosis Pathways cluster_2 Inflammatory Pathways cluster_3 Signaling Pathways Modulated This compound This compound COX2 COX2 This compound->COX2 Inhibits iNOS iNOS This compound->iNOS Inhibits PI3K_AKT PI3K_AKT This compound->PI3K_AKT Inhibits MAPK MAPK This compound->MAPK Downregulates Apoptosis Apoptosis Inflammatory_Mediators Inflammatory_Mediators COX2->Inflammatory_Mediators Produces iNOS->Inflammatory_Mediators Produces Extrinsic_Pathway Extrinsic_Pathway PI3K_AKT->Extrinsic_Pathway Suppresses Intrinsic_Pathway Intrinsic_Pathway MAPK->Intrinsic_Pathway Affects Bax_Bak Bax_Bak Intrinsic_Pathway->Bax_Bak Activates DeathReceptor DeathReceptor Extrinsic_Pathway->DeathReceptor Binds Ligand Cytochrome_C Cytochrome_C Bax_Bak->Cytochrome_C Releases Caspase9 Caspase9 Cytochrome_C->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes FADD FADD DeathReceptor->FADD Forms Caspase8 Caspase8 FADD->Caspase8 Activates Caspase8->Caspase3 Activates

Diagram: Proposed Signaling Pathways of this compound's Anti-inflammatory and Pro-apoptotic Effects. This diagram synthesizes findings from multiple studies [1] [4] [5]. This compound exerts its effects by:

  • Inhibiting Inflammatory Mediators: Directly suppressing the expression and activity of COX-2 and inducible nitric oxide synthase (iNOS), key enzymes that produce inflammatory mediators like prostaglandins and nitric oxide [1] [5].
  • Inducing Apoptosis: Promoting programmed cell death in cancer cells by modulating signaling pathways. It inhibits the PI3K/AKT pathway, a key survival signal, and downregulates the MAPK pathway [4]. This modulation can lead to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, culminating in cell death [4].

Conclusion and Research Implications

  • Dual Anti-inflammatory and Anti-H. pylori Activity: Its combination of selective COX-2 inhibition and potent, selective action against H. pylori positions it as a novel candidate for managing infections and associated inflammation, which can predispose to cancer [1].
  • Multi-Target Anti-Cancer Potential: Beyond inflammation, this compound can induce apoptosis in cancer cells by targeting critical pathways like PI3K/AKT and MAPK, suggesting a broader therapeutic application [4].

Further research, including in vivo studies and direct head-to-head comparisons with a wider range of NSAIDs using standardized assays like the whole blood method, is essential to fully validate its therapeutic potential and selectivity.

References

Irigenin YAP inhibition vs standard chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below outlines the distinct mechanisms through which Irigenin and standard chemotherapy agents exert their anti-cancer effects.

Feature This compound (YAP Inhibitor) Standard Chemotherapy
Primary Target Yes-associated protein (YAP) in the Hippo signaling pathway [1] [2] DNA, RNA, or enzymes involved in cell division (e.g., topoisomerases, microtubules)
Molecular Mechanism Decreases YAP expression and suppresses β-catenin signaling; inhibits YAP/TAZ-TEAD complex formation [1] [3] [4] Directly damages DNA, inhibits DNA synthesis, or disrupts microtubule function

| Cellular Outcomes | - Induces G2/M cell cycle arrest

  • Promotes apoptosis
  • Inhibits cell migration [1] [2] | - Induces DNA damage response
  • Triggers apoptosis or necrosis
  • Inhibits cell division | | Key Pathway | Hippo/YAP signaling pathway [1] [5] | P53, DNA damage repair, and apoptosis pathways |

Experimental Data on this compound

The anti-cancer effects of this compound, mediated through YAP inhibition, have been demonstrated in preclinical models, particularly in glioblastoma (GBM).

Experimental Model Key Findings on this compound Reference

| In Vitro (GBM Cell Lines) | - Proliferation: Inhibited cell viability (IC₅₀ ~50 µM)

  • Cell Cycle: Arrested cycle at G2/M phase; decreased Cyclin B1
  • Apoptosis: ~10-16% increase; ↑cleaved-caspase-3, ↑Bax, ↓Bcl-2
  • Migration: Suppressed migration; ↓MMP-2, ↓MMP-9 mRNA | [1] [2] | | In Vivo (GBM Xenograft Mice) | Inhibited tumor growth through inactivation of YAP [1] [2] | [1] [2] | | Rescue Experiment | Overexpression of YAP partially restored GBM cell proliferation, confirming YAP targeting [1] [2] | [1] [2] |

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the key this compound studies.

  • Cell Viability (CCK-8) Assay: GBM cells (e.g., DBTRG, C6) were treated with a range of this compound concentrations (e.g., 0-100 µM) for 24 and 48 hours. After adding CCK-8 solution, absorbance was measured at 450 nm to determine cell viability and IC₅₀ values [1].
  • Apoptosis Assay (Flow Cytometry): Cells treated with this compound were stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (early and late) was quantified using flow cytometry [1].
  • Protein Level Analysis (Western Blotting): Total proteins were extracted from treated cells. Expression levels of key proteins (YAP, β-catenin, cleaved-Caspase-3, Bax, Bcl-2, Cyclin B1) were analyzed using specific primary antibodies and chemiluminescent detection [1] [2].
  • In Vivo Efficacy (Xenograft Model): Mice implanted with GBM cells were administered this compound. Tumor volumes and weights were measured over time to assess the inhibitory effect of this compound on tumor growth [1] [2].

Visualizing the Mechanisms

The following diagrams illustrate the core signaling pathways targeted by this compound and standard chemotherapy, highlighting their distinct mechanisms of action.

cluster_hippo Hippo Pathway 'ON' (Tumor Suppressive) cluster_hippo_off Hippo Pathway 'OFF' (Pro-Tumor) MST MST SAV SAV MST->SAV LATS LATS SAV->LATS MOB MOB LATS->MOB YAP_cyto YAP/TAZ (Phosphorylated) LATS->YAP_cyto Phosphorylates Degradation Degradation / Cytoplasmic Sequestration YAP_cyto->Degradation InactivePathway ...Pathway Inactive... YAP_nuc YAP/TAZ (Active, Nuclear) TEAD TEAD YAP_nuc->TEAD Binds TargetGenes Proliferation Survival Migration (e.g., CYR61, CTGF) TEAD->TargetGenes This compound This compound This compound->YAP_nuc Suppresses

cluster_chemo Standard Chemotherapy Mechanisms cluster_dna_target DNA-Targeting Agents cluster_mtb_target Microtubule-Targeting Agents ChemoAgent Chemotherapy Agent DNA DNA (Double-Strand Breaks, Crosslinks) ChemoAgent->DNA MT Microtubules (Assembly/Disassembly) ChemoAgent->MT DNADamage DNA Damage Response ( p53 Activation ) DNA->DNADamage Apoptosis1 Apoptosis DNADamage->Apoptosis1 MitoticArrest Mitotic Arrest MT->MitoticArrest Apoptosis2 Apoptosis MitoticArrest->Apoptosis2

Research Implications and Future Directions

The data suggests that this compound represents a modern, targeted approach against the oncogenic YAP pathway, contrasting with the broader, more cytotoxic mechanism of standard chemotherapy.

  • Targeted vs. Broad-Spectrum: this compound's action is mechanistically distinct from traditional DNA-damaging agents. Its potential lies in targeting a pathway critical for tumor progression and immune evasion [4].
  • Research Gaps: Direct head-to-head studies comparing this compound with chemotherapies like Temozolomide (for GBM) are needed. Key unanswered questions include its bioavailability, blood-brain barrier penetration, and synergistic potential with existing treatments.
  • Combination Potential: Combining YAP inhibitors like this compound with physical anti-cancer strategies (e.g., photodynamic therapy, radiotherapy) is an emerging area of interest. This approach may enhance immunogenic cell death and overcome treatment resistance [6] [7].

References

Documented Antioxidant and Anti-inflammatory Effects of Irigenin

Author: Smolecule Technical Support Team. Date: February 2026

Biological Effect / Assay Experimental Model Key Findings / Quantitative Data Proposed Mechanism / Pathway Involved
Reduction of Oxidative Stress [1] Hydrogen peroxide (H₂O₂)-induced chondrocytes Decreased intracellular ROS levels; Enhanced activities of key antioxidant enzymes (GPx, CAT, SOD) [1]. Activation of the Nrf2/HO-1 signaling pathway [1].
Anti-inflammatory Activity [1] Hydrogen peroxide (H₂O₂)-induced chondrocytes Suppressed expression of inflammatory markers (COX-2, iNOS) at protein and mRNA levels [1]. Activation of the Nrf2/HO-1 pathway; Subsequent inhibition of pro-inflammatory mediators [1].
Inhibition of Prostaglandin E2 (PGE2) [2] Lipopolysaccharide (LPS)-induced murine RAW 264.7 macrophages Suppressed PGE2 production [2]. Reduction of NF-κB activity and related protein expression [2].

Mechanisms of Action: A Closer Look

The antioxidant properties of irigenin are closely linked to its ability to activate specific cellular defense pathways.

Nrf2/HO-1 Pathway Activation

The most clearly elucidated mechanism for this compound's antioxidant effect is the activation of the Nrf2/HO-1 pathway, as demonstrated in a 2024 study on chondrocytes [1]. The pathway can be summarized as follows:

G This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) This compound->Keap1_Nrf2 Binds to Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds HO1 HO-1 Expression ARE->HO1 Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes ROS_Reduction Reduction in ROS & Inflammation HO1->ROS_Reduction Antioxidant_Enzymes->ROS_Reduction

Molecular docking analysis confirmed that this compound binds firmly to the Keap1-Nrf2 complex, facilitating the release and nuclear translocation of Nrf2, which subsequently upregulates the expression of antioxidant proteins like heme oxygenase-1 (HO-1) [1].

Anti-inflammatory Actions via COX-2 and NF-κB Inhibition

This compound also exhibits strong anti-inflammatory effects, which are often interconnected with oxidative stress. It has been shown to:

  • Selectively inhibit Cyclooxygenase-2 (COX-2): In enzyme assays, this compound demonstrated a significant inhibitory effect on the COX-2 enzyme (which is induced during inflammation) with much lower activity against the constitutively expressed COX-1 enzyme, suggesting a potentially favorable safety profile [3].
  • Suppress NF-κB activity: This transcription factor is a master regulator of inflammation. By reducing NF-κB activation, this compound lowers the levels of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) [2].

Core Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • 1. Cell Culture and Treatment:

    • In Vitro Models: Common cell lines used include human chondrocytes (for osteoarthritis research) [1] and murine macrophage cell lines (e.g., RAW 264.7 for inflammation studies) [2].
    • Oxidative Stress Induction: Cells are typically pretreated with a provocant like hydrogen peroxide (H₂O₂, e.g., 400 µM for 24 hours) to create an oxidative-stress environment [1].
    • This compound Intervention: Cells are then co-treated or post-treated with this compound at varying concentrations (e.g., 5-80 µM) to assess its protective effects. A concentration of 40 µM is frequently reported as effective without significant cytotoxicity [1].
  • 2. Assessing Antioxidant and Anti-inflammatory Capacity:

    • ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA, followed by flow cytometry or fluorescence microscopy [1].
    • Western Blotting: Used to detect the protein expression levels of Nrf2, HO-1, and inflammatory markers (e.g., COX-2, iNOS) [1].
    • RT-qPCR: Measures the mRNA expression of related genes (e.g., Mmp13, Cox2, Col2) [1].
    • Enzyme Activity Assays: Direct inhibition of enzymes like COX-1 and COX-2 is measured using commercial colorimetric or chemiluminescent screening kits [3].
  • 3. Data Analysis:

    • Results are presented as mean ± standard deviation from at least three independent experiments.
    • Statistical significance (e.g., p < 0.05) is determined using Student's t-test or one-way analysis of variance (ANOVA).

Interpretation and Research Implications

While a definitive ranking of this compound against all common antioxidants is not currently possible, the evidence strongly supports that:

  • This compound is a potent activator of the Nrf2 pathway, a central mechanism in the cellular defense against oxidative stress [1].
  • Its antioxidant effect is functionally significant, leading to the protection of cells (like chondrocytes) from oxidative damage and death [1].
  • Its activity is multifaceted, combining direct antioxidant effects with potent anti-inflammatory action through selective COX-2 and NF-κB inhibition [2] [3].

For your comparison guide, you may wish to position this compound as a multi-target natural isoflavone with a well-defined mechanism for combating oxidative stress and inflammation, rather than focusing solely on a single metric like ORAC or IC₅₀.

References

Irigenin anti-Helicobacter pylori efficacy vs antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Selectivity Data Comparison

Compound / Therapy Anti-H. pylori Activity (MIC/IC₅₀) Key Molecular Target Selectivity Notes

| Irigenin (from Iris confusa) | MIC: 15.63 µg/mL (for the most active polar fraction containing this compound) [1] IC₅₀: 2.07 ± 1.90 µM (vs. HpIMPDH) [1] | H. pylori Inosine-5′-monophosphate dehydrogenase (HpIMPDH) [1] | Highly selective for bacterial HpIMPDH (IC₅₀ >10 µM for human hIMPDH2) [1] | | Clarithromycin | N/A (standard antibiotic) | Bacterial protein synthesis (50S ribosomal subunit) | Resistance is a major global issue, leading to eradication failure [2] [3] | | Levofloxacin | N/A (standard antibiotic) | Bacterial DNA replication (DNA gyrase/topoisomerase) | Increasing resistance reported; often used as a salvage therapy [3] | | Conventional Triple Therapy (PPI + Clarithromycin + Amoxicillin/Metronidazole) | Eradication Rate: ~62% (10-day) to 66.3% (14-day) [3] | Multiple | Efficacy is compromised by rising antibiotic resistance [2] | | Levofloxacin-based Triple Therapy | Eradication Rate: ~62.7% (10-day) to 80.9% (14-day) [3] | Multiple | Used as an alternative when clarithromycin resistance is suspected [3] |

Detailed Experimental Data and Protocols

For research reproducibility, here are the detailed methodologies from the key study on this compound.

Anti-H. pylori Activity Assay (MTT Assay) [1]
  • Objective: To determine the minimum inhibitory concentration (MIC) of the plant fractions and isolated compounds against H. pylori.
  • Strain: H. pylori ATCC 700392.
  • Method: The microwell dilution method was used. Bacterial viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay. Clarithromycin was used as the standard reference drug.
  • Key Result: The polar fraction of I. confusa, which contains this compound, exhibited significant anti-H. pylori activity with an MIC of 62.50 µg/mL [1].
Target-Specific Enzyme Inhibition Assay (HpIMPDH) [1]
  • Objective: To evaluate the selective inhibitory potential of the most active compound (this compound) against a crucial bacterial enzyme.
  • Target: H. pylori inosine-5′-monophosphate dehydrogenase (HpIMPDH), a key enzyme in the guanine nucleotide biosynthesis pathway essential for bacterial survival.
  • Method: The inhibitory activity was tested against purified HpIMPDH and, for selectivity, against the human isoform (hIMPDH2). The IC₅₀ (half-maximal inhibitory concentration) was determined.
  • Key Result: this compound showed a promising IC₅₀ of 2.07 ± 1.90 µM against HpIMPDH, with low activity against hIMPDH2 (IC₅₀ > 10 µM), confirming its selective antibacterial mechanism [1].
Anti-inflammatory Activity Assessment (COX Inhibition) [1]
  • Objective: To assess the dual anti-H. pylori and anti-inflammatory potential, which is relevant for preventing H. pylori-associated complications like cancer.
  • Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes.
  • Method: A colorimetric inhibitor screening assay kit was used. The inhibitory concentration (IC₅₀) for both COX-1 and COX-2 was measured, and the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) was calculated.
  • Key Result: The polar fraction of I. confusa exhibited anti-inflammatory activity, with greater selectivity for COX-2 (SI of 2.34). This compound was identified as the most potent isolated compound in these assays [1].

Proposed Mechanism of Action of this compound

The experimental data suggests that this compound's efficacy stems from a dual mechanism of action, which is visually summarized below.

G cluster_bacterial Bacterial Cell (H. pylori) cluster_human Host Cell (Human) This compound This compound HpIMPDH HpIMPDH Enzyme This compound->HpIMPDH Potently Inhibits hIMPDH hIMPDH2 Enzyme This compound->hIMPDH Minimal Inhibition COX2 COX-2 Enzyme This compound->COX2 Inhibits GTP GTP Synthesis HpIMPDH->GTP Blocks Pathway BacterialDeath Inhibited Bacterial Growth GTP->BacterialDeath Leads to HumanGTP Normal GTP Levels hIMPDH->HumanGTP Inflammation Reduced Inflammation COX2->Inflammation Contributes to

Conclusion for Research and Development

  • This compound's Profile: this compound is a novel natural lead compound with a distinct and selective mechanism (HpIMPDH inhibition) and possesses dual antibacterial and anti-inflammatory properties [1].
  • Advantage over Antibiotics: Its selectivity for the bacterial enzyme may lead to a better safety profile by minimizing off-target effects on the human host, and this novel target could help overcome existing antibiotic resistance [1].
  • Research Gap: The current data is promising but preclinical. A direct efficacy comparison against a panel of contemporary antibiotic-resistant H. pylori clinical isolates is needed. Furthermore, its performance in animal models and human clinical trials remains to be established.

References

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XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

360.08451746 Da

Monoisotopic Mass

360.08451746 Da

Heavy Atom Count

26

Appearance

Yellow powder

Melting Point

185.0 °C

UNII

6O4NX37350

Other CAS

548-76-5

Wikipedia

Irigenin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-15-2023

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